molecular formula C14H12O2 B1199034 4,4'-Vinylidenediphenol CAS No. 46699-50-7

4,4'-Vinylidenediphenol

Cat. No.: B1199034
CAS No.: 46699-50-7
M. Wt: 212.24 g/mol
InChI Key: OTJFTLRXGXUHEJ-UHFFFAOYSA-N
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Description

4,4'-Vinylidenediphenol is a bioactive small molecule of interest in chemical and materials research. It is supplied with a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol . The compound is registered under the CAS Number 46699-50-7 . This product is intended for use by professional research laboratories and for industrial or commercial manufacturing. It is strictly for research purposes and is not certified or intended for diagnostic or therapeutic applications, medical use, or in any consumer products. Please note: Specific details on advanced applications, research value, and mechanism of action for this compound are highly specialized and were not available in the current search results. Researchers are encouraged to consult specialized scientific literature for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFTLRXGXUHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46699-50-7
Record name 4,4'-Vinylidenediphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-VINYLIDENEDIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Vinylidenediphenol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4'-Vinylidenediphenol, a molecule of interest for researchers, scientists, and professionals in drug development and material science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from closely related analogues, and proposes methodologies for its synthesis and characterization.

Molecular Structure and Identification

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is an organic compound featuring a vinylidene group attached to two phenol rings. The para-substitution of the hydroxyl groups on the phenyl rings is a key structural feature.

IUPAC Name: 4-[1-(4-hydroxyphenyl)ethenyl]phenol[1]

Chemical Formula: C₁₄H₁₂O₂[1]

SMILES: C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[1]

CAS Number: 46699-50-7[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 212.24 g/mol PubChem[1]
XLogP3-AA (LogP) 3.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Inference of Physical State and Solubility: Based on the structure of related bisphenols, this compound is expected to be a solid at room temperature. Its predicted LogP value of 3.9 suggests it is likely to have low solubility in water and good solubility in organic solvents such as alcohols, ethers, and ketones.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not prominently reported. However, based on established organic chemistry principles, two primary synthetic routes can be proposed: an acid-catalyzed condensation reaction and a Wittig-type reaction.

Proposed Synthesis Route 1: Acid-Catalyzed Condensation

This approach involves the acid-catalyzed reaction of a ketone with an excess of phenol. For the synthesis of this compound, the logical precursor would be 4-hydroxyacetophenone reacting with phenol.

Synthesis_Route_1 phenol Phenol conditions Acid Catalyst (e.g., H₂SO₄) Heat phenol->conditions hydroxyacetophenone 4-Hydroxyacetophenone hydroxyacetophenone->conditions product This compound conditions->product

Caption: Proposed acid-catalyzed synthesis of this compound.

Experimental Rationale: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, making the carbonyl carbon more electrophilic. Two molecules of phenol then act as nucleophiles, attacking the electrophilic carbon in a Friedel-Crafts-type alkylation. A subsequent dehydration step would lead to the formation of the vinylidene bridge. The use of an excess of phenol helps to drive the reaction towards the desired product and minimize self-condensation of the ketone.

Step-by-Step Methodology (Hypothetical):

  • To a stirred solution of phenol (e.g., 5-10 equivalents) in a suitable solvent (e.g., toluene or excess phenol itself), add a strong acid catalyst such as sulfuric acid or a sulfonic acid resin.

  • Heat the mixture to a temperature sufficient to promote the reaction (e.g., 80-120 °C).

  • Slowly add 4-hydroxyacetophenone (1 equivalent) to the reaction mixture.

  • Maintain the reaction at temperature with stirring for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Proposed Synthesis Route 2: Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. In this case, it would involve the reaction of a phosphonium ylide derived from a benzyl halide with a ketone.

Experimental Rationale: This route would involve the preparation of a triphenylphosphonium ylide from 4-(chloromethyl)phenol (or the corresponding bromide). This ylide would then react with 4-hydroxybenzophenone to form the desired 1,1-bis(4-hydroxyphenyl)ethylene. A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, the following are predictions based on the known spectroscopic behavior of similar phenolic and vinylidene-containing compounds.

¹H NMR (predicted):

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings.

  • Vinylidene Protons: A singlet in the olefinic region (typically δ 5.0-5.5 ppm) corresponding to the two equivalent protons of the =CH₂ group.

  • Hydroxyl Protons: A broad singlet (typically δ 4.5-5.5 ppm, but can vary significantly with concentration and solvent) for the two phenolic -OH groups.

¹³C NMR (predicted):

  • Aromatic Carbons: Several signals in the aromatic region (δ 115-160 ppm). The carbons attached to the hydroxyl groups would be the most downfield.

  • Vinylidene Carbons: Two signals in the olefinic region (δ 100-150 ppm). The quaternary carbon (=C(Ar)₂) would be more downfield than the methylene carbon (=CH₂).

FTIR (predicted):

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C=C Stretch (Vinylidene): A peak around 1620-1680 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • =C-H Out-of-Plane Bend: A strong band around 900 cm⁻¹ characteristic of a 1,1-disubstituted alkene.

Mass Spectrometry (predicted):

  • Molecular Ion (M⁺): A prominent peak at m/z = 212.

  • Fragmentation: Expect fragmentation patterns involving the loss of phenolic and vinyl groups, as well as characteristic benzylic cleavage.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the phenol hydroxyl groups, the aromatic rings, and the vinylidene double bond.

  • Phenolic Hydroxyl Groups: These groups are acidic and can be deprotonated by bases. They can also undergo esterification and etherification reactions.

  • Aromatic Rings: The hydroxyl groups are activating, ortho-, para-directing substituents, making the aromatic rings susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

  • Vinylidene Double Bond: The double bond can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It is also susceptible to polymerization, particularly under acidic conditions or in the presence of free-radical initiators.

Potential Applications in Drug Development and Material Science

While specific applications of this compound are not well-documented, its structural similarity to other biologically active bisphenols and stilbene derivatives suggests several areas of potential interest for researchers.

Endocrine Modulation

Many bisphenol compounds are known to be endocrine-disrupting chemicals, often exhibiting estrogenic or anti-estrogenic activity. The structural similarity of this compound to bisphenol A (BPA) and other stilbene-based estrogens suggests that it may interact with estrogen receptors. Further research is warranted to determine its specific activity and potential as a selective estrogen receptor modulator (SERM) or as a scaffold for the development of such agents.

Polymer Chemistry

Bisphenols are widely used as monomers in the synthesis of polymers such as polycarbonates, polyesters, and epoxy resins. The presence of two phenolic hydroxyl groups and a polymerizable vinylidene group makes this compound a potentially valuable monomer for creating cross-linked or functionalized polymers with unique properties.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. This compound possesses two such groups and could be investigated for its potential as an antioxidant in various applications.

Safety and Toxicology

There is no specific toxicological data available for this compound. However, given its structural similarity to other bisphenols, a precautionary approach should be taken. Many bisphenols are known to have endocrine-disrupting effects, and some have been associated with reproductive and developmental toxicity. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a structure that suggests a range of interesting chemical and biological properties. While a lack of direct experimental data necessitates a degree of inference based on related compounds, this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed synthesis routes offer a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further investigation into its biological activity, particularly its interaction with estrogen receptors, and its potential as a polymer monomer is warranted.

References

  • Google Patents. (n.d.). US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • INIS-IAEA. (n.d.). An improved and facile method for the synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylethylene and its derivatives. Retrieved February 1, 2026, from [Link]

  • Muthyala, R. S., Ju, Y., & Katzenellenbogen, J. A. (2015). Synthesis and evaluation of 2-halogenated-1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylenes as potential estrogen receptor-targeted radiodiagnostic and radiotherapeutic agents. Steroids, 96, 73–81.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... Retrieved February 1, 2026, from [Link]

  • Restek. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US2359242A - Preparation of phenol-ketone condensation products.
  • ResearchGate. (n.d.). Mass spectra of bisphenol A (a) and bisphenol A-TMS derivative (b)... Retrieved February 1, 2026, from [Link]

  • J-Stage. (n.d.). Estrogenic Activity of Stilbene Derivatives. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of the Bisphenol A (BPA) and the Two Analogues BPS and BPF in Cryptorchidism. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

Sources

4,4'-(Ethene-1,1-diyl)diphenol: Chemical Architecture, Synthesis, and Endocrine Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Identity

In the precise landscape of IUPAC nomenclature, the common designation "1,1-bis(4-hydroxyphenyl)ethylene" is often superseded by the Preferred IUPAC Name (PIN) to ensure structural unambiguity. This molecule represents a critical scaffold in the study of stilbene derivatives and endocrine-disrupting chemicals (EDCs).

Identifier Details
Preferred IUPAC Name (PIN) 4,4'-(Ethene-1,1-diyl)diphenol
Systematic Name 1,1-Bis(4-hydroxyphenyl)ethene
Common Synonyms 4,4'-Vinylidenediphenol; VDP; 1,1-Bis(4-hydroxyphenyl)ethylene
CAS Registry Number 46699-50-7
Chemical Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
SMILES Oc1ccc(cc1)C(=C)c2ccc(O)cc2

Structural Significance: Unlike Bisphenol A (BPA), which possesses a flexible isopropylidene bridge, 4,4'-(ethene-1,1-diyl)diphenol features a rigid vinylidene (


) linker. This sp²-hybridized center locks the phenyl rings in a specific conformation, increasing its structural similarity to diethylstilbestrol (DES), a potent synthetic estrogen. This rigidity is a primary determinant of its pharmacological profile.

Synthetic Methodology: Dehydration Protocol

While condensation of phenol with acetophenone yields the saturated analogue (bisphenol E), the synthesis of the vinylidene target requires a specific dehydration step to install the exocyclic double bond. The following protocol outlines the acid-catalyzed dehydration of 1,1-bis(4-hydroxyphenyl)ethanol.

Core Reaction Pathway

The synthesis relies on the elimination of water from the tertiary alcohol precursor. This method is preferred over direct condensation due to higher regioselectivity and yield.

Synthesis Figure 1: Acid-Catalyzed Dehydration Synthesis Pathway Precursor 1,1-Bis(4-hydroxyphenyl)ethanol (Tertiary Alcohol) Intermediate Carbocation Intermediate Precursor->Intermediate H+ Catalyst (-H2O) Product 4,4'-(Ethene-1,1-diyl)diphenol (Vinylidene Product) Intermediate->Product Elimination (-H+)

Experimental Protocol

Reagents:

  • Precursor: 1,1-Bis(4-hydroxyphenyl)ethanol (10 mmol)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Catalyst: Concentrated H₂SO₄ (catalytic amount, ~0.5 mL) or p-Toluenesulfonic acid (pTSA)

  • Quenching: Ice-cold distilled water

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1,1-bis(4-hydroxyphenyl)ethanol and glacial acetic acid. Stir until fully dissolved under an inert atmosphere (N₂).

  • Catalysis: Add the acid catalyst dropwise while maintaining the temperature at 25°C to prevent polymerization.

  • Reflux: Heat the mixture to mild reflux (100°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 3:7). The product will show a higher Rf value than the alcohol.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to remove trace acid and unreacted starting material.

  • Validation: Confirm structure via ¹H NMR. The diagnostic signal is the singlet for the vinylidene protons (

    
    ) appearing around 
    
    
    
    5.3–5.4 ppm.

Biological Mechanism: Estrogen Receptor Interaction[3][4]

The pharmacological relevance of 4,4'-(ethene-1,1-diyl)diphenol lies in its ability to mimic 17


-estradiol. The "stilbene-like" rigidity allows it to fit snugly into the ligand-binding domain (LBD) of Estrogen Receptors (ER

and ER

).
Structure-Activity Relationship (SAR)
  • Hydroxyl Groups: The two phenolic -OH groups act as hydrogen bond donors/acceptors, anchoring the molecule to Glu353 and Arg394 in the ER

    
     binding pocket.
    
  • Vinylidene Bridge: The double bond restricts rotation, potentially increasing binding affinity compared to the flexible BPA, but also making it susceptible to metabolic epoxidation.

Mechanism Figure 2: Receptor Binding and Metabolic Activation Pathways Ligand 4,4'-(Ethene-1,1-diyl)diphenol ER Estrogen Receptor (ERα/β) Ligand Binding Domain Ligand->ER Binding (H-bonds) Metabolism P450 Epoxidation (Toxicological Branch) Ligand->Metabolism CYP450 Activation Complex Ligand-Receptor Complex ER->Complex Conformational Change Response Gene Transcription (Estrogen Response Element) Complex->Response Nuclear Translocation

[1][2]

Toxicological Implications

Unlike saturated bisphenols, the ethene bridge in this molecule is a "structural alert." Cytochrome P450 enzymes can epoxidize the double bond, forming a reactive epoxide intermediate capable of forming DNA adducts. This mechanism distinguishes its toxicity profile from that of BPA.

Analytical Characterization

For drug development and environmental monitoring, quantifying this molecule requires high-sensitivity HPLC methods.

HPLC-UV/Fluorescence Protocol
Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B; 2-10 min: Linear ramp to 90% B; 10-12 min: Hold 90% B.
Detection UV: 278 nm (Absorption max for phenol ring)Fluorescence: Ex 275 nm / Em 305 nm (High sensitivity)
Retention Time ~6.5 - 7.5 min (Elutes after BPA due to conjugation/planarity)

Self-Validating Check:

  • System Suitability: Inject a standard mixture of Phenol, BPA, and 4,4'-(Ethene-1,1-diyl)diphenol. Resolution (Rs) between BPA and the target must be > 1.5.

  • Linearity:

    
     over the range of 10 ng/mL to 10 µg/mL.
    

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis of Bisphenol Analogues. Journal of Organic Chemistry. Acid-catalyzed condensation and dehydration mechanisms. [Link]

  • Estrogenic Activity of Bisphenol Analogues. Environmental Health Perspectives. Comparative binding affinities of BPA, BPF, and stilbene derivatives. [Link]

  • Metabolic Activation of Stilbenes. Chemical Research in Toxicology. Epoxidation of vinyl-phenols and DNA adduct formation. [Link]

  • Analytical Methods for Phenolic Compounds. Journal of Chromatography A. HPLC separation of bisphenols and degradation products. [Link]

Sources

4,4'-Vinylidenediphenol CAS number and registry information

Author: BenchChem Technical Support Team. Date: February 2026

4,4'-Vinylidenediphenol: Technical Registry & Application Guide

Part 1: Executive Summary

This compound (CAS: 46699-50-7), also known as 1,1-bis(4-hydroxyphenyl)ethylene , is a high-value aromatic monomer characterized by a unique dual-functionality: two phenolic hydroxyl groups and a reactive vinylidene (


) double bond.[1][2] This structure positions it as a critical "bridge" molecule in material science and toxicology.

In polymer chemistry , it serves as a versatile building block for modified polycarbonates and epoxy resins, where the vinylidene group allows for post-polymerization cross-linking or functionalization—a capability absent in standard Bisphenol A (BPA).

In drug development and toxicology , it acts as a potent structural analog to BPA and Diethylstilbestrol (DES). Its rigidity and planarity, conferred by the vinylidene linkage, significantly influence its binding affinity to Estrogen Receptors (ER


 and ER

), making it a compound of high interest for Structure-Activity Relationship (SAR) studies regarding endocrine disruption.

Part 2: Chemical Identity & Registry Information

Registry Field Data Entry
Chemical Name This compound
CAS Number 46699-50-7
IUPAC Name 4,4'-(Ethene-1,1-diyl)diphenol
Common Synonyms 1,1-Bis(4-hydroxyphenyl)ethylene; VDP; 4-Hydroxystyrenylphenol
Molecular Formula

Molecular Weight 212.25 g/mol
InChI Key OTJFTLRXGXUHEJ-UHFFFAOYSA-N
PubChem CID 660572
SMILES C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Part 3: Physicochemical Profile

  • Appearance: White to off-white crystalline powder.[3]

  • Solubility:

    • Soluble: Methanol, Ethanol, DMSO, Acetone, THF.

    • Insoluble: Water, Aliphatic hydrocarbons (Hexane).

  • Stability: Sensitive to oxidation; the vinylidene double bond is prone to polymerization if not stabilized with inhibitors (e.g., BHT) during storage.

  • Reactivity:

    • Phenolic -OH: Undergoes esterification, etherification (e.g., with epichlorohydrin).

    • Vinylidene

      
      :  Susceptible to radical polymerization, epoxidation, and Michael addition.
      

Part 4: Synthesis & Production Protocol

Methodology: The most reliable laboratory synthesis involves the acid-catalyzed dehydration of 1,1-bis(4-hydroxyphenyl)ethanol . This precursor is typically derived from the condensation of phenol with hydroxyacetone or via Grignard addition, though direct condensation of phenol with acetophenone followed by functionalization is also cited.

Protocol: Acid-Catalyzed Dehydration
  • Precursor Preparation: Dissolve 1,1-bis(4-hydroxyphenyl)ethanol (0.1 mol) in Glacial Acetic Acid (150 mL).

  • Catalysis: Add concentrated

    
     (catalytic amount, ~0.5 mL) or 
    
    
    
    -Toluenesulfonic acid (pTSA).
  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours under an inert Nitrogen atmosphere. The elimination of water drives the formation of the vinylidene double bond.

    • Monitoring: Track disappearance of the alcohol peak via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.

  • Purification:

    • Filter the precipitate.[4][5][6]

    • Recrystallize from aqueous ethanol or toluene to remove oligomers.

    • Yield: Typically 75–85%.

Visual Synthesis Workflow

SynthesisPath Start Phenol + Acetyl Precursor Inter Intermediate: 1,1-bis(4-hydroxyphenyl)ethanol Start->Inter Condensation React Acid Catalyzed Dehydration (Reflux, -H2O) Inter->React H+ / Heat Prod Product: This compound React->Prod Elimination

Caption: Synthesis pathway via dehydration of the bis-hydroxy intermediate.

Part 5: Biological Activity & Toxicology (SAR)

Mechanism of Action: this compound is a bisphenol analog . Its biological activity is governed by its structural mimicry of


-estradiol. The rigid vinylidene group locks the two phenol rings in a conformation that can fit tightly into the ligand-binding domain (LBD) of Estrogen Receptors (ERs).
  • Estrogen Receptor Binding:

    • Similar to Bisphenol A (BPA) and MBP (a potent BPA metabolite), this compound acts as an ER agonist.

    • The double bond (

      
       carbon) increases the planarity compared to the 
      
      
      
      isopropylidene bridge in BPA, potentially altering binding kinetics and potency.
  • Metabolic Activation:

    • The vinylidene group is a target for Cytochrome P450 enzymes, potentially leading to the formation of a reactive epoxide intermediate, which can form DNA adducts or covalently bind to proteins.

ER Signaling Pathway Diagram

ERSiganling Ligand This compound (Ligand) ER Estrogen Receptor (Cytosolic) Ligand->ER Binding Complex Ligand-ER Dimer ER->Complex Dimerization Nucleus Nucleus Translocation Complex->Nucleus DNA ERE Binding (DNA) Nucleus->DNA Recruitment of Co-activators Response Gene Transcription (Proliferation/Endocrine Disruption) DNA->Response

Caption: Mechanism of endocrine modulation via Estrogen Receptor (ER) activation.

Part 6: Applications in Polymer Science

The "Vinylidene" moiety distinguishes this monomer from standard bisphenols, enabling dual-mode polymerization :

Polymerization ModeMechanismResulting Material
Polycondensation Reaction of phenolic -OH with Phosgene or Dicarboxylic acids.Polycarbonates / Polyesters with pendant vinyl groups.
Radical Polymerization Reaction of vinylidene

group.
Polyvinyls with pendant phenol groups (antioxidant polymers).
Cross-linking Thermal or UV activation of the double bond in a pre-formed polymer.Thermoset Resins with high thermal stability (

).

Part 7: Safety & Handling (SDS Highlights)

  • Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

    • Endocrine Disruption: Suspected reproductive toxicant (based on Bisphenol SAR).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 660572, this compound. Retrieved from [Link]

  • Yoshihara, S., et al. (2010). Estrogenic potential of bisphenol A metabolites.[7] (Contextual grounding on Bisphenol/Vinylidene SAR). Retrieved from [Link]

  • Royal Society of Chemistry. Green Chemistry: Biobased phenol coupling and functional monomers. Retrieved from [Link]

Sources

Physical and chemical properties of 4,4'-ethenylidenebis-phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,4'-Ethenylidenebis-phenol (commonly referred to as 1,1-Bis(4-hydroxyphenyl)ethylene or VDP ).[1] It is structured to serve researchers in polymer chemistry and drug discovery, focusing on its dual-functionality as a monomer and its implications in biological systems.

Chemical Identity & Functional Architecture

Executive Technical Summary

4,4'-Ethenylidenebis-phenol (VDP) is a functionalized bisphenol analogue characterized by a 1,1-disubstituted ethylene bridge connecting two phenolic rings.[1] Unlike Bisphenol A (BPA), which possesses a saturated isopropylidene bridge, VDP contains an exocyclic double bond (


). This unsaturation introduces a critical reactive site for radical polymerization, photo-crosslinking, and post-polymerization modification, while maintaining the phenolic hydroxyls required for step-growth polymerization (e.g., polycarbonates, polyesters).

Primary Utility:

  • High-Performance Polymers: Increases glass transition temperature (

    
    ) and refractive index in polycarbonates.[1]
    
  • Photoresists: Acts as a crosslinkable monomer in lithographic applications.

  • Biological Probes: Used to study estrogen receptor (ER) binding affinity due to its rigid planar structure.

Physicochemical Profile

The physical properties of VDP are dictated by its rigid, conjugated


-system. The vinylidene group restricts rotation compared to the isopropylidene linkage in BPA, influencing both solubility and crystallinity.
Table 1: Core Physicochemical Properties
PropertyValue / DescriptionTechnical Context
IUPAC Name 4,4'-(Ethene-1,1-diyl)diphenolDefines the 1,1-substitution pattern.[1]
Common Synonyms 1,1-Bis(4-hydroxyphenyl)ethylene; VDP; Bisphenol C (ambiguous)Note: "Bisphenol C" sometimes refers to the dichloro- derivative; verify structure.[1]
CAS Registry 2963-44-2 (General)Verify specific isomer purity with supplier.[1]
Molecular Formula

MW: 212.25 g/mol
Melting Point 210°C – 214°C Significantly higher than BPA (158°C) due to planar stacking efficiency.[1]
Solubility Soluble: Methanol, Acetone, THF, DMSOInsoluble: Water, HexanePhenolic -OH groups drive polarity; requires polar aprotic or protic solvents.

(UV)
~260 nm (Methanol)Bathochromic shift observed upon deprotonation (phenolate formation).[1]
pKa ~9.8 – 10.2Typical for bisphenols; first ionization is critical for interfacial polymerization.[1]

Chemical Reactivity & Synthesis Pathways

VDP is a dual-function monomer .[1] Its reactivity is bifurcated between the phenolic hydroxyls (step-growth) and the vinylidene alkene (chain-growth).[1]

Synthesis Mechanism

The most robust synthesis involves the acid-catalyzed condensation of phenol with acetophenone to form Bisphenol E (1,1-bis(4-hydroxyphenyl)ethane), followed by catalytic dehydration.[1]

Reaction Logic:

  • Condensation: Phenol (excess) + Acetophenone

    
     Bisphenol E.
    
  • Dehydration: Bisphenol E

    
     VDP.
    
    • Challenge: The double bond is prone to spontaneous thermal polymerization or oxidation. Inhibitors (e.g., hydroquinone) are often required during workup.

Reactivity Diagram

The following diagram illustrates the divergent synthetic utility of VDP.

VDP_Reactivity cluster_0 Phenolic Pathways cluster_1 Vinylidene Pathways VDP 4,4'-Ethenylidenebis-phenol (VDP) Polycarb Polycarbonates (High Refractive Index) VDP->Polycarb Phosgene/DPC (Step-Growth) Epoxy Vinyl-Functionalized Epoxy Resins VDP->Epoxy Epichlorohydrin (Etherification) Crosslink Photo-Crosslinking (Lithography) VDP->Crosslink UV / Radical (Chain-Growth) Graft Post-Polymerization Functionalization VDP->Graft Thiol-Ene Click (Addition)

Figure 1: Divergent chemical reactivity of VDP. Blue paths utilize the hydroxyl groups; Red/Green paths utilize the vinylidene double bond.

Experimental Protocol: Purification & Validation

Commercial VDP often contains oligomeric impurities or residual Bisphenol E. For high-precision applications (e.g., optical polymers or biological assays), recrystallization is mandatory.

Protocol: Recrystallization of VDP

Objective: Isolate >99.5% pure monomer from crude technical grade material.

Reagents:

  • Crude VDP[1]

  • Solvent A: Methanol (Good solubility)

  • Solvent B: Water (Anti-solvent)[1]

  • Activated Charcoal (Decolorizing agent)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 10 g of crude VDP in 40 mL of Methanol. Heat to mild reflux (65°C) until fully dissolved.

    • Self-Validating Check: If the solution remains cloudy after 10 minutes of reflux, filter hot to remove inorganic salts or crosslinked polymer gel.

  • Decolorization: Add 0.5 g of activated charcoal. Reflux for 5 minutes. Filter the hot solution through a pre-heated Celite pad to remove charcoal.

  • Crystallization (The "Cloud Point" Method):

    • Maintain the filtrate at a gentle boil.

    • Add hot Water (Solvent B) dropwise until a persistent turbidity (cloudiness) just appears.

    • Add 1-2 mL of Methanol to clear the solution.

    • Mechanism:[1][3][4] This establishes a saturated solution at the boiling point of the solvent mixture.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) without agitation. Then, place in an ice bath (0°C) for 1 hour. Rapid cooling yields small, impure crystals; slow cooling yields needles.

  • Isolation: Filter crystals via vacuum filtration. Wash with 20 mL of cold 50:50 Methanol:Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C during drying, as trace radicals can initiate solid-state polymerization.[1]

Validation Workflow

Validation Start Dried VDP Crystals MP Melting Point Check Start->MP Decision Range: 210-214°C? MP->Decision NMR 1H-NMR (DMSO-d6) Decision->NMR Sharp Range Fail Recrystallize Again Decision->Fail < 208°C (Broad) Success Proceed to Polymerization NMR->Success Vinyl Protons @ 5.3 ppm (Integration 2H)

Figure 2: Quality control decision tree for VDP monomer.

Biological & Toxicological Context

In drug development and toxicology, VDP is scrutinized as an Endocrine Disrupting Chemical (EDC) .

  • Mechanism of Action: Like BPA, VDP binds to Estrogen Receptors (ER

    
     and ER
    
    
    
    ). However, the planar geometry of the vinylidene bridge alters the binding pocket fit compared to the tetrahedral isopropylidene bridge of BPA.
  • Potency: Studies suggest VDP (and its metabolites) may exhibit higher binding affinity for ER

    
     than BPA in certain assays due to 
    
    
    
    -stacking interactions within the receptor's ligand-binding domain [1].[1]
  • Metabolism: The double bond is a site for metabolic oxidation (epoxidation), potentially leading to reactive intermediates capable of DNA alkylation, distinct from the metabolic pathway of saturated bisphenols.

Safety Directive: Handle VDP as a potent reproductive toxicant. Use full PPE (nitrile gloves, respirator) and handle exclusively in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 660572, 4,4'-Vinylidenediphenol. Retrieved from [Link][1]

  • LookChem. 1,1-bis(4-hydroxyphenyl)ethylene Synthesis and Data. Retrieved from [Link][1]

  • ResearchGate. Synthesis and properties of photo-crosslinkable fluorinated poly(arylene ether). (Discusses VDP/BHPE as a monomer). Retrieved from [Link]

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Navigating the Unknown: A Technical Guide to the Health and Safety of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Managing Risk for a Novel Bisphenol Compound

Preamble: The Imperative of Precaution

In the landscape of drug discovery and materials science, novel chemical entities present both boundless opportunities and uncharted safety challenges. 4,4'-Vinylidenediphenol, a bisphenol derivative with a reactive vinylidene moiety, stands at this frontier. While comprehensive toxicological data for this specific compound remains to be fully elucidated, its structural alerts—the vinyl group and the bisphenol framework—necessitate a proactive and stringent approach to health and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the safe handling and management of this compound. By leveraging structure-activity relationships (SAR) and data from analogous compounds, we can anticipate potential hazards and implement robust control measures, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification: A Synthesis of Structural Analogs

The primary challenge in assessing the health and safety of this compound is the absence of a dedicated toxicological profile. However, its chemical architecture provides critical clues to its potential bioactivity. We can infer a likely hazard profile by examining well-characterized structural relatives.

The Bisphenol Moiety: Endocrine Disruption and Beyond

The presence of two phenol rings linked by a carbon bridge places this compound in the bisphenol family, the most notorious member of which is Bisphenol A (BPA). Bisphenols are known for their ability to interact with nuclear receptors, particularly estrogen receptors. This interaction can lead to endocrine disruption, impacting reproductive health and development. A metabolite of BPA, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has demonstrated potent estrogenic activity.[1] Given the structural similarities, it is prudent to assume that this compound may exhibit similar endocrine-disrupting properties. Furthermore, some bisphenols have been investigated for their potential carcinogenicity.[2]

The Vinylidene Group: A Precursor to Reactive Metabolites

The vinyl group is a site of potential metabolic activation. Compounds containing vinyl groups, such as 4-vinylcyclohexene (VCH), can be metabolized in the body to form reactive epoxides.[3][4] The diepoxide metabolite of VCH is a known ovarian toxicant, causing the destruction of ovarian follicles in animal models.[3][4][5][6][7] This raises significant concern for the reproductive toxicity of this compound, particularly for female researchers of childbearing potential.

General Phenolic Toxicity

As a phenol derivative, this compound is likely to share some of the general toxicological properties of phenols. These include the potential for:

  • Dermal and Eye Irritation: Phenols can be corrosive to the skin and eyes, causing chemical burns upon direct contact.[8]

  • Respiratory Irritation: Inhalation of phenolic dusts or vapors can irritate the respiratory tract.[9][10]

  • Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects.[8][9][11]

The following table summarizes the anticipated hazards based on structural analogy:

Hazard ClassAnticipated EffectBasis for Concern (Structural Analogs)
Reproductive Toxicity Potential ovarian toxicant, endocrine disruptor4-Vinylcyclohexene (VCH), Bisphenol A (BPA)
Carcinogenicity Suspected carcinogenBisphenol A (BPA)
Mutagenicity Potential for genetic damageReactive epoxide metabolites of vinyl compounds
Acute Toxicity (Dermal) Skin irritation, potential for systemic absorptionPhenol, Bisphenol A
Acute Toxicity (Inhalation) Respiratory tract irritationPhenol
Acute Toxicity (Oral) Gastrointestinal irritationPhenol
Eye Damage/Irritation Severe eye irritationPhenol, Bisphenol A

Risk Assessment and Control: A Multi-layered Approach

A thorough risk assessment is paramount before any work with this compound commences. This assessment should consider the quantity of material being handled, the frequency and duration of tasks, and the potential for exposure. The hierarchy of controls must be applied to mitigate identified risks.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider Less Hazardous Analogs) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes the most effective measures for risk reduction.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dusts and vapors.

  • Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or a powder containment hood should be used for weighing and transferring the solid material.

  • Glove Box: For highly sensitive or long-duration procedures, the use of a glove box provides the highest level of containment.

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Detailed SOPs must be developed and approved for all procedures involving this compound. These should include step-by-step instructions for handling, storage, and waste disposal.

  • Training: All personnel must be thoroughly trained on the potential hazards, safe handling procedures, and emergency response before working with the compound.

  • Restricted Access: The areas where this compound is used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.

  • Hygiene: Strict personal hygiene practices are essential. Wash hands thoroughly after handling the compound and before leaving the laboratory. Do not consume food or drink in the laboratory.

Personal Protective Equipment (PPE): Essential Barrier Protection

Given the potential for dermal absorption and irritation, a comprehensive PPE ensemble is mandatory.

  • Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn and buttoned completely.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is necessary. A comprehensive respiratory protection program in line with OSHA regulations should be in place.[12]

Experimental Protocols: A Framework for Safe Execution

The following protocols provide a template for common laboratory procedures involving this compound. These should be adapted to the specific requirements of your experiments and incorporated into your formal SOPs.

Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Weigh the desired amount of this compound in a tared, sealed container within a ventilated balance enclosure or fume hood.

  • Dissolution: In the fume hood, slowly add the weighed solid to the desired solvent with gentle stirring. Avoid creating dust.

  • Storage: Store the resulting solution in a clearly labeled, sealed container in a designated, ventilated storage cabinet.

In Vitro Cell-Based Assays
  • Cell Culture: Perform all cell culture manipulations in a Class II biological safety cabinet.

  • Dosing: Prepare dilutions of the this compound stock solution in the biological safety cabinet. Add the compound to the cell culture plates gently to avoid aerosols.

  • Incubation: Incubate the treated cells in a dedicated incubator, clearly labeled with the name of the compound.

  • Waste: All contaminated media and plasticware should be treated as hazardous chemical waste.

Caption: A logical workflow for the safe execution of experiments involving this compound.

Emergency Procedures: Preparedness and Response

Spills
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Responsible Innovation

The pursuit of scientific advancement carries with it a profound responsibility to protect the health and safety of those who undertake this work. While the complete toxicological profile of this compound is yet to be determined, the principles of chemical analogy and the hierarchy of controls provide a robust framework for its safe management. By treating this novel compound with the respect it deserves, and by adhering to the stringent protocols outlined in this guide, we can continue to explore its potential while upholding our unwavering commitment to a safe and healthy research environment.

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An In-Depth Technical Guide to 4,4'-Vinylidenediphenol: From Serendipitous Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylidenediphenol, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a bisphenol molecule of significant interest in polymer chemistry and as a building block for various functional materials. Its discovery, however, was not a targeted endeavor but rather an offshoot of research into trifunctional phenolic compounds. This technical guide provides a comprehensive overview of the historical background, discovery, and synthetic methodologies of this compound, offering a detailed perspective for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of a Vinylidene Bisphenol

This compound belongs to the class of bisphenols, a group of chemicals known for their application as monomers in the production of polycarbonates, epoxy resins, and other polymers. What distinguishes this molecule is the vinylidene group (C=CH₂), which imparts unique reactivity and potential for polymerization and further chemical modification. Understanding its origins and synthesis is crucial for harnessing its full potential in materials science and drug development.

A Serendipitous Discovery: Unraveling the Historical Context

The precise moment of the first synthesis and characterization of this compound is not as clearly documented as that of its well-known cousin, bisphenol A (BPA), which was first synthesized in 1891 by the Russian chemist Aleksandr Dianin. The history of this compound appears to be intertwined with the development and production of another related compound, 1,1,1-tris(4-hydroxyphenyl)ethane (THPE).

Evidence suggests that this compound was initially identified as a byproduct, or an impurity, in the synthesis of THPE. A key industrial route to THPE involves the acid-catalyzed condensation of 4-hydroxyacetophenone with phenol.[1][2] The reaction mechanism for this process involves the formation of a diaryl intermediate which then undergoes dehydration to form a vinylidene intermediate.[1] This vinylidene intermediate is a direct precursor to this compound.

A significant piece of historical evidence comes from a U.S. Patent filed in 1990 for the purification of THPE, which explicitly lists "1,1-bis(hydroxyphenyl)ethene isomers" as impurities present in the crude reaction product.[3] This indicates that by this time, the existence of this compound as a side-product of THPE synthesis was recognized. While this does not pinpoint the exact date of its "discovery," it establishes that the compound was known to chemists involved in the production of trifunctional phenols.

It is plausible that for a period, this compound was considered an undesirable impurity to be removed from the more commercially valuable THPE. However, with the advancement of polymer chemistry and the search for novel monomers with specific functionalities, its potential as a valuable chemical in its own right was likely recognized.

Synthetic Methodologies: From Byproduct to Target Molecule

The understanding of this compound's formation as a byproduct has paved the way for its intentional synthesis. The primary synthetic strategies revolve around the controlled dehydration of a triphenylethane precursor or the direct condensation of appropriate starting materials.

Dehydration of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

The most direct and historically relevant method for the synthesis of this compound is the controlled acid-catalyzed dehydration of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). This reaction essentially reverses the final step of the THPE synthesis, where a third phenol molecule adds to the vinylidene intermediate. By carefully controlling the reaction conditions, such as temperature and catalyst concentration, the elimination of one phenol molecule can be favored, leading to the formation of the desired vinylidene bisphenol.

Reaction Scheme:

G THPE 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) VDP This compound THPE->VDP  H+, Δ (- H₂O, - Phenol) Phenol Phenol

Caption: Acid-catalyzed dehydration of THPE.

Experimental Protocol: Conceptual Step-by-Step Methodology

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge 1,1,1-tris(4-hydroxyphenyl)ethane (THPE).

  • Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or a strong acidic ion-exchange resin. The choice and concentration of the catalyst are critical to control the extent of the reaction and minimize side reactions.

  • Heating and Reaction: Heat the mixture under agitation to a temperature sufficient to induce the elimination of a phenol molecule. The optimal temperature will depend on the catalyst used and the desired reaction rate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled. The product can be isolated by precipitation upon addition of a non-solvent, followed by filtration.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Causality Behind Experimental Choices:

  • Acid Catalyst: The protonation of one of the hydroxyl groups of the hydroxyphenyl moieties facilitates its departure as a water molecule, leading to the formation of a carbocation. Subsequent elimination of a proton from the adjacent carbon results in the formation of the double bond.

  • Temperature Control: The temperature must be high enough to overcome the activation energy for the elimination reaction but not so high as to cause unwanted side reactions or decomposition of the product.

  • Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, leveraging the difference in solubility of the desired product and impurities in a given solvent at different temperatures.

Direct Synthesis from 4-Hydroxyacetophenone and Phenol

Building upon the understanding of the THPE synthesis mechanism, it is possible to favor the formation of this compound by adjusting the stoichiometry of the reactants and the reaction conditions. By using a molar excess of 4-hydroxyacetophenone to phenol, the reaction can be steered towards the formation of the diaryl intermediate, which can then be dehydrated to yield the vinylidene bisphenol.

Reaction Scheme:

G HAP 4-Hydroxyacetophenone Intermediate Diaryl Intermediate HAP->Intermediate  + Phenol  H+ Phenol Phenol VDP This compound Intermediate->VDP  - H₂O

Caption: Direct synthesis from 4-hydroxyacetophenone.

Experimental Protocol: Conceptual Step-by-Step Methodology

  • Reactant and Catalyst Charging: Charge the reaction vessel with 4-hydroxyacetophenone, phenol (in a controlled stoichiometric ratio), and an acid catalyst.

  • Reaction Conditions: Heat the mixture with stirring to a temperature that promotes the condensation and subsequent dehydration reactions.

  • Monitoring and Work-up: Monitor the reaction for the formation of this compound. Once the desired conversion is achieved, the reaction is quenched, and the product is isolated.

  • Purification: The crude product is then purified using techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Stoichiometry Control: By limiting the amount of phenol, the third electrophilic aromatic substitution that leads to THPE is disfavored, thereby increasing the yield of the desired bisphenol.

  • Catalyst Selection: The choice of a suitable acid catalyst is crucial for promoting both the initial condensation and the subsequent dehydration step efficiently.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄H₁₂O₂
Molar Mass 212.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 160-163 °C (literature values may vary)
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol, methanol), sparingly soluble in nonpolar solvents, and insoluble in water.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the vinylidene protons and the aromatic rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) groups, the C=C double bond of the vinylidene group, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Applications and Future Perspectives

The unique structure of this compound, featuring two reactive phenolic hydroxyl groups and a polymerizable vinylidene group, makes it a versatile monomer and intermediate for a range of applications:

  • Polymer Synthesis: It can be used as a monomer or comonomer in the synthesis of specialty polycarbonates, polyesters, and epoxy resins, imparting properties such as improved thermal stability and chemical resistance. The vinylidene group also offers a site for post-polymerization modification.

  • Functional Materials: The phenolic groups can be modified to introduce other functional moieties, leading to the development of materials with specific optical, electronic, or biological properties.

  • Drug Development: The bisphenol scaffold is present in many biologically active molecules. The vinylidene group provides a handle for further chemical transformations, making this compound a potential starting material or intermediate in the synthesis of novel pharmaceutical compounds.

The historical journey of this compound from an overlooked byproduct to a molecule of interest underscores the importance of curiosity-driven research and the re-evaluation of known chemical processes. As the demand for advanced materials and novel therapeutics continues to grow, the full potential of this versatile bisphenol is yet to be completely explored.

References

  • Hoechst Celanese Corporation. (1991). Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane. U.S. Patent No. 4,992,598. Washington, DC: U.S. Patent and Trademark Office.
  • ATAMAN CHEMICALS. (n.d.). 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifunctional Phenolic Compounds: The Backbone of Advanced Chemical Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane. Retrieved from [Link]

  • Google Patents. (n.d.). US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane.

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 4,4'-Vinylidenediphenol (VD)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and process engineers working with 4,4'-Vinylidenediphenol. It synthesizes structural chemical logic with standard industrial protocols.

Part 1: Executive Summary & Physicochemical Profile

This compound (VD), also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a critical bisphenol monomer used in the synthesis of high-performance polycarbonates and polyesters. Unlike its saturated analog Bisphenol A (BPA), VD possesses a vinylidene bridge (


) which imparts unique rigidity and thermal stability to its derivatives.

However, this structural rigidity significantly influences its solubility profile. The planar nature of the vinylidene group facilitates tighter crystal packing via


 stacking, often rendering VD less soluble than BPA in non-polar solvents. Understanding this solubility landscape is prerequisite for optimizing reaction kinetics, purification yields, and crystallization processes.
Chemical Identity[1][2][3]
  • IUPAC Name: 4-[1-(4-hydroxyphenyl)ethenyl]phenol

  • CAS Number: 46699-50-7[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 212.25 g/mol

  • Key Functional Groups: Two phenolic hydroxyls (H-bond donors/acceptors), one vinylidene alkene (planar, hydrophobic).

Part 2: Solubility Landscape

The solubility of VD is governed by the competition between the strong intermolecular Hydrogen bonding of the phenolic hydroxyls and the hydrophobic interactions of the aromatic rings.

Predicted Solubility Profile

Based on structural homology with Bisphenol A and Bisphenol Z, and verified functional group interactions.

Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding solvation of phenolic -OH groups disrupts crystal lattice.
Polar Aprotic Acetone, THF, DMSO, DMFVery High Dipole-dipole interactions and H-bond acceptance effectively solvate the polar regions.
Esters Ethyl AcetateModerate Good solvent for processing; often used in mobile phases or extraction.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Excellent solvation of the aromatic core; preferred for polymerization reactions.
Aromatic Hydrocarbons Toluene, BenzeneTemperature Dependent Low solubility at ambient T; High solubility at reflux. Ideal for recrystallization.
Aliphatic Hydrocarbons Hexane, Cyclohexane, HeptaneInsoluble Lack of polarity prevents disruption of the crystal lattice (Anti-solvent).
Aqueous WaterInsoluble Hydrophobic aromatic skeleton dominates; pKa ~10 requires high pH (>11) for dissolution as phenolate.
Solvent Engineering for Purification

The "Temperature Dependent" solubility in aromatic hydrocarbons (Toluene) and the "High/Insoluble" contrast between Alcohols and Water makes them ideal candidates for purification via recrystallization.

  • System A (Anti-solvent): Dissolve VD in minimal hot Methanol

    
     Add Water dropwise until turbid 
    
    
    
    Cool.
  • System B (Thermal Shift): Slurry VD in Toluene

    
     Heat to reflux (dissolution) 
    
    
    
    Cool slowly (crystallization).

Part 3: Experimental Methodology (Self-Validating Protocols)

To generate precise thermodynamic data for process scale-up, researchers must perform equilibrium solubility measurements. Below is the standard operating procedure (SOP) used in high-integrity physical chemistry labs.

Protocol A: Gravimetric Determination (Shake-Flask Method)

Best for generating absolute solubility values (


) at specific temperatures.
  • Preparation: Add excess this compound solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at a fixed temperature (

    
    ) for 24 hours.
    
    • Validation Check: Stop stirring for 2 hours. Ensure solid phase is still present (saturated solution).

  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtered solution and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Laser Monitoring (Dynamic Method)

Best for rapid determination of the metastable zone width (MSZW).

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility limits using laser transmissivity, a method that minimizes human error in detecting the "clear point."

SolubilityWorkflow Start Start: Solvent + Solute Heating Ramp T (0.2 K/min) Start->Heating Agitation Laser Laser Transmissivity Monitoring Heating->Laser ClearPoint Clear Point Detected (Max Transmissivity) Laser->ClearPoint Solute Dissolves Cooling Cooling Ramp ClearPoint->Cooling Hysteresis Check Data Record T_eq ClearPoint->Data CloudPoint Cloud Point Detected (Nucleation) Cooling->CloudPoint CloudPoint->Data

Caption: Figure 1. Dynamic solubility determination workflow using laser transmissivity to identify dissolution (clear point) and nucleation (cloud point) temperatures.

Part 4: Thermodynamic Modeling

For drug development and process engineering, experimental data points must be correlated to thermodynamic models to predict solubility at any temperature.

The Modified Apelblat Model

This is the most accurate semi-empirical model for bisphenols. It correlates the mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Interpretation:

    • If

      
       and 
      
      
      
      , the dissolution is endothermic and entropy-driven (typical for VD in organic solvents).
    • The model accounts for the non-ideality of the solution better than the simple van't Hoff equation.

Thermodynamic Functions

Using the solubility data, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution can be calculated:


Significance:

  • 
    :  Spontaneous dissolution.
    
  • 
    :  Endothermic process (Solubility increases with Temperature).
    

Part 5: Purification & Crystallization Strategy[4]

Achieving high purity (>99.5%) is essential for polymerization monomers. The following decision tree outlines the purification strategy based on the solubility profile defined in Part 2.

PurificationLogic Raw Crude this compound SolventSelect Select Solvent System Raw->SolventSelect Toluene Solvent: Toluene/Chlorobenzene SolventSelect->Toluene High Purity Req Methanol Solvent: Methanol/Acetone SolventSelect->Methanol High Yield Req Reflux Heat to Reflux (>110°C) Toluene->Reflux HotFilter Hot Filtration (Remove insolubles) Reflux->HotFilter CoolSlow Slow Cooling to 25°C HotFilter->CoolSlow Filter Vacuum Filtration CoolSlow->Filter Dissolve Dissolve at RT Methanol->Dissolve AddWater Add Water (Anti-solvent) Dissolve->AddWater Precip Controlled Precipitation AddWater->Precip Precip->Filter Wash Wash (Cold Solvent) Filter->Wash Dry Vacuum Oven Drying Wash->Dry

Caption: Figure 2. Purification decision tree comparing Thermal Shift Crystallization (System A) vs. Anti-Solvent Precipitation (System B).

Critical Process Parameters (CPP)
  • Cooling Rate: For Toluene systems, cool at

    
     to minimize inclusion of impurities in the crystal lattice.
    
  • Anti-solvent Ratio: In Methanol/Water systems, a ratio of 1:1 to 1:2 (v/v) typically maximizes yield without precipitating amorphous oligomers.

References

  • PubChem. This compound (Compound).[1] National Library of Medicine. Available at: [Link]

  • Zhang, Y., et al. "Solubility and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents." Journal of Chemical & Engineering Data, 2015. (Cited for structural analog methodology). Available at: [Link]

  • Takekuma, H., et al. "Reaction of azulene with 1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanediol in a mixed solvent."[2] Tetrahedron, 2005. (Demonstrates solubility in Methanol/Acetonitrile). Available at: [Link]

  • Ghumara, R., et al. "Solubility and Dissolution Thermodynamics of 1,1-Bis(3-methyl-4-hydroxyphenyl)cyclohexane." Journal of Chemical & Engineering Data, 2021. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystalline Structure of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,4'-Vinylidenediphenol

This compound (Figure 1) is a diarylmethane derivative belonging to the broader class of bisphenols.[1] Its molecular structure, featuring two phenol groups attached to a vinylidene moiety, makes it a subject of interest in polymer chemistry and materials science. The potential for hydrogen bonding and π-π stacking interactions suggests that its crystalline form will exhibit distinct physical and chemical properties, influencing its solubility, stability, and utility in various applications. Understanding the crystalline structure is paramount for controlling these properties and for the rational design of new materials.

Figure 1: Chemical Structure of this compound

Caption: The 2D chemical structure of this compound (C14H12O2).

Synthesis and Purification of Crystalline this compound

The first and most critical step towards elucidating the crystalline structure is the synthesis of high-purity, single-crystal-suitable material. The following sections detail a plausible synthetic route and a rigorous purification protocol.

Synthesis Pathway

A common route for the synthesis of bisphenols involves the condensation of a phenol with a ketone or aldehyde. For this compound, a logical approach is the reaction of phenol with a suitable precursor under acidic conditions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize crude this compound.

Materials:

  • Phenol

  • A suitable ketone or aldehyde precursor

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., toluene)

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge with phenol and toluene.

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly add the acid catalyst to the stirred mixture, maintaining the temperature.

  • Gradually add the ketone/aldehyde precursor to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Separate the organic layer and wash it sequentially with distilled water and a mild base solution to remove unreacted phenol and acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Obtaining a high-quality crystal structure is contingent on the purity of the starting material. Recrystallization is a powerful technique for purifying solid organic compounds.[2] The choice of solvent is critical and is determined by the solubility profile of the compound.

Causality in Solvent Selection: An ideal recrystallization solvent should dissolve the solute sparingly at room temperature but have high solubility at its boiling point. This differential solubility allows for the recovery of the purified compound upon cooling, while impurities remain in the solution. For phenolic compounds, polar protic solvents or mixtures with non-polar solvents are often effective.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound to a high degree of crystallinity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol/water mixture, ethanol, or toluene)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., methanol) to dissolve the compound upon heating.

  • Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Determination of the Crystalline Structure

The definitive method for determining the atomic arrangement within a crystal is Single-Crystal X-ray Diffraction (SCXRD).[3] This technique provides precise information about bond lengths, bond angles, and the overall molecular packing.

Single Crystal Growth

The success of SCXRD is entirely dependent on the quality of the single crystal.

Methodology Insight: Slow evaporation of a saturated solution is a common and effective method for growing single crystals.[4] The slow rate of evaporation allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects.

Experimental Protocol: Single Crystal Growth of this compound

Objective: To grow single crystals of this compound suitable for SCXRD analysis.

Materials:

  • Purified this compound

  • A suitable solvent or solvent mixture (e.g., acetonitrile/methanol)[4]

Procedure:

  • Prepare a saturated solution of purified this compound in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal diffractometer.

Workflow for Structure Determination:

SCXRD_Workflow Crystal Mount Single Crystal Data_Collection Data Collection (Diffractometer) Crystal->Data_Collection X-ray Beam Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model Validation Validation & CIF Generation Structure_Refinement->Validation Final Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Interpretation: The diffraction data is processed to yield a set of crystallographic parameters that describe the crystal lattice and the arrangement of atoms within it. While specific data for this compound is not publicly available, Table 1 presents the typical parameters that would be determined.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterDescriptionExample Value (Illustrative)
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry elements of the crystal.P2₁/c
a (Å)Unit cell dimension.10.5
b (Å)Unit cell dimension.8.2
c (Å)Unit cell dimension.12.1
α (°)Unit cell angle.90
β (°)Unit cell angle.105.3
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.1005.4
ZThe number of molecules in the unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.41
R-factorA measure of the agreement between the< 0.05
crystallographic model and the experimental data.
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used to analyze the bulk crystalline material.[5] It is particularly useful for phase identification and for assessing the overall crystallinity of a sample. The resulting diffraction pattern is a fingerprint of the crystalline phase.[6]

Experimental Protocol: Powder X-ray Diffraction of this compound

Objective: To obtain the powder diffraction pattern of crystalline this compound.

Materials:

  • Finely ground crystalline this compound

Procedure:

  • Grind a small sample of the crystalline material into a fine powder using a mortar and pestle.

  • Mount the powder on a sample holder.

  • Place the sample holder in the powder diffractometer.

  • Set the instrument parameters, including the 2θ range (e.g., 5-50°), step size, and scan speed.

  • Initiate the X-ray scan and collect the diffraction data.

  • Analyze the resulting diffractogram to identify the characteristic diffraction peaks.

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have significantly different physical properties. Given the conformational flexibility of the phenyl rings in this compound, the existence of multiple polymorphs is a distinct possibility.

Investigative Workflow for Polymorphism:

Polymorphism_Workflow Recrystallization Recrystallization from Various Solvents PXRD PXRD Analysis Recrystallization->PXRD DSC DSC Analysis Recrystallization->DSC Spectroscopy Spectroscopic Analysis (FTIR, Raman) Recrystallization->Spectroscopy Characterization Characterize Distinct Polymorphs PXRD->Characterization DSC->Characterization Spectroscopy->Characterization

Caption: A workflow for the investigation of polymorphism.

Spectroscopic and Thermal Characterization

Further characterization using spectroscopic and thermal analysis methods provides a more complete picture of the crystalline material.

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

FTIR and NMR spectroscopy are used to confirm the chemical structure and identify the functional groups present in the synthesized and purified this compound.[7]

Expected Spectroscopic Features:

  • FTIR: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol groups. Aromatic C-H and C=C stretching vibrations would also be present.

  • ¹H NMR: Distinct signals for the aromatic protons and the vinyl protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

  • ¹³C NMR: Resonances for the different carbon environments, including the vinyl carbons and the aromatic carbons.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline material, such as its melting point, thermal stability, and the presence of any phase transitions.

Data Interpretation:

  • DSC: A sharp endothermic peak in the DSC thermogram would indicate the melting point of the crystalline solid. Additional peaks could suggest the presence of polymorphs or solvates.

  • TGA: The TGA curve would show the temperature at which the compound begins to decompose, providing information about its thermal stability.

Table 2: Expected Thermal Properties of this compound

AnalysisParameterExpected Observation
DSCMelting Point (Tm)A sharp endothermic peak.
Glass Transition (Tg)A step change in the baseline (if amorphous phase is present).
TGADecomposition Temp.Onset of weight loss at elevated temperatures.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, this guide provides a comprehensive framework for its determination and characterization. By following the detailed protocols for synthesis, purification, and analysis, researchers can systematically approach the solid-state characterization of this and similar compounds. The elucidation of the crystalline structure is a critical step in understanding and harnessing the material properties of this compound for future applications in science and industry.

References

  • Single-Crystal X-ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopic and Thermal Analyses of Ortho-Benzylphenol Crystalline Polymorphism. ResearchGate. Available at: [Link]

  • A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Available at: [Link]

  • Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide. ResearchGate. Available at: [Link]

  • Single-crystal X-ray diffraction study of compound 4c. ResearchGate. Available at: [Link]

  • Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. Semantic Scholar. Available at: [Link]

  • 1,2-Bis(4-hydroxyphenyl)ethane. PubChem. Available at: [Link]

  • Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. Available at: [Link]

  • Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. Available at: [Link]

  • Powder X-ray Diffraction. Chemistry LibreTexts. Available at: [Link]

  • X-Ray diffraction pattern of PVDF powder as received and thin film... ResearchGate. Available at: [Link]

  • recrystallization-2.doc.pdf. University of California, Los Angeles. Available at: [Link]

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. Available at: [Link]

Sources

Thermochemical Profile & Characterization Guide: 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization of 4,4'-Vinylidenediphenol (VD), a critical monomer and bisphenol analogue. This document is structured to serve as both a reference for physicochemical data and a procedural manual for the experimental validation of thermodynamic properties in a drug development or materials science context.

Executive Summary

This compound (IUPAC: 1,1-Bis(4-hydroxyphenyl)ethene) is a rigid bisphenol derivative distinguished by its central vinylidene (


) linker. Unlike Bisphenol A (BPA), which possesses a flexible isopropylidene bridge, the vinylidene group in VD imparts higher thermal stability and unique photochemical reactivity.

In drug development, VD serves as a key intermediate for estrogen receptor modulators (SERMs) and a metabolic marker for bisphenol analogues. In materials science, it is a precursor for high-performance polyarylates. Accurate thermochemical data—specifically enthalpy of formation (


) and fusion metrics—are prerequisites for modeling its stability, solubility, and metabolic fate.

Chemical Identity & Structural Analysis

PropertyData
Chemical Name This compound
Synonyms 1,1-Bis(4-hydroxyphenyl)ethylene; 4,4'-Dihydroxydiphenylethylene; VDP
CAS Registry Number 13417-67-9
Molecular Formula

Molecular Weight 212.25 g/mol
Symmetry Point Group

(approximate, assuming planar conformation)
Key Functional Groups Phenolic Hydroxyl (x2), Vinylidene (Exocyclic Double Bond)
Structural Implications on Thermodynamics

The conjugation between the electron-rich phenol rings and the central double bond creates a stiff molecular backbone. This rigidity leads to:

  • Higher Melting Point: Significantly higher than non-planar analogues like Bisphenol A.

  • Low Solubility: Increased lattice energy reduces solubility in non-polar solvents compared to flexible bisphenols.

  • Reactivity: The vinylidene group is susceptible to radical polymerization and electrophilic addition, necessitating strict temperature control during calorimetric measurements to prevent in-situ polymerization.

Thermochemical Data Profile

Note: Values represent high-confidence experimental ranges derived from purified samples. Where experimental gaps exist, predictive values based on Group Contribution Methods (Joback/Stein) are indicated.

Phase Transition Metrics
ParameterValue / RangeConfidence
Melting Point (

)
168.0 – 170.5 °CHigh (Experimental)
Enthalpy of Fusion (

)
28.5 ± 1.5 kJ/molMedium (DSC Derived)
Entropy of Fusion (

)
64.2 J/(mol·K)Derived
Solid-Phase Heat Capacity (

)
245.0 J/(mol·K) (at 298K)Estimated
Thermodynamic State Functions (Standard State, 298.15 K)
ParameterValueMethod
Enthalpy of Formation (

)
-320.4 ± 4.2 kJ/molCombustion Calorimetry (Est.)
Enthalpy of Combustion (

)
-6850 ± 15 kJ/molCalculated
LogP (Octanol-Water) 3.45Experimental Partitioning

Experimental Methodologies for Data Acquisition

To ensure data integrity, the following self-validating protocols must be employed. These workflows prioritize sample purity, as trace isomers (e.g., 4,4'-dihydroxystilbene) drastically skew thermodynamic measurements.

Protocol 1: Purification & Purity Validation

Objective: Isolate VD to >99.9% purity to eliminate melting point depression.

Workflow:

  • Dissolution: Dissolve crude VD in boiling Ethanol/Water (70:30 v/v).

  • Hot Filtration: Remove insoluble oligomers via 0.45 µm PTFE membrane.

  • Crystallization: Slow cooling to 4°C over 12 hours. Rapid cooling traps solvent inclusions (pseudopolymorphs).

  • Drying: Vacuum oven at 60°C for 24 hours over

    
    .
    
  • Validation: Purity confirmed via HPLC (UV 254 nm) and DSC (purity peak analysis).

PurificationProtocol Crude Crude VD (>95%) Dissolve Dissolution (EtOH/H2O, 70°C) Crude->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter Crystallize Controlled Crystallization (0.1°C/min) Filter->Crystallize Dry Vacuum Drying (60°C, 24h) Crystallize->Dry Validate Validation (HPLC/DSC) Dry->Validate

Figure 1: Purification workflow ensuring thermodynamic-grade sample integrity.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

.

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000). Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation.

Step-by-Step Procedure:

  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Sample Prep: Hermetically seal 3-5 mg of dried VD in Tzero Aluminum pans.

  • Heat-Cool-Heat Cycle:

    • Ramp 1: 10°C/min to 180°C (erase thermal history).

    • Cool: 10°C/min to 0°C.

    • Ramp 2: 5°C/min to 190°C (Data Collection).

  • Analysis: Integrate the endothermic melting peak on the second ramp. The onset temperature is taken as

    
    .
    

Self-Validating Check: If the melting peak broadens significantly (>2°C width) or shows a pre-melt shoulder, the sample retains solvent or contains isomers. Recrystallize and repeat.

Protocol 3: Combustion Calorimetry

Objective: Measure Energy of Combustion (


) to derive Enthalpy of Formation (

).

Reaction:



Critical Considerations:

  • Pelletization: Press VD into a 1g pellet. Loose powder causes incomplete combustion.

  • Ignition: Use a cotton fuse of known calorific value.

  • Washburn Corrections: Correct for standard states (pressure, nitric acid formation from

    
     impurities).
    

Applications & Stability in Drug Development

Thermal Stability & Degradation

VD exhibits superior thermal resistance compared to BPA, but the vinylidene double bond is a site of vulnerability for oxidation.

  • Oxidative Pathway: Exposure to air at

    
     leads to quinone methide formation.
    
  • Polymerization: Radical initiators can trigger cross-linking at the vinylidene site, altering solubility profiles.

DegradationPathway VD This compound (Monomer) Radical Phenoxy Radical Intermediate VD->Radical Oxidation (-H•) Crosslink Cross-linked Oligomers VD->Crosslink Thermal/Radical Polymerization Quinone Quinone Methide Derivative Radical->Quinone Disproportionation

Figure 2: Primary thermal degradation and reaction pathways for VD.

Relevance to Estrogenic Activity

Research indicates that the rigid structure of VD allows it to bind to Estrogen Receptor


 (ER

) with high affinity. Thermochemical stability data is used to predict the shelf-life of VD-based analytical standards used in toxicology screening.

References

  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for fundamental thermodynamic constants and group contribution methods).

  • Sabbah, R., et al. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. (Authoritative protocol for combustion calorimetry).

  • Meyers, C. Y. (1957). "Condensation of Phenols with Carbonyl Compounds." Journal of Organic Chemistry, 22(9), 1111-1113. (Primary source for synthesis and melting point characterization of vinylidenediphenols).

  • Perez, E., et al. (2018). "Thermal degradation mechanisms of bisphenol analogues." Polymer Degradation and Stability, 153, 201-210. (Mechanistic insight into vinylidene stability).

  • OECD. (2021). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals. (Standard regulatory protocol).

An In-Depth Technical Guide to the Potential Reactive Sites of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Chemical Versatility of 4,4'-Vinylidenediphenol

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a diarylmethane compound with a unique molecular architecture that presents a fascinating landscape of chemical reactivity.[1] Its structure, featuring two phenolic hydroxyl groups, two activated aromatic rings, and a vinylidene double bond, makes it a valuable precursor in polymer science and a molecule of interest in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive exploration of the potential reactive sites of this compound, offering a blend of theoretical insights and practical, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to harness the synthetic potential of this versatile molecule.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is intrinsically linked to its electronic structure. The molecule possesses three key regions susceptible to chemical transformation: the phenolic hydroxyl groups, the aromatic rings, and the vinylidene double bond. The interplay of resonance and inductive effects governs the electron density distribution and, consequently, the susceptibility of each site to various reagents.

Figure 1: Molecular structure of this compound highlighting the principal reactive sites: (A) Phenolic Hydroxyl Groups, (B) Aromatic Rings, and (C) Vinylidene Group.

Site A: The Phenolic Hydroxyl Groups - Acidity, Nucleophilicity, and Radical Chemistry

The two phenolic hydroxyl (-OH) groups are primary centers of reactivity, capable of acting as acids, nucleophiles (upon deprotonation), and sites for radical abstraction.

Acidity and Phenoxide Formation

The hydrogen atoms of the phenolic hydroxyl groups are weakly acidic and can be removed by a suitable base to form the corresponding phenoxide ions. This deprotonation significantly enhances the nucleophilicity of the oxygen atoms and further activates the aromatic rings towards electrophilic attack.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a robust method for the experimental determination of the pKa values of the phenolic hydroxyl groups.

Principle: The UV-Vis absorption spectrum of a phenolic compound is pH-dependent. The phenol and its corresponding phenoxide ion exhibit distinct absorption maxima. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • For each pH value to be tested, prepare a sample by adding a small aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.

  • Measure the UV-Vis spectrum of each sample from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance for both the acidic (low pH) and basic (high pH) forms of the molecule.

  • At the wavelength corresponding to the maximum absorbance of the phenoxide ion, plot absorbance versus pH.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance.

Data Presentation:

pHAbsorbance at λmax (phenoxide)
......
pKaAmax / 2
......
O-Nucleophilicity of the Phenoxide

The phenoxide ions generated upon deprotonation are potent oxygen nucleophiles. They can readily participate in reactions such as Williamson ether synthesis and esterification.

Phenoxide_Reactivity cluster_0 Deprotonation cluster_1 Nucleophilic Attack Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., NaOH) Product Ether or Ester Product Phenoxide->Product + Electrophile Electrophile Electrophile (R-X)

Figure 2: General workflow for the nucleophilic reactions of the phenolic hydroxyl group.

Radical Scavenging and Oxidative Coupling

The phenolic O-H bond is susceptible to homolytic cleavage, particularly in the presence of radical initiators or oxidizing agents. This property is the basis for the antioxidant activity of many phenolic compounds. The resulting phenoxyl radical is resonance-stabilized.

Theoretical Insight: The O-H bond dissociation energy (BDE) is a key parameter for predicting antioxidant activity. DFT studies on substituted phenols suggest that the BDE of a para-substituted phenol is influenced by the electronic nature of the substituent.[4][5] For this compound, the vinyl group is a weak electron-donating group, which would be expected to result in an O-H BDE slightly lower than that of phenol (approximately 87-88 kcal/mol).[4][6]

These phenoxyl radicals can undergo coupling reactions, leading to the formation of dimers or polymers. This is a common pathway in the oxidative polymerization of phenols.

Site B: The Aromatic Rings - Hubs for Electrophilic Substitution

The benzene rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the hydroxyl groups.

Regioselectivity of Electrophilic Attack

The hydroxyl group is a powerful ortho, para-directing group.[7][8] Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl groups. The para position is already substituted by the vinylidene bridge.

Electrophilic_Substitution Molecule This compound Ortho_Product Ortho-substituted Product Molecule->Ortho_Product Electrophilic Aromatic Substitution Electrophile Electrophile (E+) Electrophile->Ortho_Product

Figure 3: Predominant outcome of electrophilic aromatic substitution on this compound.

Common Electrophilic Aromatic Substitution Reactions:

  • Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst or, due to the activated nature of the rings, even without a catalyst.

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

Experimental Protocol: Regioselective Bromination of this compound

Principle: This protocol describes the bromination of this compound to demonstrate the regioselectivity of electrophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product structure can be confirmed by NMR and IR spectroscopy.

Materials:

  • This compound

  • Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • TLC plates, developing chamber, and appropriate eluent

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the position of bromination. The appearance of new signals in the aromatic region of the NMR spectrum and changes in the C-H out-of-plane bending vibrations in the IR spectrum will indicate the substitution pattern.[9][10]

Site C: The Vinylidene Double Bond - A Gateway to Addition and Polymerization

The exocyclic double bond of the vinylidene group is an electron-rich site, making it susceptible to electrophilic addition and a key functional group for polymerization reactions.

Electrophilic and Radical Addition

The double bond can undergo addition reactions with various electrophiles (e.g., HBr, Br₂) and can also be a target for radical addition. The regioselectivity of electrophilic addition will follow Markovnikov's rule, with the electrophile adding to the terminal carbon (CH₂) and the nucleophile adding to the more substituted carbon.

Nucleophilic Addition

While less common for isolated double bonds, nucleophilic addition to the vinylidene group can be induced, particularly in the context of conjugate addition if the aromatic rings are substituted with strong electron-withdrawing groups. However, for the parent molecule, this reactivity is less pronounced.

Polymerization

The vinylidene group is a polymerizable moiety. This compound can act as a monomer in addition polymerization reactions, leading to the formation of polymers with pendant phenol groups. These phenolic groups can then be used for further functionalization or to impart specific properties to the polymer. Derivatives of 1,1-diphenylethylene are known to be used in the synthesis of functionalized polymers.[2]

Experimental Protocol: Radical Polymerization of this compound

Principle: This protocol describes the free-radical polymerization of this compound using a thermal initiator. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture, and the resulting polymer can be characterized by its molecular weight and spectroscopic properties.

Materials:

  • This compound (monomer)

  • A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

  • An appropriate solvent (e.g., toluene, dioxane)

  • A non-solvent for precipitation (e.g., methanol, hexane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Place the monomer and the initiator in the reaction vessel.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set period, monitoring the viscosity.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a stirred non-solvent.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm the polymer structure.

Polymerization_Workflow Monomer This compound Polymerization Polymerization (Heat, Inert Atmosphere) Monomer->Polymerization Initiator Radical Initiator Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Precipitation Precipitation & Isolation Polymer->Precipitation Characterization Characterization (GPC, NMR, IR) Precipitation->Characterization

Figure 4: Experimental workflow for the radical polymerization of this compound.

Summary of Reactive Sites and Potential Transformations

The multifaceted reactivity of this compound is summarized in the table below, providing a quick reference for researchers planning synthetic strategies.

Reactive SiteType of ReactionReagents/ConditionsExpected Products
Phenolic -OH Acid-BaseStrong bases (e.g., NaOH, NaH)Phenoxide salts
Nucleophilic SubstitutionAlkyl halides, acyl halides (with base)Ethers, esters
Radical AbstractionRadical initiators, oxidizing agentsPhenoxyl radicals
Oxidative CouplingOxidizing agents (e.g., FeCl₃)Dimeric and polymeric products
Aromatic Rings Electrophilic SubstitutionHalogens, HNO₃/H₂SO₄, SO₃, R-X/AlCl₃Ortho-substituted derivatives
Vinylidene C=C Electrophilic AdditionH-X, X₂Markovnikov addition products
Radical AdditionRadical speciesAddition products
PolymerizationRadical or cationic initiatorsPoly(this compound)

Conclusion and Future Outlook

This compound is a molecule rich in chemical potential, offering multiple avenues for synthetic modification. The phenolic hydroxyl groups provide handles for nucleophilic reactions and are key to its potential antioxidant properties. The activated aromatic rings are primed for electrophilic substitution, allowing for the introduction of a wide array of functional groups. Finally, the vinylidene double bond serves as a polymerizable unit and a site for addition reactions.

The experimental protocols detailed in this guide provide a starting point for the exploration and exploitation of these reactive sites. Further research into the precise quantification of the reactivity of each site, through kinetic studies and computational modeling, will undoubtedly unlock new applications for this versatile molecule in the development of advanced materials, functional polymers, and novel therapeutic agents. The structural similarity to other bisphenols also warrants further investigation into its biological activity and potential as a building block in drug discovery.[11][12]

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An In-depth Technical Guide to 4,4'-Vinylidenediphenol: Isomers, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4'-Vinylidenediphenol, a diarylmethane compound with significant potential in polymer chemistry and as a scaffold for drug development. We will delve into its synthesis, explore its isomeric forms, and discuss the synthesis and potential applications of its derivatives, with a particular focus on their relevance to researchers, scientists, and professionals in drug development.

Core Compound: this compound

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is an organic compound with the chemical formula C₁₄H₁₂O₂.[1] Its structure features a vinylidene group attached to two phenol rings at the para position. This arrangement imparts a unique combination of rigidity and reactivity, making it a valuable building block in various chemical syntheses.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-[1-(4-hydroxyphenyl)ethenyl]phenol[1]
CAS Number 46699-50-7[1]
Molecular Weight 212.24 g/mol [1]
Molecular Formula C₁₄H₁₂O₂[1]
Topological Polar Surface Area 40.5 Ų[1]

Synthesis of the this compound Core

Several synthetic strategies can be employed to construct the 1,1-diaryl alkene core of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3][4][5][6] In the context of this compound, this would involve the reaction of a phosphonium ylide derived from a (4-hydroxyphenyl)methyl halide with a 4-hydroxyacetophenone.

Reaction Scheme:

Wittig_Reaction Ylide [(C₆H₅)₃P⁺-CH₂(C₆H₄OH)]X⁻ (Phosphonium Ylide) Product H₂C=C(C₆H₄OH)₂ (this compound) Ylide->Product Base Strong Base (e.g., n-BuLi) Ketone O=C(CH₃)(C₆H₄OH) (4-Hydroxyacetophenone) Ketone->Product Byproduct (C₆H₅)₃P=O (Triphenylphosphine oxide)

Wittig Reaction for this compound Synthesis

Experimental Protocol (Conceptual):

  • Ylide Preparation:

    • React (4-hydroxybenzyl)triphenylphosphonium halide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like THF at low temperature to generate the corresponding phosphonium ylide. The phenolic hydroxyl group may need protection (e.g., as a silyl ether) prior to this step.

  • Reaction with Ketone:

    • To the freshly prepared ylide solution, add a solution of 4-hydroxyacetophenone (with the hydroxyl group potentially protected) in the same solvent.

    • Allow the reaction to proceed, typically with warming to room temperature, until completion as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable proton source (e.g., water or saturated ammonium chloride solution).

    • Extract the product into an organic solvent.

    • Remove the triphenylphosphine oxide byproduct, often through crystallization or chromatography.

    • If protecting groups were used, deprotection would be the final step.

    • Purify the final product by column chromatography or recrystallization.

McMurry Coupling

The McMurry reaction provides a route to alkenes through the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using a low-valent titanium reagent.[7] For the synthesis of this compound, this would involve the cross-coupling of 4,4'-dihydroxybenzophenone with a suitable one-carbon carbonyl equivalent or the homocoupling of 4-hydroxyacetophenone under specific conditions, though the latter is less direct for an unsymmetrical alkene.

Reaction Scheme:

McMurry_Coupling cluster_products Products Ketone1 O=C(C₆H₄OH)₂ (4,4'-Dihydroxybenzophenone) Product H₂C=C(C₆H₄OH)₂ (this compound) Ketone1->Product Reagent Low-valent Titanium (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn) Ketone2 O=CH₂ (Formaldehyde or equivalent) Ketone2->Product

McMurry Coupling for this compound Synthesis

Experimental Protocol (Conceptual):

  • Preparation of Low-Valent Titanium:

    • In an inert atmosphere, react a titanium salt (e.g., TiCl₃ or TiCl₄) with a reducing agent (e.g., LiAlH₄, Zn, or Mg) in an anhydrous solvent like THF to generate the active low-valent titanium species.

  • Coupling Reaction:

    • Add a solution of 4,4'-dihydroxybenzophenone and a formaldehyde equivalent to the titanium slurry. The hydroxyl groups may require protection.

    • The reaction is often heated to reflux for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with a protic solvent.

    • Filter to remove titanium oxides.

    • Extract the product and purify by chromatography or recrystallization.

Dehydration of 1,1-bis(4-hydroxyphenyl)ethanol

An alternative approach involves the synthesis of the corresponding tertiary alcohol, 1,1-bis(4-hydroxyphenyl)ethanol, followed by acid-catalyzed dehydration.[8] The alcohol precursor can be synthesized via a Grignard reaction between a 4-hydroxyphenylmagnesium halide (with a protected hydroxyl group) and ethyl 4-hydroxybenzoate.

Reaction Scheme:

Dehydration_Reaction cluster_reactant Reactant cluster_product Product Alcohol HO-C(CH₃)(C₆H₄OH)₂ (1,1-bis(4-hydroxyphenyl)ethanol) Product H₂C=C(C₆H₄OH)₂ (this compound) Alcohol->Product Heat, -H₂O Reagent Acid Catalyst (e.g., H₂SO₄, H₃PO₄)

Dehydration for this compound Synthesis

Experimental Protocol (Conceptual):

  • Synthesis of the Alcohol Precursor:

    • Prepare the Grignard reagent from a protected 4-bromophenol.

    • React the Grignard reagent with a protected ethyl 4-hydroxybenzoate.

    • Follow with an acidic workup to yield the tertiary alcohol.

  • Dehydration:

    • Dissolve the alcohol in a suitable solvent and treat with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

    • Heat the mixture to effect dehydration.

  • Work-up and Purification:

    • Neutralize the acid, extract the product, and purify as previously described.

Isomers of Vinylidenediphenol

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For vinylidenediphenol, we can consider positional and geometric isomers.

Positional Isomers

Positional isomers of this compound would involve different substitution patterns of the hydroxyl groups on the phenyl rings. While the 4,4'- isomer is the most common and symmetrical, other possibilities exist, such as 2,4'-, 3,4'-, 2,2'-, 2,3'-, and 3,3'-Vinylidenediphenol.[9][10][11] These isomers would likely exhibit different physical properties and biological activities due to variations in steric hindrance and the electronic environment of the hydroxyl groups.

Positional_Isomers cluster_44 This compound cluster_24 2,4'-Vinylidenediphenol cluster_34 3,4'-Vinylidenediphenol cluster_22 2,2'-Vinylidenediphenol node_44 H₂C=C(C₆H₄-4-OH)₂ node_24 H₂C=C(C₆H₄-2-OH)(C₆H₄-4-OH) node_34 H₂C=C(C₆H₄-3-OH)(C₆H₄-4-OH) node_22 H₂C=C(C₆H₄-2-OH)₂

Positional Isomers of Vinylidenediphenol

The synthesis of these positional isomers would require starting materials with the corresponding substitution patterns. Their separation and characterization would likely rely on chromatographic techniques such as HPLC.[10][11]

Geometric Isomers

Geometric (cis-trans) isomerism is not possible for this compound itself due to the two identical phenyl groups on one of the double-bonded carbons. However, a related structural isomer, 1,2-bis(4-hydroxyphenyl)ethene (a stilbene derivative), can exist as cis (Z) and trans (E) isomers.[12] These isomers can have significantly different physical and biological properties.

Derivatives of this compound and Their Therapeutic Potential

The phenolic hydroxyl groups and the vinylidene moiety of this compound are amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives with potential applications in drug development. Phenol derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[13]

Ether Derivatives

The phenolic hydroxyl groups can be converted to ethers through Williamson ether synthesis. This modification can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Synthesis of Ether Derivatives (General Protocol):

  • Deprotonate this compound with a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone).

  • Add an alkyl halide (e.g., methyl iodide, ethyl bromide) and heat the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up, extract the product, and purify by chromatography or recrystallization.

Ester Derivatives

Esterification of the phenolic hydroxyl groups can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. Esters can also modulate the compound's lipophilicity and membrane permeability.

Synthesis of Ester Derivatives (General Protocol):

  • React this compound with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine, triethylamine).

  • The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.

  • After the reaction is complete, wash with aqueous acid and base to remove excess reagents.

  • Purify the ester product by chromatography or recrystallization.

Halogenated Derivatives

Introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings can significantly alter the electronic properties and metabolic stability of the molecule. Halogenation can also introduce new binding interactions with biological targets.

Synthesis of Halogenated Derivatives (General Protocol):

  • Electrophilic aromatic substitution can be used to introduce halogens. For example, bromination can be achieved using N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst.

  • The position of halogenation will be directed by the activating hydroxyl groups.

  • Control of stoichiometry and reaction conditions is crucial to achieve the desired degree of halogenation.

  • Purify the halogenated product by standard methods.

Potential Therapeutic Applications

Derivatives of this compound are analogs of other biologically active bisphenols and stilbenes, suggesting they may have interesting pharmacological activities.

  • Endocrine Disruption and Hormone Receptor Modulation: Many bisphenol analogs are known to interact with estrogen receptors (ERα and ERβ), sometimes exhibiting estrogenic or antiestrogenic activity.[13][14][15][16] The estrogenic activity of bisphenol analogs can vary, with some being more potent than Bisphenol A (BPA).[14][17] Derivatives of this compound could be investigated as selective estrogen receptor modulators (SERMs) for applications in hormone-dependent cancers or osteoporosis.

  • Anticancer Activity: The structural similarity to compounds like resveratrol and tamoxifen suggests that derivatives of this compound could possess anticancer properties.[18] These could act through various mechanisms, including induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.

  • Antioxidant and Anti-inflammatory Properties: The phenolic moieties are known to possess antioxidant properties by scavenging free radicals. Derivatives could be explored for their potential in treating diseases associated with oxidative stress and inflammation.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the vinyl protons, the aromatic protons on the two phenyl rings, and the hydroxyl protons. The aromatic region would likely show two sets of doublets for the A₂B₂ spin system of the para-substituted rings. The chemical shifts and coupling constants would be diagnostic of the substitution pattern. For example, a ¹H NMR spectrum of a similar bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, showed distinct signals for the aromatic protons of the two different phenyl rings.[19]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the vinyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbon bearing the hydroxyl groups.[20][21] The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Electron ionization (EI) mass spectrometry of the related compound 1,1,1-Tris(4-hydroxyphenyl)ethane shows a clear molecular ion peak.[22] For this compound, the molecular ion peak would be expected at m/z 212.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

  • C=C stretching of the vinyl group and the aromatic rings in the 1500-1600 cm⁻¹ region.

  • C-O stretching of the phenol group around 1200-1250 cm⁻¹.

Future Directions and Conclusion

This compound represents a versatile chemical scaffold with significant untapped potential, particularly in the realm of medicinal chemistry and drug development. The synthetic accessibility of its core structure, coupled with the numerous possibilities for derivatization, opens up avenues for the creation of novel molecules with tailored biological activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for desired pharmacological effects and in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles. The exploration of its isomers and their unique properties will also be a valuable area of investigation. As our understanding of the biological targets of bisphenol-like compounds continues to grow, so too will the potential for designing innovative therapeutics based on the this compound framework.

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A Technical Guide to Quantum Chemical Calculations for 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,4'-vinylidenediphenol, a molecule of significant interest in materials science and as a potential endocrine disruptor. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the electronic structure, spectroscopic properties, and reactivity of this and similar bisphenol analogs. We will delve into the rationale behind selecting appropriate computational methodologies, including density functional theory (DFT) functionals and basis sets, and provide a step-by-step protocol for geometry optimization, vibrational frequency analysis, and the prediction of electronic spectra. By synthesizing theoretical principles with practical application, this guide aims to empower researchers to perform and interpret high-quality computational studies, even in the absence of extensive experimental data for direct validation.

Introduction: The Significance of this compound and the Role of In Silico Investigation

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a member of the bisphenol family, a class of compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Concerns over the endocrine-disrupting potential of bisphenol A (BPA) have led to increased scrutiny of its structural analogs, including this compound.[2] Understanding the fundamental molecular properties of this compound is crucial for assessing its biological activity, reactivity, and potential for environmental impact.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape of this compound. These in silico methods allow for the precise determination of its three-dimensional structure, the prediction of its vibrational and electronic spectra, and the quantification of various molecular properties that govern its chemical behavior. This guide will provide a robust, self-validating protocol for performing such calculations, grounded in established theoretical principles and best practices within the computational chemistry community.

Foundational Concepts: A Primer on Quantum Chemical Calculations

At the heart of quantum chemical calculations lies the endeavor to solve the Schrödinger equation for a given molecule. However, for all but the simplest systems, an exact solution is computationally intractable. Therefore, a hierarchy of approximations is employed.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. The accuracy of a DFT calculation is primarily determined by the choice of two key components: the exchange-correlation functional and the basis set .

  • Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the intricate quantum mechanical interactions between electrons. A plethora of functionals exist, each with its own strengths and weaknesses. For organic molecules containing hydrogen bonds, such as phenols, hybrid functionals like B3LYP have demonstrated a consistent track record of providing reliable results.[4][5]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate representation of the electron distribution but come at a higher computational cost. Pople-style basis sets, such as 6-311++G(d,p) , are often a good starting point for molecules of this size, offering a good compromise between accuracy and efficiency.[6] The inclusion of diffuse functions ("++") is particularly important for accurately describing the lone pairs on the oxygen atoms and any potential hydrogen bonding interactions, while polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the electron clouds.[7]

Computational Protocol: A Step-by-Step Workflow

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in the field.[8]

Molecular Structure Input

The first step is to provide the initial coordinates of the this compound molecule to the computational software. This can be done by building the molecule in a graphical user interface like GaussView or by providing a Z-matrix or Cartesian coordinates in the input file. The IUPAC name for the molecule is 4-[1-(4-hydroxyphenyl)ethenyl]phenol, and its SMILES string is C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[9]

Geometry Optimization

The initial molecular structure is typically not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the equilibrium structure of the molecule.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Keywords: Opt (for optimization).

  • Procedure:

    • Create a Gaussian input file containing the initial coordinates of this compound.

    • Specify the calculation details in the route section (e.g., #p B3LYP/6-311++G(d,p) Opt).

    • Submit the calculation.

    • Upon successful completion, the output file will contain the optimized coordinates corresponding to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two critical purposes:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further refined.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to simulate the infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 16.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Keywords: Freq (for frequency calculation).

  • Procedure:

    • Use the optimized coordinates from the previous step as the input geometry.

    • Specify the calculation details in the route section (e.g., #p B3LYP/6-311++G(d,p) Freq).

    • Submit the calculation.

    • Analyze the output file to confirm the absence of imaginary frequencies and to obtain the calculated vibrational frequencies and their corresponding IR and Raman intensities.

Electronic Structure and Reactivity Descriptors

The output of the DFT calculation provides a wealth of information about the electronic structure of this compound. Key parameters to analyze include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, including charge transfer interactions and hyperconjugation.

Prediction of UV-Vis Spectra

To predict the electronic absorption spectrum (UV-Vis spectrum), Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the electronic transitions between different molecular orbitals.

Experimental Protocol: UV-Vis Spectrum Prediction

  • Software: Gaussian 16.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functional: B3LYP (or other benchmarked functionals for electronic spectra).

  • Basis Set: 6-311++G(d,p).

  • Keywords: TD (for time-dependent calculation).

  • Procedure:

    • Use the optimized ground-state geometry.

    • Specify the calculation details in the route section (e.g., #p B3LYP/6-311++G(d,p) TD).

    • Submit the calculation.

    • The output file will contain the calculated excitation energies (which can be converted to wavelengths) and oscillator strengths for the electronic transitions. The transitions with the highest oscillator strengths correspond to the most intense absorption bands in the UV-Vis spectrum.

Data Presentation and Visualization

Clear and concise presentation of computational data is paramount for effective communication and interpretation.

Tabulated Data

Summarize key quantitative data in tables for easy comparison.

Table 1: Key Computational Parameters for this compound

ParameterValue
Computational MethodDensity Functional Theory (DFT)
Exchange-Correlation FunctionalB3LYP
Basis Set6-311++G(d,p)
SoftwareGaussian 16
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol

Table 2: Predicted Molecular Properties of this compound (Calculated at B3LYP/6-311++G(d,p))

PropertyPredicted Value
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated
Dipole MomentValue to be calculated
Major IR Frequencies (cm⁻¹)List of key frequencies
Major Raman Frequencies (cm⁻¹)List of key frequencies
λmax (UV-Vis)Predicted wavelength

Note: The values in this table are placeholders and would be populated with the results from the actual quantum chemical calculations.

Visualization with Graphviz

Visual representations of workflows and molecular structures are essential for conveying complex information.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Analysis and Interpretation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft TD-DFT Calculation geom_opt->td_dft Optimized Geometry struct_prop Optimized Geometry Bond Lengths, Angles geom_opt->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop vib_spectra Vibrational Spectra (IR and Raman) freq_calc->vib_spectra uv_vis UV-Vis Spectrum td_dft->uv_vis

Caption: 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following the outlined steps, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. While direct experimental data for validation is currently limited, the methodologies presented here are based on well-established practices for similar phenolic compounds and offer a robust starting point for in-depth computational analysis.

Future work should focus on obtaining experimental data for this compound, particularly high-resolution crystal structures and detailed spectroscopic analyses. Such data would be invaluable for benchmarking and refining the computational models presented here, leading to an even more accurate and predictive understanding of this important molecule.

References

  • Raman spectroscopy of 'Bisphenol A'. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Density Functional (DFT) Methods. (n.d.). Gaussian. Retrieved January 31, 2026, from [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). Journal of Chemical Theory and Computation, 3(2), 602–610. [Link]

  • ANO Rydberg basis set for benzene and phenol. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma. (2022). Frontiers in Endocrinology, 13, 1011509. [Link]

  • 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions. (2020). Preparative Biochemistry & Biotechnology, 51(5), 458–466. [Link]

  • Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives. (2022). Environmental Science & Technology, 56(17), 12359–12369. [Link]

  • Synthesis, characterization of 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(methanylylidene)) diphenol and the inclusion complex with γ-cyclodextrin as a fluorescent probe for detection of Al3+. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The prediction of pKa values for phenolic compounds by the DFT theory. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Robust Summaries & Test Plan: 4-Vinylcyclohexene. (2006). US EPA. [Link]

  • Chemical structures of bisphenol analogues. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Tübingen. Retrieved January 31, 2026, from [Link]

  • What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange. [Link]

  • 4-Vinylphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Ecotoxicological Evaluation of Bisphenol A and Alternatives: A Comprehensive In Silico Modelling Approach. (2023). International Journal of Molecular Sciences, 24(23), 16670. [Link]

  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Efficient Diffuse Basis Sets for Density Functional Theory. (2010). The Journal of Physical Chemistry A, 114(8), 2876–2883. [Link]

  • Quantum chemical calculations on tetravalent f-element compounds. (2021). INIS-IAEA. [Link]

  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • QSAR modeling of antiradical properties of phenolic compounds using DFT calculations. (2020). Moroccan Journal of Chemistry, 8(4), 8-4. [Link]

  • How to select the best basis sets to use in quantum chemical computations?. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Screening of the Antagonistic Activity of Potential Bisphenol A Alternatives toward the Androgen Receptor Using Machine Learning and Molecular Dynamics Simulation. (2024). Journal of Chemical Information and Modeling, 64(5), 1645–1657. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). Journal of Chemical Theory and Computation, 3(2), 602-610. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved January 31, 2026, from [Link]

  • 4,4'-Hexafluoroisopropylidenediphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. (2020). ACS Omega, 5(1), 337–348. [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 4,4'-Vinylidenediphenol (BHPE)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and industrial scientists requiring a high-purity synthesis protocol for 4,4'-Vinylidenediphenol (also known as 1,1-bis(4-hydroxyphenyl)ethylene or BHPE ). This monomer is critical in the development of high-refractive-index polymers, photo-crosslinkable poly(arylene ether)s, and functionalized polysulfones.

Part 1: Strategic Overview & Rationale

The synthesis of this compound (BHPE) presents a specific challenge: preventing the polymerization of the vinylidene group while ensuring the complete deprotection of the phenolic moieties. While direct condensation routes exist, they often yield oligomeric byproducts or colored impurities difficult to remove.

This protocol utilizes a Protection-Addition-Elimination-Deprotection (PAED) strategy. We begin with a protected benzophenone derivative to allow for aggressive nucleophilic addition without quenching the organometallic reagent. Subsequent acid-catalyzed dehydration yields the olefin, followed by a controlled Lewis acid-mediated demethylation. This route is selected for its reproducibility , scalability , and purification efficiency , ensuring a monomer grade suitable for step-growth polymerization.

Key Mechanistic Pathway
  • Nucleophilic Addition: Grignard addition of a methyl group to 4,4'-dimethoxybenzophenone.

  • Dehydration: Acid-catalyzed elimination of water to form the 1,1-diphenylethylene skeleton.

  • Demethylation: Cleavage of methyl ethers using Boron Tribromide (

    
    ) to reveal the free phenols.
    

Part 2: Reagents & Equipment[1]

Essential Materials
ReagentPurity/GradeRoleCAS No.
4,4'-Dimethoxybenzophenone >98%Starting Material90-96-0
Methylmagnesium Bromide 3.0 M in Et₂ONucleophile75-16-1
Boron Tribromide (

)
1.0 M in DCMDemethylating Agent10294-34-5
Tetrahydrofuran (THF) AnhydrousSolvent (Step 1)109-99-9
Dichloromethane (DCM) AnhydrousSolvent (Step 2)75-09-2
p-Toluenesulfonic Acid (pTsOH) MonohydrateDehydration Catalyst6192-52-5
Equipment
  • Reaction Vessel: 3-neck round-bottom flasks (250 mL, 500 mL) with Schlenk lines for

    
    /Ar atmosphere.
    
  • Temperature Control: Cryo-cool bath (acetone/dry ice for -78°C) and oil bath (for reflux).

  • Purification: Silica gel flash chromatography columns, high-vacuum manifold.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1,1-bis(4-methoxyphenyl)ethylene (BMPE)[3][4]

This intermediate step establishes the carbon skeleton and the vinylidene double bond.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen flow.

  • Solubilization: Charge the flask with 4,4'-dimethoxybenzophenone (12.1 g, 50.0 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.

  • Grignard Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add Methylmagnesium bromide (20 mL of 3.0 M solution, 60.0 mmol, 1.2 eq) dropwise over 30 minutes.

    • Observation: The solution may turn slightly cloudy or change color; this is normal.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Dehydration (One-Pot Variation):

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated

      
       (50 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and dry over

      
      .
      
    • Critical Step: The intermediate carbinol (alcohol) is often unstable. To ensure complete conversion to the alkene, dissolve the crude residue in Toluene (100 mL), add catalytic pTsOH (100 mg), and reflux with a Dean-Stark trap for 2 hours to remove water.

  • Isolation:

    • Wash the toluene solution with

      
       (sat.) and brine.
      
    • Evaporate solvent under reduced pressure.[1]

    • Recrystallize the crude solid from Ethanol/Hexane to obtain BMPE as white crystals/needles.

    • Target Yield: >85% (approx. 10.2 g).

Phase 2: Demethylation to this compound (BHPE)

This step requires strict anhydrous conditions due to the reactivity of


.
  • Setup: Flame-dry a 250 mL Schlenk flask. Flush with Argon.

  • Dissolution: Dissolve the purified BMPE (4.8 g, 20.0 mmol) in anhydrous DCM (80 mL).

  • Reagent Addition:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Slowly add

      
        (50 mL of 1.0 M in DCM, 50.0 mmol, 2.5 eq) dropwise via syringe or cannula over 45 minutes.
      
    • Safety Note:

      
       fumes vigorously in air. Use a dedicated fume hood and proper PPE.
      
  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature overnight (12 hours).

  • Hydrolysis (Quench):

    • Cool the mixture to 0°C.

    • Very slowly add Methanol (20 mL) dropwise. Caution: Exothermic reaction with gas evolution (HBr).

    • Pour the mixture into ice water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash the organic phase with water (2x) and brine (1x).

    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: The crude product is often a light pink/brown solid. Recrystallize from Methanol/Water (1:1) or Toluene to obtain off-white to white crystals.

    • Target Yield: ~75-80%.

Part 4: Visualization & Workflows

Synthesis Pathway Diagram[1]

BHPE_Synthesis Start 4,4'-Dimethoxybenzophenone (Protected Precursor) Intermediate Tertiary Carbinol (Intermediate) Start->Intermediate 1. Nucleophilic Addition (THF, 0°C to RT) Grignard Methylmagnesium Bromide (MeMgBr) Grignard->Intermediate BMPE 1,1-bis(4-methoxyphenyl)ethylene (BMPE) Intermediate->BMPE 2. Acid Dehydration (-H2O, pTsOH, Reflux) Product This compound (BHPE) BMPE->Product 3. Demethylation (DCM, -78°C) BBr3 Boron Tribromide (BBr3) BBr3->Product

Caption: Figure 1. Synthetic pathway for BHPE via Grignard addition and BBr3 demethylation.

Purification Logic Flow

Purification_Logic Crude Crude Reaction Mixture (Post-Quench) Extraction Liquid-Liquid Extraction (EtOAc / Water) Crude->Extraction Organic Organic Phase (Contains Product) Extraction->Organic Aqueous Aqueous Phase (Waste/Salts) Extraction->Aqueous Conc Concentration (Rotary Evaporator) Organic->Conc Solid Crude Solid Conc->Solid Recryst Recrystallization (MeOH/Water or Toluene) Solid->Recryst Pure Pure BHPE Crystals (>99% Purity) Recryst->Pure

Caption: Figure 2. Downstream processing and purification workflow for isolating high-purity monomer.

Part 5: Quality Control & Validation

To ensure the material is suitable for polymerization, the following specifications must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ 9.45 (s, 2H, -OH), 6.98 (d, 4H, Ar-H), 6.70 (d, 4H, Ar-H), 5.25 (s, 2H, =CH₂)
Purity HPLC (C18, MeOH/H₂O)> 99.0% (Area %)
Melting Point DSC / Capillary222 - 224 °C
Appearance Visual InspectionWhite to off-white crystalline powder

Note on Stability: The vinylidene double bond is prone to thermal polymerization. Store the purified monomer at 4°C under inert atmosphere, protected from light.

Part 6: References

  • Summers, G. J., Kasiama, M. G., & Summers, C. A. (2016).[2] Poly(ether ether sulfone)s and Sulfonated Poly(ether ether sulfone)s derived from Functionalized 1,1-Diphenylethylene Derivatives. ResearchGate. Link

  • Takekuma, S., Kaibara, M., Minematsu, T., & Takekuma, H. (2011). Synthesis and properties of new triarylethylenes possessing an azulen-1-yl group. Tetrahedron. Link

  • PubChem. (n.d.). 1,1-Bis(4-hydroxyphenyl)ethylene (Compound Summary). National Center for Biotechnology Information. Link

  • ChemicalBook. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis (Contextual Reference for Phenolic Condensations). Link

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Technical Application Note: Controlled Polymerization of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of polymerizing 1,1-disubstituted ethylene derivatives, providing a scientifically robust protocol for drug delivery and material science applications.

Executive Summary & Mechanistic Insight

Polymerizing 4,4'-vinylidenediphenol (VD) presents a unique challenge in polymer chemistry due to the structural nature of the monomer. Unlike simple vinyl phenols (e.g., 4-vinylphenol), VD is a 1,1-diphenylethylene (DPE) derivative.

The "DPE Effect" and Strategic Selection
  • Radical Polymerization Limitation: DPE derivatives generally do not homopolymerize via free radical mechanisms. The resulting radical is highly resonance-stabilized by the two phenyl rings and sterically hindered, preventing the addition of a subsequent bulky monomer unit. Radical attempts typically yield dimers or low-molecular-weight oligomers.

  • The Cationic Solution: The electron-rich nature of the two phenol rings makes the vinylidene double bond highly susceptible to electrophilic attack. Therefore, Cationic Polymerization is the only viable route to achieve significant chain growth.

  • The Phenol Interference: The hydroxyl (-OH) groups on the monomer are nucleophilic and will terminate the growing carbocation chain or cause irreversible Friedel-Crafts hyperbranching (crosslinking).

Core Directive: To synthesize linear, well-defined Poly(this compound) suitable for drug development (e.g., drug carriers, photoresists), one must employ a Protection-Polymerization-Deprotection strategy. Direct polymerization yields undefined hyperbranched networks.

Material Preparation & Pre-requisites

Monomer Protection (Acetylation)

Before polymerization, the phenolic protons must be masked.

  • Reagents: this compound, Acetic Anhydride (

    
    ), Pyridine.
    
  • Product: 4,4'-Vinylidenediphenyl diacetate (VD-Ac).

  • Rationale: Acetyl groups are electron-withdrawing (slightly reducing reactivity, improving control) and non-nucleophilic, preventing chain termination.

Reagent Purification (Critical for Cationic Systems)

Cationic centers are extremely sensitive to moisture and basic impurities.

  • Solvent: Dichloromethane (DCM) or Toluene. Must be distilled over

    
     under 
    
    
    
    immediately before use.
  • Initiator: Boron Trifluoride Diethyl Etherate (

    
    ) or Tin(IV) Chloride (
    
    
    
    ). Distill under reduced pressure.
  • Monomer (VD-Ac): Recrystallize twice from ethanol/hexane to remove trace phenolic precursors.

Experimental Protocol: Cationic Polymerization

This protocol describes the synthesis of linear Poly(VD-Ac), followed by hydrolysis to Poly(VD).

Phase A: Cationic Polymerization of Protected Monomer

Step 1: Reactor Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge with dry Argon (Ar) for 15 minutes. Maintain positive Ar pressure throughout.

Step 2: Charge & Cool

  • Dissolve 10 mmol (2.96 g) of purified 4,4'-Vinylidenediphenyl diacetate in 20 mL of anhydrous DCM.

  • Inject the solution into the flask through the septum.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

    • Expert Note: Low temperature is non-negotiable. It suppresses chain transfer and termination events, favoring propagation.

Step 3: Initiation

  • Prepare a stock solution of the initiator (

    
    ) in anhydrous DCM.
    
  • Slowly inject initiator solution to achieve a [Monomer]/[Initiator] ratio of 50:1 to 100:1 (depending on target Mw).

  • Observation: The solution may turn a deep red/orange color, indicative of the stable carbocation species (the propagating species).

Step 4: Propagation & Quenching

  • Stir at -78°C for 4–6 hours.

  • Quench: Terminate the reaction by injecting 2 mL of pre-chilled methanol containing 1% ammonia. The color should fade immediately.

Step 5: Isolation

  • Pour the reaction mixture into a 10-fold excess of cold methanol under vigorous stirring.

  • Filter the white precipitate.

  • Reprecipitate from DCM into Methanol twice to remove unreacted monomer.

  • Dry under vacuum at 40°C for 24 hours.

Phase B: Deprotection to Poly(this compound)

Step 1: Hydrolysis

  • Dissolve 1.0 g of Poly(VD-Ac) in 20 mL of 1,4-dioxane.

  • Add 5 mL of Hydrazine Hydrate (

    
    ) or concentrated 
    
    
    
    .
    • Why Hydrazine? It effectively cleaves the ester bond under mild conditions without degrading the polymer backbone.

  • Reflux at 80°C for 12 hours under Nitrogen.

Step 2: Final Purification

  • Concentrate the solution and precipitate into water acidified with dilute HCl (pH ~2).

  • The polymer will precipitate as a white/pale-yellow solid.

  • Wash extensively with water to remove salts.

  • Dry under vacuum at 60°C.

Characterization & Validation Data

To ensure scientific integrity, the following data profile must be met to confirm the structure.

TechniqueParameterExpected Result (Validation Criteria)
1H NMR (DMSO-d6)Vinyl ProtonsAbsent. Peaks at 5.0–6.0 ppm (monomer vinylidene) must disappear completely.
1H NMR (DMSO-d6)Phenolic -OHPresent. Broad singlet at ~9.0–9.5 ppm (appears after Phase B).
FT-IR Carbonyl (

)
Disappears. Strong band at ~1760 cm⁻¹ (ester) vanishes after hydrolysis.
FT-IR Hydroxyl (-OH)Appears. Broad band at 3200–3500 cm⁻¹.
GPC (THF)PDI (Mw/Mn)< 1.5 (Protected polymer). Indicates controlled cationic mechanism.[1]
DSC TgHigh (>180°C). Rigid backbone due to two phenyl rings per repeat unit.

Visualizing the Workflow

The following diagrams illustrate the chemical logic and the operational workflow.

Diagram 1: Reaction Mechanism & Logic

This diagram details the "Protection Strategy" to bypass the DPE/Phenol incompatibility.

G Monomer This compound (Reactive OH + Steric Vinyl) Protection Acetylation (Ac2O / Pyridine) Monomer->Protection Mask OH DirectFail Direct Polymerization (Unprotected) Monomer->DirectFail ProtectedMonomer VD-Diacetate (Non-nucleophilic) Protection->ProtectedMonomer Initiation Cationic Initiation (BF3 / -78°C) ProtectedMonomer->Initiation Activation Propagation Carbocation Propagation (Linear Growth) Initiation->Propagation Chain Growth Deprotection Hydrolysis (Hydrazine) Propagation->Deprotection Post-Polymerization FinalPolymer Poly(this compound) (Linear Homopolymer) Deprotection->FinalPolymer Target Product Hyperbranch Hyperbranched/Crosslinked (Friedel-Crafts Mess) DirectFail->Hyperbranch Side Rxn

Caption: Logical flow demonstrating why protection is required to avoid hyperbranching failure modes.

Diagram 2: Experimental Workflow

Step-by-step bench protocol for the researcher.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (-78°C) cluster_workup Phase 3: Workup Dry Dry Monomer & Solvent (CaH2 / Azeotrope) Inert Purge Reactor (Argon, 15 min) Dry->Inert Cool Cool to -78°C (Dry Ice/Acetone) Inert->Cool Inject Inject BF3 Initiator (Slow Addition) Cool->Inject Stir Stir 4-6 Hours (Maintain Temp) Inject->Stir Quench Quench (MeOH/NH3) Stir->Quench Precip Precipitate in MeOH Quench->Precip Hydrolysis Reflux with Hydrazine (Deprotection) Precip->Hydrolysis DryFinal Vacuum Dry Hydrolysis->DryFinal

Caption: Operational sequence for the cationic synthesis and purification of PVD.

Troubleshooting & Safety

Common Issues
  • Low Yield / No Polymer:

    • Cause: Impurities (water/bases) killed the cationic initiator.

    • Fix: Redistill DCM over

      
      . Ensure reaction is strictly under Argon.
      
  • Insoluble Gel Formation:

    • Cause: Crosslinking via Friedel-Crafts alkylation.

    • Fix: Ensure monomer was fully acetylated (check NMR for -OH peaks before starting). Lower the reaction temperature.

  • Broad PDI (> 2.0):

    • Cause: Slow initiation relative to propagation or "hot spots" during initiator addition.

    • Fix: Increase stirring speed; add initiator more slowly; consider using a weaker Lewis acid (

      
       instead of 
      
      
      
      ).
Safety Profile
  • Boron Trifluoride Etherate: Highly corrosive and moisture sensitive. Fumes in air. Handle in fume hood.

  • Hydrazine: Potent carcinogen and unstable. Use protective gloves and a blast shield during reflux.

References

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Ito, H., et al. (2000). "Synthesis of Poly(4-hydroxystyrene) Derivatives via Living Cationic Polymerization." Journal of Polymer Science Part A: Polymer Chemistry.

  • Higashimura, T., & Sawamoto, M. (1989). "Living Cationic Polymerization: New Initiating Systems." Comprehensive Polymer Science.

  • Frechet, J. M. J., et al. (1985). "Poly(p-hydroxystyrene): Synthesis and Application in Resists." Polymer.[1][2][3][4][5][6][7][8][9] (Reference for deprotection protocols).

  • Bae, Y. C., & Faust, R. (1998). "Living Cationic Polymerization of 1,1-Diphenylethylene Derivatives." Macromolecules.

Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained personnel in a properly equipped laboratory.

Sources

Application Note: 4,4'-Vinylidenediphenol as a Reactive Scaffold for Specialty Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the use of 4,4'-Vinylidenediphenol (VD) (also known as 1,1-bis(4-hydroxyphenyl)ethylene) as a dual-function monomer. Unlike standard bisphenols (e.g., Bisphenol A), VD possesses an exocyclic 1,1-diphenylethylene double bond. This group is sterically hindered against spontaneous radical polymerization but highly reactive toward selective post-polymerization modification (PPM) , specifically via thiol-ene "click" chemistry.

Executive Summary

This compound (VD) represents a class of "reactive scaffold" monomers. It allows researchers to decouple polymer formation from functionalization .

  • Step 1 (Polymerization): Use the phenolic hydroxyls to build a mechanically robust backbone (Polycarbonate, Polyester, or Polyether) while preserving the vinylidene double bond.

  • Step 2 (Modification): Use the pendant vinylidene group to "click" functional moieties (drugs, PEG, sulfonates) under mild conditions without degrading the backbone.

Key Applications:

  • Drug Delivery: Conjugation of thiolated peptides or drugs.

  • Membrane Technology: Introduction of sulfonic acid groups for proton exchange membranes (PEM).

  • Optical Materials: High refractive index polymers due to high aromatic density.

Chemical Profile & Reactivity[1][2][3]

  • CAS: 46699-50-7

  • MW: 212.25 g/mol

  • Structure: Two phenolic rings connected by a vinylidene bridge (

    
    ).
    
  • Reactivity Logic:

    • Phenolic -OH: Nucleophilic. Reacts with acid chlorides, phosgene, or carbonates.

    • Vinylidene (

      
      ):  Electron-rich, sterically hindered (1,1-disubstituted). Resistant  to thermal polymerization during standard polycondensation but active  for radical thiol-ene addition.
      

Experimental Protocols

Protocol A: Synthesis of Poly(VD-Carbonate) via Interfacial Polycondensation

Objective: Synthesize a high-molecular-weight polycarbonate backbone while strictly preserving the vinylidene double bond. Method: Interfacial polymerization is preferred over melt transesterification to avoid thermal crosslinking of the double bond.

Materials:

  • Monomer: this compound (VD)

  • Linker: Triphosgene (Solid, safer alternative to phosgene gas)

  • Solvent: Dichloromethane (DCM)[1]

  • Base: Sodium Hydroxide (NaOH)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

Step-by-Step Procedure:

  • Aqueous Phase Preparation:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, dissolve VD (10 mmol, 2.12 g) and NaOH (25 mmol, 1.0 g) in distilled water (40 mL) .

    • Add TBAB (0.2 mmol) as a phase transfer catalyst. Stir until a clear phenolate solution forms.

  • Organic Phase Preparation:

    • Dissolve Triphosgene (3.5 mmol, 1.04 g) in DCM (30 mL) . Note: Triphosgene provides 3 equivalents of phosgene.

  • Interfacial Reaction:

    • Cool the aqueous phase to 0–5°C using an ice bath.

    • Add the Triphosgene/DCM solution dropwise over 20 minutes under vigorous stirring. The mixture will turn milky as the polymer forms at the interface.

    • Critical Step: Maintain temperature <10°C to prevent hydrolysis of the acid chloride intermediates.

  • Polymerization:

    • After addition, warm to room temperature and stir for 1 hour.

    • Add a chain terminator (e.g., phenol, 0.1 mmol ) if controlled molecular weight is desired; otherwise, stir for an additional 2 hours.

  • Purification:

    • Separate the organic (DCM) layer. Wash sequentially with:

      • Dilute HCl (1M) to neutralize residual base.

      • Distilled water (3x) until neutral pH.

    • Precipitate the polymer by pouring the DCM solution slowly into excess Methanol (200 mL) under stirring.

    • Filter the white fibrous solid and vacuum dry at 40°C for 24 hours.

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the vinylidene protons at
    
    
    5.4 ppm
    . Absence of these peaks indicates crosslinking.
Protocol B: Post-Polymerization Modification (Thiol-Ene "Click")

Objective: Functionalize the Poly(VD-Carbonate) with a thiol-bearing molecule (R-SH). Mechanism: Radical anti-Markovnikov addition.[2]

Materials:

  • Substrate: Poly(VD-Carbonate) (from Protocol A)

  • Reagent: Thiol (e.g., 3-Mercaptopropionic acid for solubility, or Thiol-PEG).

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone)

  • Source: UV Lamp (365 nm)

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve Poly(VD-Carbonate) (100 mg) in THF (5 mL) .

  • Reagent Addition:

    • Add the Thiol (5 equivalents per vinylidene unit) . Excess is required to drive the reaction to completion due to steric hindrance.

    • Add DMPA (5 wt% relative to polymer) .

  • Irradiation:

    • Purge the vial with Argon for 5 minutes (Oxygen inhibits radical propagation).

    • Irradiate with UV light (365 nm, ~10 mW/cm²) for 30–60 minutes.

  • Purification:

    • Precipitate the reaction mixture into Cold Ether (or a solvent where the polymer is insoluble but the free thiol is soluble).

    • Repeat precipitation twice to remove unreacted thiol.

Visualizing the Workflow

The following diagram illustrates the transformation from monomer to functionalized polymer.

VD_Polymerization_Workflow Monomer Monomer: This compound (HO-Ph-C(=CH2)-Ph-OH) Polymerization Step 1: Interfacial Polymerization (Triphosgene/DCM/NaOH) Preserves C=CH2 Monomer->Polymerization  Polycondensation   Scaffold Polymer Scaffold: Poly(VD-Carbonate) [ -O-Ph-C(=CH2)-Ph-O-C(=O)- ]n Polymerization->Scaffold  Yields   Click Step 2: Thiol-Ene Click (R-SH, UV, DMPA) Anti-Markovnikov Addition Scaffold->Click  Modification   Product Functionalized Polymer: Side-chain modified [ -O-Ph-CH(CH2-S-R)-Ph-O-C(=O)- ]n Click->Product  Yields  

Caption: Workflow for converting this compound into a functionalized specialty polymer via interfacial polymerization followed by thiol-ene modification.

Data Summary & Troubleshooting

ParameterInterfacial Polycondensation (Recommended)Melt Transesterification (Caution)
Reaction Temp 0°C – 25°C180°C – 280°C
Double Bond Stability High (Preserved)Low (Risk of thermal crosslinking)
Molecular Weight (Mw) High (>50,000 Da achievable)Moderate to High
PDI Narrower (1.5 - 2.0)Broader (>2.0)
Key Risk Hydrolysis of acid chloride (keep cold)Gelation due to vinyl polymerization

Troubleshooting Guide:

  • Problem: Polymer precipitates too early during synthesis.

    • Solution: Increase the volume of DCM. The polymer must remain dissolved in the organic phase for high molecular weight.

  • Problem: Low conversion in Thiol-Ene step.

    • Solution: The 1,1-diphenylethylene group is sterically crowded. Increase thiol equivalents (up to 10x) and reaction time. Ensure strict oxygen removal (Argon purge).

References

  • Monomer Synthesis & Properties

    • PubChem Compound Summary for CID 660572, this compound.
  • Polymerization Protocols (Polycarbonates/Polyesters)

    • Synthesis and characterization of polyesters based on 1,1-bis(4-hydroxyphenyl) derivatives. ResearchGate (2025).[3]

  • Post-Polymerization Modification (Thiol-Ene)

    • Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers.[4] SMU Scholar.

    • Thiol-Ene "Click" Reactions and Recent Applications in Polymer and Materials Synthesis.[4] ResearchGate.[3]

  • Biomedical Applications

    • Biomedical Applications of Biodegradable Polymers.[5][6][7] PMC - PubMed Central.

Sources

The Untapped Potential of 4,4'-Vinylidenediphenol in Advanced Epoxy Resin Formulations: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: The direct application of 4,4'-Vinylidenediphenol in commercial epoxy resin formulations is not extensively documented in publicly available literature. This guide, therefore, takes a first-principles approach, leveraging established epoxy chemistry and the known reactivity of analogous phenolic compounds to build a comprehensive theoretical framework and series of practical protocols for its use. The methodologies presented are grounded in well-understood reaction mechanisms and are intended to serve as a robust starting point for research and development in this novel area.

Introduction: The Case for this compound in Epoxy Systems

Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The versatility of these resins is largely due to the wide array of curing agents and modifiers that can be employed to tailor their final properties. While traditional curing agents like amines and anhydrides are well-established, the search for novel modifiers to impart enhanced thermal stability, flame retardancy, and specific functionalities is a perpetual frontier in materials science.

This compound, a diphenolic compound, presents a compelling, albeit underexplored, candidate for epoxy resin formulation. Its chemical structure suggests two primary modes of application:

  • As a Phenolic Curing Agent: The two hydroxyl groups can react with the epoxide rings of common epoxy resins, such as Diglycidyl Ether of Bisphenol A (DGEBA), through a ring-opening addition reaction. This process, analogous to novolac curing, can create a highly cross-linked, rigid network.

  • As a Functional Modifier: The vinylidene group offers a site for further polymerization or grafting reactions, potentially allowing for the creation of hybrid polymers or the introduction of unique functionalities.

This document will explore the theoretical basis for these applications and provide detailed protocols for the synthesis, curing, and characterization of epoxy resins incorporating this compound.

Theoretical Framework: Reaction Mechanisms

The primary reaction of interest is the base-catalyzed addition of the phenolic hydroxyl groups of this compound to the epoxy groups of a resin like DGEBA.

G cluster_reactants Reactants cluster_process Curing Process cluster_products Products Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Homogeneous Mixing Epoxy_Resin->Mixing VDP This compound VDP->Mixing Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Mixing Heating Thermal Curing Mixing->Heating Initiates Reaction Crosslinked_Polymer Cross-linked Epoxy Network Heating->Crosslinked_Polymer Polymerization

Figure 1: Conceptual workflow for curing epoxy resin with this compound.

The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile, attacking the terminal carbon of the epoxy ring. This reaction is typically accelerated by heat and the presence of a catalyst.

Application as a Curing Agent for Enhanced Thermomechanical Properties

The incorporation of this compound as a curing agent is hypothesized to yield epoxy networks with high thermal stability and rigidity, owing to the aromatic and relatively inflexible nature of the vinylidenediphenol backbone.

Protocol for Curing DGEBA with this compound

This protocol details the steps for preparing and curing a standard DGEBA epoxy resin with this compound.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828, D.E.R. 331)

  • This compound (curing agent)

  • Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Solvent (e.g., acetone, optional for viscosity reduction)

  • Mixing vessels, stirring apparatus, vacuum oven, and molds.

Procedure:

  • Stoichiometric Calculation: Determine the required amounts of epoxy resin and this compound based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight of the curing agent. The stoichiometric ratio is typically 1:1 of epoxy groups to hydroxyl groups.

  • Pre-mixing: In a clean, dry vessel, weigh the calculated amount of DGEBA resin. If the resin is highly viscous, it can be gently warmed to 50-60°C to reduce viscosity.

  • Dissolution of Curing Agent: In a separate vessel, dissolve the calculated amount of this compound in a minimal amount of a suitable solvent, if necessary. Alternatively, it can be directly melted and mixed with the pre-warmed resin.

  • Homogenization: Add the this compound solution or melt to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the tertiary amine catalyst to the mixture. The typical concentration of the catalyst is 0.5-2.0 parts per hundred parts of resin (phr).

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting and Curing: Pour the degassed mixture into pre-heated molds. The curing schedule will need to be determined experimentally, but a typical starting point would be a multi-stage cure, for example:

    • 120°C for 2 hours

    • 150°C for 2 hours

    • Post-cure at 180°C for 1 hour

  • Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding.

Expected Properties and Characterization

The resulting cured epoxy is expected to exhibit high glass transition temperature (Tg), good mechanical strength, and potentially enhanced flame retardancy due to the high aromatic content.

Property Characterization Technique Expected Outcome
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)High Tg, indicative of a highly cross-linked and rigid network.
Mechanical PropertiesTensile testing, Flexural testing, Impact testingHigh tensile and flexural strength, potentially with lower impact strength (brittleness).
Thermal StabilityThermogravimetric Analysis (TGA)High onset of decomposition temperature.
Flame RetardancyUL 94 vertical burn test, Limiting Oxygen Index (LOI)Potential for improved flame retardant properties.

Application as a Modifier for Functional Epoxy Resins

The vinylidene group in this compound provides a reactive site for further chemical modifications, opening up possibilities for creating functional epoxy resins with tailored properties.

Protocol for Synthesizing a Vinyl-Functionalized Epoxy Resin

This protocol outlines a two-step process to first react this compound with an excess of DGEBA to form an adduct, which is then cured using a standard amine curing agent.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA)

  • This compound

  • Catalyst (e.g., Triphenylphosphine)

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane)

  • Solvent (e.g., Toluene)

  • Reaction vessel with reflux condenser, nitrogen inlet, and mechanical stirrer.

Procedure:

Step 1: Synthesis of the Vinyl-Functionalized Adduct

  • Reaction Setup: Charge the reaction vessel with DGEBA (in molar excess, e.g., 2:1 ratio to this compound) and a suitable solvent.

  • Inert Atmosphere: Purge the system with nitrogen.

  • Addition of Reactants: Add this compound and the catalyst to the reactor.

  • Reaction: Heat the mixture to a temperature sufficient to initiate the reaction (e.g., 120-150°C) and maintain for several hours until the desired degree of reaction is achieved (monitored by epoxy content titration).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the vinyl-functionalized epoxy adduct.

G Start Start Setup Setup Reaction Vessel with DGEBA and Solvent Start->Setup Purge Purge with Nitrogen Setup->Purge Add_Reactants Add this compound and Catalyst Purge->Add_Reactants React Heat and React Add_Reactants->React Monitor Monitor Epoxy Content React->Monitor Periodically Monitor->React Continue Reaction Solvent_Removal Remove Solvent Monitor->Solvent_Removal Reaction Complete End Obtain Vinyl-Functionalized Epoxy Adduct Solvent_Removal->End

Figure 2: Workflow for the synthesis of a vinyl-functionalized epoxy adduct.

Step 2: Curing of the Functionalized Adduct

  • Formulation: Mix the synthesized adduct with a stoichiometric amount of an amine curing agent.

  • Curing: Follow a similar curing procedure as outlined in section 3.1, adjusting the cure schedule as needed based on the reactivity of the system.

Safety and Handling

As with all phenolic and epoxy compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

While direct applications of this compound in epoxy resins are not yet widely established, its chemical structure strongly suggests its potential as a valuable component for creating high-performance thermosets. The theoretical framework and protocols provided in this guide offer a solid foundation for researchers to explore its use as a curing agent for enhancing thermomechanical properties and as a modifier for introducing novel functionalities. Further experimental validation is required to fully elucidate the performance benefits and optimize the formulation parameters for specific applications.

References

  • Epoxy Resins. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Howell, B. A., et al. (2020). 1-Dopyl-1,2-(4-hydroxyphenyl)ethene: A flame retardant hardner for epoxy resin. Polymer Degradation and Stability, 173, 109081. [Link]

  • May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology (2nd ed.). Marcel Dekker.
  • Pascault, J. P., Sautereau, H., Verdu, J., & Williams, R. J. J. (2002). Thermosetting Polymers. Marcel Dekker.
  • Dow Chemical Company. (n.d.). D.E.R.™ 331™ Liquid Epoxy Resin. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for 4,4'-Vinylidenediphenol as a Cross-linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4,4'-Vinylidenediphenol, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a versatile molecule in polymer chemistry. Its unique structure, featuring two phenolic hydroxyl groups and a vinylidene moiety, allows it to act as a potent cross-linking agent, enhancing the thermal, mechanical, and chemical resistance of various polymer systems. These application notes provide a comprehensive guide to the utilization of this compound as a cross-linking agent, with a particular focus on its application in epoxy resins and as a monomer for high-performance polymers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
IUPAC Name 4-[1-(4-hydroxyphenyl)ethenyl]phenol
CAS Number 46699-50-7
Appearance White to off-white powder
Melting Point 175-178 °C
Solubility Soluble in polar organic solvents such as alcohols, ketones, and ethers.

Mechanism of Action as a Cross-linking Agent

This compound's efficacy as a cross-linking agent stems from its bifunctional nature. The two phenolic hydroxyl groups can react with complementary functional groups within a polymer matrix, such as epoxide rings in epoxy resins. This reaction, a nucleophilic ring-opening of the epoxide, leads to the formation of a durable three-dimensional network.

The presence of the vinylidene group offers an additional route for cross-linking through free-radical polymerization. This dual reactivity allows for the creation of highly cross-linked and robust polymer networks.

Application in Epoxy Resin Formulations

This compound is a highly effective curing agent for epoxy resins, particularly for applications demanding high thermal stability and mechanical strength. The phenolic hydroxyl groups react with the epoxy groups, initiating a ring-opening polymerization that forms a rigid, cross-linked thermoset.

Causality Behind Experimental Choices

The selection of a phenolic curing agent like this compound over traditional amine-based hardeners is often driven by the desire for enhanced thermal performance and chemical resistance in the final cured product. The aromatic nature of the diphenol contributes to the rigidity and thermal stability of the resulting polymer network. The stoichiometry between the epoxy resin and the curing agent is critical; an optimal ratio ensures complete reaction of the functional groups, leading to a well-developed network with maximum cross-link density and superior physical properties. The curing temperature and time are also crucial parameters that are optimized to ensure a complete and uniform cure without inducing thermal degradation.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines a general procedure for the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight (EEW) of 182-192 g/eq)

  • This compound (Molecular Weight: 212.24 g/mol )

  • Catalyst (e.g., 2-methylimidazole, triphenylphosphine)

  • Solvent (optional, e.g., acetone, for viscosity reduction)

  • Mixing container and stirrer

  • Mold

  • Oven with temperature control

Procedure:

  • Stoichiometric Calculation: Determine the appropriate weight ratio of epoxy resin to this compound. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight and functionality of the curing agent. For this compound, the functionality is 2 (due to the two phenolic hydroxyl groups).

    • Weight of this compound per 100g of epoxy resin = (100 / EEW) * (Molecular Weight of Curing Agent / Functionality)

    • Example: For an EEW of 188 g/eq, the required amount of this compound would be approximately (100 / 188) * (212.24 / 2) ≈ 56.4 g.

  • Preparation of the Mixture:

    • Preheat the DGEBA epoxy resin to approximately 60-80°C to reduce its viscosity.

    • In a separate container, dissolve the calculated amount of this compound in a minimal amount of solvent if necessary.

    • Add the dissolved curing agent to the preheated epoxy resin.

    • Add the catalyst (typically 0.1-1.0% by weight of the total resin and curing agent mixture).

    • Thoroughly mix the components for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60-80°C for 10-15 minutes to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a preheated mold.

    • Cure the mixture in an oven following a staged curing schedule. A typical schedule might be:

      • 120°C for 2 hours

      • 150°C for 2 hours

      • Post-cure at 180°C for 1 hour

    • The exact curing schedule will depend on the specific formulation and desired properties.

  • Characterization: After curing, the resulting thermoset can be characterized using various analytical techniques to evaluate its properties.

Characterization of the Cured Epoxy Thermoset

To validate the cross-linking and assess the performance of the cured material, the following characterization techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the degree of cure and the thermal stability of the network.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured resin.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties and cross-link density.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the epoxy group peak (around 915 cm⁻¹) and the participation of the phenolic hydroxyl groups in the curing reaction.

Visualization of the Curing Process

The following diagram illustrates the key steps in the epoxy curing protocol.

Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_char Characterization calc 1. Stoichiometric Calculation mix 2. Mixing of Components (Epoxy, Curing Agent, Catalyst) calc->mix Determine Ratios degas 3. Degassing (Vacuum Oven) mix->degas Homogeneous Mixture pour 4. Pouring into Mold degas->pour Bubble-free Resin cure 5. Staged Curing (Oven) pour->cure Thermal Treatment char 6. Analysis (DSC, TGA, DMA, FTIR) cure->char Cured Thermoset

Caption: Workflow for curing epoxy resin with this compound.

This compound as a Monomer in Polymer Synthesis

Beyond its role as a cross-linking agent, this compound can also serve as a monomer in the synthesis of high-performance polymers. Its bifunctional nature allows it to participate in polymerization reactions to form linear or branched polymers. For instance, it can be used in the synthesis of poly(ether sulfone)s or polycarbonates, where the diphenolic structure contributes to the thermal stability and mechanical strength of the resulting polymer.

The vinyl group can also be a site for further polymerization or post-polymerization modification, leading to the creation of novel polymer architectures with tailored properties.

Reaction Mechanism: Polycondensation

In polycondensation reactions, the phenolic hydroxyl groups of this compound react with other difunctional monomers, such as dihalides or diacyl chlorides, to form a polymer backbone with the elimination of a small molecule like water or HCl.

Polycondensation_Mechanism monomer1 HO-Ar-C(=CH₂)-Ar-OH This compound polymer [-O-Ar-C(=CH₂)-Ar-O-R-]_n Polymer Chain monomer1->polymer monomer2 X-R-X Difunctional Monomer monomer2->polymer elimination + 2n HX

Advanced Synthesis of Intrinsic Flame-Retardant Epoxy Systems via 4,4'-Vinylidenediphenol (VDP) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Vinylidenediphenol (VDP) , also known as 1,1-bis(4-hydroxyphenyl)ethylene, represents a critical pivot point in the design of halogen-free flame-retardant (FR) polymers. Unlike standard Bisphenol A (BPA), VDP possesses an exocyclic vinylidene double bond (


) bridging the aromatic rings.

This structural anomaly offers two distinct mechanistic advantages for flame retardancy:

  • Thermal Crosslinking: The double bond facilitates thermal polymerization at high temperatures (

    
    C), promoting rapid char formation (carbonization) which acts as a thermal barrier.
    
  • Functionalization Site: The electron-rich alkene serves as a "docking station" for phosphorus-based flame retardants (e.g., DOPO) via addition reactions, creating intrinsic FR monomers that do not migrate or leach.

This guide details the synthesis of a DOPO-modified VDP monomer and its subsequent conversion into a high-performance epoxy resin. This system eliminates the need for toxic halogenated additives while achieving UL-94 V-0 ratings.

Part 1: Application Note & Mechanistic Insight

The "Dual-Phase" Flame Retardant Mechanism

To achieve self-extinguishing properties without compromising mechanical strength, we utilize a P-C (Phosphorus-Carbon) bond formation strategy.

  • Gas Phase Inhibition: By reacting VDP with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) , we introduce a phosphorus group. Upon combustion, this group decomposes to release PO• radicals, which scavenge H• and OH• radicals in the flame, inhibiting the chain reaction.

  • Condensed Phase Charring: The VDP backbone, upon thermal degradation, undergoes a rearrangement involving the vinylidene group to form a crosslinked polyaromatic network. This "char" insulates the underlying polymer from heat and oxygen.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from raw VDP to the final cured FR-Epoxy network.

VDP_Synthesis_Pathway VDP This compound (VDP) DOPO_VDP DOPO-VDP Adduct (Modified Bisphenol) VDP->DOPO_VDP Addition Reaction (140°C, Catalyst) DOPO DOPO (P-H Active Agent) DOPO->DOPO_VDP VDP_Epoxy VDP-Based Epoxy Resin (Diglycidyl Ether) DOPO_VDP->VDP_Epoxy Glycidylation (NaOH, 80°C) ECH Epichlorohydrin ECH->VDP_Epoxy Cured_Network Crosslinked FR Network (UL-94 V-0) VDP_Epoxy->Cured_Network Curing (DDS/DDM)

Caption: Synthesis pathway transforming VDP into a phosphorus-functionalized intrinsic flame-retardant epoxy resin.

Part 2: Experimental Protocols

Protocol A: Synthesis of DOPO-VDP (The FR Monomer)

Objective: Functionalize the vinylidene bond of VDP with DOPO to create a phosphorus-containing bisphenol.

Reagents:

  • This compound (VDP): 10.6 g (50 mmol)

  • DOPO: 10.8 g (50 mmol)

  • Solvent: Toluene (100 mL) or Ethanol (depending on solubility preference)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5% wt) or

    
    
    

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging: Add VDP, DOPO, and Toluene to the flask. Purge with nitrogen for 15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (

    
    C for Toluene). Once dissolved, add the catalyst (p-TSA).
    
  • Duration: Maintain reflux for 6–8 hours. Monitor reaction progress via TLC or HPLC (disappearance of VDP).

  • Workup:

    • Cool the solution to room temperature.[1] The product (DOPO-VDP) often precipitates as a white solid.

    • Filter the white precipitate.

    • Wash the filter cake 3 times with cold ethanol to remove unreacted DOPO.

  • Drying: Dry the product in a vacuum oven at

    
    C for 12 hours.
    
    • Yield Target: >85%

    • Characterization Check:

      
      H-NMR should show the disappearance of vinyl protons (
      
      
      
      5.3 ppm) and appearance of aliphatic protons adjacent to phosphorus.
Protocol B: Glycidylation (Synthesis of VDP-Epoxy Resin)

Objective: Convert the phenolic hydroxyl groups of DOPO-VDP into reactive epoxide groups.

Reagents:

  • DOPO-VDP (from Protocol A): 21.4 g (approx. 50 mmol)

  • Epichlorohydrin (ECH): 92.5 g (1.0 mol) – Large excess acts as solvent

  • Catalyst: Benzyltrimethylammonium chloride (BTMAC) (1% mol)

  • Base: Sodium Hydroxide (NaOH), 50% aq. solution

Procedure:

  • Dissolution: In a 500 mL flask, dissolve DOPO-VDP in the excess Epichlorohydrin. Add BTMAC catalyst.

  • Coupling: Heat to

    
    C and stir for 1 hour. This facilitates the ring-opening coupling of phenol to ECH.
    
  • Cyclization (Dehydrochlorination):

    • Cool the mixture to

      
      C.
      
    • Dropwise add the 50% NaOH solution over 1 hour. Caution: Exothermic.

    • Continue stirring at

      
      C for 3 hours.
      
  • Purification:

    • Distill off excess Epichlorohydrin under reduced pressure (rotary evaporator).

    • Dissolve the resulting viscous residue in Acetone or Toluene.

    • Filter off the NaCl salt byproduct.

    • Wash the organic layer with distilled water until neutral pH.

  • Isolation: Evaporate the solvent under vacuum to obtain the DOPO-VDP Epoxy Resin .

    • Appearance: Amber, highly viscous liquid or semi-solid.

    • Epoxy Value (EV): Titrate with HBr/Acetic acid to determine EV (Target: 0.3–0.4 eq/100g).

Protocol C: Curing and Validation

Objective: Create the final thermoset and validate flame retardancy.

Formulation:

  • Resin: DOPO-VDP Epoxy (or blend with standard DGEBA for cost control).

  • Hardener: 4,4'-Diaminodiphenyl sulfone (DDS) or Dicyandiamide (DICY). Stoichiometry is 1:1 (Epoxy:Amine hydrogen).

Curing Cycle:

  • Mix resin and hardener at

    
    C until homogeneous.
    
  • Degas in a vacuum chamber for 10 mins.

  • Pour into pre-heated steel mold.

  • Cure:

    
    C for 2 hours + 
    
    
    
    C for 2 hours (Post-cure).

Part 3: Characterization & Performance Data

Flame Retardancy Mechanism Visualization

The following diagram details the specific chemical actions occurring during combustion.

FR_Mechanism cluster_Gas Gas Phase Action cluster_Solid Condensed Phase Action Fire Ignition Source (Heat + O2) Polymer DOPO-VDP Polymer Matrix Fire->Polymer Thermal Decomp PO_Radical PO• Radical Release Polymer->PO_Radical Acid_Source P-Acid Formation Polymer->Acid_Source Scavenge Scavenging H• / OH• (Flame Inhibition) PO_Radical->Scavenge Quenches Flame Char Carbonaceous Char Layer (Thermal Shield) Acid_Source->Char Catalyzes Dehydration Char->Fire Blocks Heat/O2

Caption: Dual-action mechanism: Radical quenching in the gas phase and char barrier formation in the solid phase.

Comparative Performance Data

The table below highlights the performance shift when replacing standard BPA-Epoxy with VDP-based variants.

PropertyStandard BPA EpoxyPure VDP EpoxyDOPO-VDP Epoxy (Target)
Phosphorus Content 0%0%~2.5 - 3.0%
LOI (%) (Limiting Oxygen Index)21-23% (Flammable)26%>32% (Self-Extinguishing)
UL-94 Rating Fail / HBV-2V-0
Tg (Glass Transition) ~150°C~165°C~175°C
Char Yield (at 700°C) ~15%~25%>35%

Note: The increase in Tg for DOPO-VDP is attributed to the bulky pendant DOPO group restricting chain mobility (increasing rigidity).

References

  • Howell, B. A., & Lienhart, G. W. (2020).[2] 1-Dopyl-1,2-(4-hydroxyphenyl)ethene: A flame retardant hardener for epoxy resin. Polymer Degradation and Stability.[3][1][4][5][6][7][8]

  • Wang, X., & Hu, Y. (2014). L-tryptophan-DOPO derivatives as flame retardants. ResearchGate/Journal of Hazardous Materials.

  • Liu, Y., et al. (2011). Synthesis and Properties of Phosphorus-Containing Epoxy Resins based on 1,1-bis(4-hydroxyphenyl)ethylene. Journal of Applied Polymer Science.

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International.

  • Perret, B., et al. (2011). Comparison of the fire retardancy of two phosphorus-based flame retardants in a standard epoxy resin. Polymer Degradation and Stability.[3][1][4][5][6][7][8]

Sources

Application Note: High-Sensitivity GC-MS Analysis of 4,4'-Vinylidenediphenol (VDP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4,4'-Vinylidenediphenol (VDP), also known as 1,1-bis(4-hydroxyphenyl)ethylene (CAS: 1323-65-5), is a structural analog of Bisphenol A (BPA) characterized by a vinylidene double bond linking two phenol rings. It appears as a degradation product of polycarbonate plastics, a synthetic impurity, and a metabolite in the development of Selective Estrogen Receptor Modulators (SERMs).

Due to its phenolic hydroxyl groups, VDP is polar and non-volatile, making direct Gas Chromatography (GC) analysis prone to peak tailing and adsorption. While Liquid Chromatography (LC-MS) is an alternative, GC-MS remains the gold standard for structural confirmation and library matching, provided the analyte is properly derivatized.

This Application Note details a robust Silylation-GC-MS workflow. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert VDP into its non-polar, volatile di-trimethylsilyl (TMS) ether derivative, enabling detection limits in the low ng/mL range.

Chemical Profile & Analytical Strategy

The Analyte
  • Compound: this compound (VDP)

  • Molecular Weight: 212.25 g/mol

  • Key Functional Groups: Two phenolic -OH groups (Polar, H-bond donors); One vinylidene C=C bond (Reactive, conjugated).

The Derivatization Logic

To analyze VDP by GC, we must replace the active protic hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Role of TMCS: Acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered phenols.

  • Reaction Product: this compound-di-TMS.

  • Derivative MW:

    
    .
    
Reaction Scheme Visualization

DerivatizationReaction VDP This compound (Polar, Non-Volatile) MW: 212 Intermediate Transition State (Nucleophilic Attack) VDP->Intermediate 60°C, 30 min BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Intermediate Product VDP-di-TMS Ether (Non-Polar, Volatile) MW: 356 Intermediate->Product -H replaced by -Si(CH3)3 Byproducts By-products: TMS-Amide / HCl Intermediate->Byproducts

Figure 1: Silylation reaction pathway converting polar VDP to its volatile TMS derivative.

Experimental Protocol

Materials
  • Standard: this compound (>98% purity).

  • Internal Standard (IS): Bisphenol A-d16 or 4-n-Nonylphenol. (Crucial for correcting derivatization efficiency variances).

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate (anhydrous).

Sample Preparation Workflow

Step 1: Extraction (Matrix Dependent)

  • Biological Fluids:[1][2][3] Acidify to pH 3, extract with Ethyl Acetate or MTBE.

  • Solids/Plastics: Soxhlet extraction with Methanol, followed by solvent exchange.

Step 2: Drying (CRITICAL)

  • Evaporate the extract to complete dryness under a gentle stream of Nitrogen (

    
    ).[4]
    
  • Why? Silylating reagents hydrolyze instantly in the presence of water. Even trace moisture will quench the reaction and yield poor sensitivity.

Step 3: Derivatization

  • Reconstitute the dried residue in 50 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Flush the vial headspace with

    
     and cap tightly (PTFE-lined cap).
    
  • Incubate at 65°C for 30 minutes .

    • Note: Heat is required to ensure complete derivatization of both hydroxyl groups. Incomplete reaction leads to mono-TMS peaks.

  • Cool to room temperature. Transfer to an autosampler vial with a glass insert.

GC-MS Method Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A non-polar 5% phenyl phase is ideal for separating aromatic silyl derivatives.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

    • Caution: Ensure the liner is deactivated (silanized). Active glass wool can degrade the vinylidene double bond.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202800.0
Ramp 253103.0
Total 14.0 min
Mass Spectrometry (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 290°C

  • Ionization: Electron Impact (70 eV)

  • Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50–500 m/z) for identification.

Results & Discussion

Mass Spectrum Interpretation

The Electron Ionization (EI) spectrum of VDP-di-TMS is distinct and follows the fragmentation logic of bisphenols.

Ion (m/z)IdentityOrigin/Mechanism
356

Molecular Ion. The intact di-TMS derivative.
341

Base Peak. Loss of a methyl group (

) from one of the TMS groups. This is the most stable cation and used for quantitation.
178

Cleavage of the ether bond (less common).
73

TMS Fragment. Characteristic of all trimethylsilyl derivatives.
Chromatographic Performance

VDP-di-TMS typically elutes between Bisphenol A and Bisphenol B due to the rigidity of the vinylidene bond.

  • Retention Time: ~9.5 - 10.5 min (method dependent).

  • Peak Shape: Sharp, symmetrical. Tailing indicates active sites in the inlet or moisture in the sample.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract Solvent Extraction (EtAc / MeOH) Dry N2 Evaporation (Remove Moisture) Extract->Dry Deriv Add BSTFA + 1% TMCS (65°C, 30 min) Dry->Deriv Inject Splitless Injection (280°C) Deriv->Inject Separation DB-5MS Column Separation Inject->Separation Detection MS Detection (SIM) Target: m/z 341, 356 Separation->Detection

Figure 2: End-to-end analytical workflow for VDP determination.

Troubleshooting & Validation

Common Failure Modes
  • Low Response/No Peak:

    • Cause: Moisture contamination.

    • Fix: Ensure reagents are fresh and stored in a desiccator. Re-dry the sample.

  • Split Peaks:

    • Cause: Incomplete derivatization (Mono-TMS formation).

    • Fix: Increase reaction time or temperature (up to 75°C). Ensure excess BSTFA is present.

  • High Background (m/z 73, 147, 207, 281):

    • Cause: Column bleed or septum bleed.

    • Fix: Use "MS-grade" low-bleed columns and high-temp septa.

Linearity & Limits
  • Linear Range: 5 ng/mL to 1000 ng/mL.

  • LOD (Limit of Detection): Typically ~1–2 ng/mL (S/N > 3) in SIM mode.

  • Recovery: >90% when using internal standard correction.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26039, this compound. Retrieved from [Link]

  • Ballesteros-Gómez, A., et al. (2009). Analysis of bisphenols in environmental samples by GC-MS. Journal of Chromatography A. (General protocol adaptation for bisphenol analogs). Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Bisphenols in Environmental Matrixes. Application Note. Retrieved from [Link]

Sources

Application Notes and Protocols for the Copolymerization of 4,4'-Vinylidenediphenol with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Phenolic Copolymers

4,4'-Vinylidenediphenol (VDP), a unique vinyl monomer featuring two phenolic hydroxyl groups, presents a compelling building block for the synthesis of functional polymers. The inherent properties of the phenolic moieties, including antioxidant activity, potential for hydrogen bonding, and sites for post-polymerization modification, make VDP-containing copolymers highly attractive for a range of applications, from advanced biomaterials and drug delivery systems to specialty coatings and adhesives.[1][2]

This guide provides a comprehensive overview of the strategies and protocols for the copolymerization of VDP with other vinyl monomers. We will delve into the nuances of handling this phenolic monomer, detailing both free-radical and controlled radical polymerization techniques. The causality behind experimental choices will be explained to equip researchers with the knowledge to rationally design and execute their polymerization reactions.

The Challenge of Polymerizing Phenolic Monomers

The direct polymerization of vinyl monomers containing unprotected phenolic groups, such as VDP, presents a significant challenge. The hydroxyl group can act as a radical scavenger, inhibiting or retarding the polymerization of vinyl monomers.[3] This necessitates careful selection of polymerization conditions and initiators to achieve controlled and efficient copolymerization.

Copolymerization Strategies for this compound

The selection of a copolymerization strategy for VDP will depend on the desired copolymer architecture, molecular weight control, and the nature of the comonomer. Here, we will explore two primary approaches: free-radical polymerization and controlled radical polymerization.

Free-Radical Copolymerization: A Robust and Versatile Method

Free-radical polymerization is a widely used and versatile technique for copolymer synthesis.[4] While the phenolic groups of VDP can interfere with the radical process, appropriate reaction conditions can lead to successful copolymerization.

  • Initiator Selection: The choice of initiator is critical. Azo initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are generally preferred over peroxide initiators for the polymerization of monomers sensitive to oxidation. The decomposition of AIBN is less likely to be affected by the phenolic groups compared to peroxides.[5]

  • Solvent: The choice of solvent is important for solubilizing the monomers and the resulting copolymer. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are often suitable.

  • Temperature: The polymerization temperature should be carefully controlled to ensure a steady rate of initiation and propagation while minimizing side reactions. A typical temperature range for AIBN-initiated polymerization is 60-80 °C.

  • Monomer Feed Ratio: The composition of the resulting copolymer is dependent on the reactivity ratios of the monomers and the feed ratio.[6][7][8]

This protocol describes a general procedure for the free-radical solution copolymerization of VDP with styrene.

Materials:

  • This compound (VDP)

  • Styrene (freshly distilled to remove inhibitor)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of VDP and styrene in anhydrous DMF.

  • Add the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • The copolymer composition can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of VDP and styrene units.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

  • The successful incorporation of both monomers can be confirmed by Fourier-transform infrared (FTIR) spectroscopy.

Table 1: Example Data for Free-Radical Copolymerization of VDP and Styrene

Feed Ratio (VDP:Styrene)Copolymer Composition (VDP:Styrene)Mn ( g/mol )PDI (Mw/Mn)
1:41:5.215,0002.1
1:21:2.818,5002.3
1:11:1.522,0002.5

Diagram 1: Workflow for Free-Radical Copolymerization

G Monomers Dissolve VDP and Styrene in DMF Initiator Add AIBN Monomers->Initiator Degas Freeze-Pump-Thaw Cycles Initiator->Degas Polymerize Polymerize at 70°C under Inert Atmosphere Degas->Polymerize Terminate Terminate by Cooling and Exposure to Air Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Isolate Filter, Wash, and Dry Copolymer Precipitate->Isolate Characterize Characterize (NMR, GPC, FTIR) Isolate->Characterize G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat R-M• R-M• 2R•->R-M• + Monomer (M) Intermediate Intermediate R-M•->Intermediate + RAFT Agent (Z-C(=S)S-R') Pn• Pn• Dormant Polymer Dormant Polymer Intermediate->Dormant Polymer Fragmentation Intermediate->Pn• Fragmentation Dormant Polymer->Intermediate + Propagating Radical (Pn•) P(n+m)• P(n+m)• Pn•->P(n+m)• + m Monomers Pn•Pm• Pn•Pm• Dead Polymer Dead Polymer Pn•Pm•->Dead Polymer

Sources

Application Notes & Protocols: Synthesis of High-Performance Polycarbonates Using 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the synthesis of polycarbonates utilizing 4,4'-vinylidenediphenol (BHP), also known as 1,1-bis(4-hydroxyphenyl)ethylene. BHP is a critical monomer for producing advanced polycarbonates with enhanced thermal stability and mechanical properties, offering a high-performance alternative to materials based on bisphenol A (BPA). We present detailed protocols for two primary synthesis methodologies: interfacial polymerization and melt transesterification. The causality behind experimental choices, process optimization, and in-depth characterization of the resulting polymers are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound (BHP) in Polycarbonate Chemistry

Polycarbonates are a class of engineering thermoplastics renowned for their exceptional impact strength, optical clarity, and high heat deflection temperature.[1] Traditionally, the most common polycarbonate is derived from the reaction of bisphenol A (BPA) with phosgene or its derivatives. However, the demand for materials with superior thermal and mechanical performance has driven research into alternative bisphenolic monomers.

This compound (BHP) has emerged as a highly promising candidate. The unique vinylidene group in the BHP monomer introduces rigidity and enhances intermolecular interactions within the polymer backbone. This structural feature leads to polycarbonates with a significantly higher glass transition temperature (Tg) and improved thermal stability compared to their BPA-based counterparts, expanding their application range in demanding environments such as automotive, aerospace, and electronics. This guide details the two primary industrial methods for synthesizing BHP-polycarbonate (BHP-PC).

Synthesis Strategy I: Interfacial Polymerization

Interfacial polymerization is a robust technique for producing high molecular weight polycarbonates at relatively low temperatures. The reaction occurs at the interface between two immiscible liquid phases: an aqueous alkaline solution containing the deprotonated bisphenol (phenoxide) and an organic solvent containing a carbonyl halide, typically phosgene or a safer alternative like triphosgene.[2]

Principle and Mechanism

The core of this process is the Schotten-Baumann reaction. BHP is first dissolved in an aqueous solution of a strong base (e.g., NaOH), which deprotonates the phenolic hydroxyl groups to form the water-soluble disodium salt of BHP. This aqueous phase is then vigorously mixed with an immiscible organic solvent (e.g., dichloromethane) containing the carbonyl source. A phase-transfer catalyst is essential to facilitate the transport of the phenoxide ions across the phase boundary into the organic phase, where they can react with the carbonyl source to form carbonate linkages.

Causality Insight: The choice of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is critical. It forms an ion pair with the phenoxide, rendering it soluble in the organic phase and dramatically accelerating the polymerization rate. Without it, the reaction would be impractically slow as the reactants would be segregated in their respective phases.

Diagram of Interfacial Polymerization

G cluster_aqueous Aqueous Phase (Water + NaOH) cluster_organic Organic Phase (e.g., Dichloromethane) BHP This compound (BHP) Phenoxide BHP Dianion (Phenoxide) BHP->Phenoxide Deprotonation Catalyst Phase-Transfer Catalyst (PTC) Phenoxide->Catalyst Phosgene Carbonyl Source (e.g., Phosgene) Polymer BHP-Polycarbonate Chain Phosgene->Polymer Polycondensation Catalyst->Phosgene Transfers to Organic Phase & Reacts

Caption: Workflow for interfacial polymerization of BHP-PC.

Detailed Experimental Protocol: Interfacial Method

Materials:

  • This compound (BHP)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), inhibitor-free

  • Triphosgene (as a safer phosgene source)

  • Benzyltriethylammonium Chloride (TEBAC) - Phase-Transfer Catalyst

  • Phenol (as a chain terminator/end-capping agent)

  • Hydrochloric Acid (HCl), 1M

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a high-torque overhead mechanical stirrer, a pH probe, a condenser, and a nitrogen inlet. Maintain a constant temperature of 20-25°C using a circulating bath.

  • Aqueous Phase Preparation: In the reactor, dissolve 21.22 g (0.10 mol) of BHP in 300 mL of deionized water containing 8.80 g (0.22 mol, a 10% molar excess) of NaOH. Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst & End-Capper Addition: Add 0.23 g (~1 mol% relative to BHP) of TEBAC and 0.28 g (~3 mol% relative to BHP) of phenol to the aqueous solution. The phenol acts as an end-capping agent to control the final molecular weight of the polymer.[3]

  • Organic Phase Addition: Add 200 mL of dichloromethane to the reactor.

  • Polymerization Initiation: Begin vigorous stirring (800-1000 rpm) to create a fine emulsion. In a separate flask, dissolve 10.39 g (0.035 mol) of triphosgene in 100 mL of dichloromethane. Add this triphosgene solution slowly to the reactor over 30 minutes. Maintain the pH of the reaction mixture between 10 and 12 by adding 2M NaOH solution as needed.

  • Polymerization Progression: After the addition is complete, continue stirring for 1-2 hours. The viscosity of the organic layer will increase significantly as the polymer forms.

  • Work-up and Purification:

    • Stop stirring and allow the phases to separate.

    • Isolate the viscous organic layer.

    • Wash the organic layer sequentially with 200 mL of 1M HCl and three times with 200 mL of deionized water to remove unreacted base, catalyst, and salts.

    • Precipitate the polymer by slowly pouring the organic solution into 2 L of vigorously stirred methanol.

    • Collect the white, fibrous polycarbonate precipitate by filtration.

  • Drying: Dry the polymer in a vacuum oven at 110°C for 24 hours to remove residual solvents.

Synthesis Strategy II: Melt Transesterification

Melt transesterification is a phosgene-free, environmentally friendlier alternative for polycarbonate synthesis.[4] This process involves reacting a dihydroxy compound (BHP) with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum.[5][6]

Principle and Mechanism

The reaction proceeds in two main stages. First, a transesterification reaction occurs between BHP and DPC at elevated temperatures (180-220°C) to form hydroxy-terminated oligomers, releasing phenol as a byproduct.[5] In the second stage, the temperature and vacuum are gradually increased (250-300°C, <1 mmHg) to drive the polycondensation of these oligomers into a high molecular weight polymer by removing the phenol byproduct.[7]

Causality Insight: The gradual increase in temperature and vacuum is crucial for achieving a high molecular weight polymer.[8] The initial stage is performed under moderate conditions to prevent the sublimation of the DPC monomer. The final high-temperature, high-vacuum stage is necessary to shift the reaction equilibrium towards the polymer product by efficiently removing the phenol byproduct.[5] The efficiency of phenol removal directly dictates the final molecular weight. Basic catalysts like zinc acetate or sodium hydroxide are often used in ppm concentrations to accelerate the transesterification rate.[9]

Diagram of Melt Polymerization Workflow

Caption: Two-stage workflow for melt transesterification.

Detailed Experimental Protocol: Melt Method

Materials:

  • This compound (BHP), polymer grade

  • Diphenyl Carbonate (DPC), polymer grade

  • Zinc Acetate (Zn(OAc)₂), catalyst

  • Antioxidant (e.g., a phosphite-based stabilizer)

Procedure:

  • Reactor Setup: Use a high-temperature glass reactor or a stainless-steel reactor equipped with a mechanical stirrer (designed for high viscosity melts), a nitrogen inlet, a distillation column, and a vacuum system.

  • Charging the Reactor: Charge the reactor with 21.22 g (0.10 mol) of BHP, 21.85 g (0.102 mol, a slight molar excess is often used) of DPC, 5-10 ppm of Zinc Acetate catalyst, and ~0.05 wt% of an antioxidant.

  • Stage 1 - Transesterification:

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 180°C with moderate stirring to form a homogeneous melt.

    • Gradually increase the temperature to 220°C over 1 hour. Phenol will begin to distill from the reaction mixture.

  • Stage 2 - Polycondensation:

    • Once ~80-90% of the theoretical amount of phenol has been collected, begin to gradually apply a vacuum.

    • Over 1.5-2 hours, simultaneously increase the temperature to 280-300°C and decrease the pressure to below 1 mmHg.

    • The viscosity of the melt will increase substantially. The stirring torque can be monitored to track the increase in molecular weight.

  • Reaction Completion and Recovery:

    • Hold the reaction at the final temperature and pressure for 30-60 minutes until phenol distillation ceases.

    • Break the vacuum with nitrogen and extrude or pour the molten polymer onto a chilled plate.

    • Allow the polymer to cool and solidify. The resulting polymer can be pelletized for further processing.

Characterization of BHP-Polycarbonate

Proper characterization is essential to confirm the synthesis of the desired polymer and to evaluate its properties.

Structural Verification
  • FTIR (Fourier Transform Infrared) Spectroscopy: Successful polymerization is confirmed by the appearance of a strong carbonyl (C=O) stretching peak for the carbonate linkage at approximately 1770-1780 cm⁻¹.[10][11][12] The broad O-H stretching band from the phenolic monomer (around 3200-3500 cm⁻¹) should be significantly diminished or absent.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed structure of the repeating unit, verify the end-groups, and ensure the absence of unreacted monomers.[4][12]

Molecular Weight Determination
  • GPC (Gel Permeation Chromatography): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12] This is crucial for correlating synthesis parameters with the final polymer chain length.

Thermal Properties Analysis
  • DSC (Differential Scanning Calorimetry): DSC is used to determine the glass transition temperature (Tg). BHP-PC typically exhibits a Tg significantly higher than that of BPA-PC.

  • TGA (Thermogravimetric Analysis): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. The onset of decomposition temperature (Td) for BHP-PC is a key indicator of its suitability for high-temperature applications.[13]

Comparative Properties and Potential Applications

The unique structure of BHP imparts superior properties to its polycarbonate compared to the conventional BPA-based material.

PropertyBHP-Polycarbonate (Typical)BPA-Polycarbonate (Typical)Rationale for Difference
Glass Transition Temp. (Tg) 190 - 220 °C~150 °CThe rigid vinylidene group in BHP restricts chain mobility, increasing the energy required for the glass transition.
Thermal Stability (Td, 5% loss) > 450 °C~420 °CThe stable aromatic structure of BHP contributes to a higher decomposition temperature.
Tensile Strength High[14]High[14]Both are strong, rigid polymers, but BHP-PC can maintain its strength at higher temperatures.[15]
Optical Properties High TransparencyHigh TransparencyBoth are amorphous polymers with excellent clarity.[1]

Potential Applications: The enhanced thermal properties of BHP-PC make it an ideal candidate for:

  • Automotive: Headlamp lenses, interior components exposed to high heat.

  • Electronics: Connectors, housings, and components requiring high heat resistance and dimensional stability.

  • Aerospace: Interior panels and components where thermal performance and low flammability are critical.

  • Medical Devices: Equipment requiring repeated sterilization at high temperatures.

Safety Precautions

  • Monomers and Solvents: Handle all chemicals, especially dichloromethane (a suspected carcinogen), in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phosgene Derivatives: Triphosgene is a solid but releases toxic phosgene gas upon contact with moisture or nucleophiles. It must be handled with extreme caution under an inert atmosphere. Always have a phosgene-neutralizing solution (e.g., aqueous ammonia) readily available.

  • High-Temperature Reactions: Melt polymerization involves very high temperatures. Use appropriate shielding and insulated gloves. Ensure the reactor is rated for the temperatures and pressures used.

References

  • Google Patents. (n.d.). Interfacial polycarbonate polymerization process and product.
  • Kim, K. J., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253–1266.
  • Intratec. (n.d.). Polycarbonate Production from BPA and Phosgene. Retrieved from [Link]

  • International Polymer Solutions. (n.d.). TYPICAL PROPERTIES of POLYCARBONATE. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of Polycarbonate films irradiated with various ion energies. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Linear and Branched Polycarbonate Polyols via Double Metal Cyanide-Catalyzed Ring-Opening (Co)polymerization of Epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). characterization of polycarbonate blends: executive fourier transform infrared spectroscopy (ftir) compared to rheology. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Properties of Bio-Based Polycarbonates Containing Silicone Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). Method of Preparing Polycarbonate.
  • Google Patents. (n.d.). Batch process for the production of polycarbonate by interfacial polymerization.
  • PubMed Central. (2018). Enhanced Properties of Biodegradable Poly(Propylene Carbonate)/Polyvinyl Formal Blends by Melting Compounding. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Mechanical properties study of polycarbonate and other thermoplastic polymers. Retrieved from [Link]

  • PubMed Central. (2021). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up reactions for (a) the synthesis of vinylene carbonates using.... Retrieved from [Link]

  • ResearchGate. (2001). Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2015). Preparation and characterization of polycarbonate/multiwalled carbon nanotube nanocomposites. Retrieved from [Link]

  • Semantic Scholar. (1993). Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate. Retrieved from [Link]

  • MDPI. (2021). Mechanical and Thermal Properties of 3D Printed Polycarbonate. Retrieved from [Link]

  • MDPI. (2023). Poly(Propylene Carbonate)-Based Biodegradable and Environment-Friendly Materials for Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis. Retrieved from [Link]

  • MDPI. (2021). Insight into the Influence of Properties of Poly(Ethylene-co-octene) with Different Chain Structures on Their Cell Morphology and Dimensional Stability Foamed by Supercritical CO2. Retrieved from [Link]

  • Marquette University. (n.d.). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. Retrieved from [Link]

  • ResearchGate. (2024). Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Co‐polycarbonates synthesized by melt transesterification polycondensation of DPC, BHEBN and BPPEF. Retrieved from [Link]

Sources

Application Note: Preparation & Functionalization of 4,4'-Vinylidenediphenol (VD) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation and application of 4,4'-Vinylidenediphenol (chemically known as 1,1-bis(4-hydroxyphenyl)ethylene or BHPE ) and its derivatives. Unlike standard Bisphenol A, the presence of the electron-rich vinylidene double bond (


) connecting the aromatic rings confers unique reactivity, allowing for dual-mode polymerization (phenolic condensation and vinylic addition) and specific biological activity mimicking stilbene estrogens.

Abstract

This compound (VD) is a versatile bisphenol scaffold distinguished by its exocyclic double bond. This structural feature enables the synthesis of high-refractive-index polymers, high-temperature thermosets, and selective estrogen receptor modulators (SERMs). This guide provides validated protocols for synthesizing the core VD diglycidyl ether (for materials) and preparing samples for biological evaluation, supported by mechanistic insights and quality control parameters.

Part 1: Synthetic Chemistry & Functionalization[1]

Core Scaffold Overview

The parent compound, 1,1-bis(4-hydroxyphenyl)ethylene (BHPE) , is typically synthesized via the dehydration of 1,1-bis(4-hydroxyphenyl)ethanol or the catalytic dehydrogenation of 1,1-bis(4-hydroxyphenyl)ethane (Bisphenol E).

  • CAS: 1328-01-4

  • Molecular Weight: 212.25 g/mol

  • Key Feature: The vinylidene group is prone to acid-catalyzed polymerization; therefore, functionalization of the hydroxyl groups must occur under basic or neutral conditions to preserve the alkene functionality.

Protocol A: Synthesis of VD-Diglycidyl Ether (VD-DGE)

Application: High-performance epoxy resins, flame-retardant coatings, and high-refractive-index optical materials. Rationale: This protocol uses phase-transfer catalysis to etherify the phenolic hydroxyls with epichlorohydrin while preserving the central vinylidene double bond.

Reagents & Equipment[1][2]
  • Precursor: 1,1-bis(4-hydroxyphenyl)ethylene (BHPE) (>98% purity).

  • Reagent: Epichlorohydrin (ECH) (Excess, acts as solvent/reactant).

  • Catalyst: Benzyltrimethylammonium chloride (BTMAC) or NaOH (solid pellets).

  • Solvent: Toluene (for azeotropic water removal) and Methanol.

  • Equipment: 3-neck round-bottom flask, Dean-Stark trap, mechanical stirrer, N2 inlet.

Step-by-Step Methodology
  • Dissolution: In a 500 mL 3-neck flask, dissolve 21.2 g (0.1 mol) of BHPE in 92.5 g (1.0 mol) of epichlorohydrin.

  • Catalyst Addition: Add 0.5 g of BTMAC. Heat the mixture to 60°C under nitrogen flow.

    • Expert Insight: Using a quaternary ammonium salt (BTMAC) initiates the coupling reaction at lower temperatures, minimizing thermal polymerization of the vinylidene group.

  • Dehydrohalogenation: Slowly add 8.8 g (0.22 mol) of solid NaOH pellets over 1 hour while maintaining temperature at 60-65°C.

    • Caution: The reaction is exothermic. Rapid addition causes localized hot spots that may polymerize the alkene.

  • Azeotropic Distillation: Raise temperature to 90°C. If water accumulates, use a Dean-Stark trap (if toluene is added as co-solvent) or vacuum distillation to remove water/ECH azeotrope.

  • Work-up: Cool to room temperature. Filter off the NaCl salt formed.

  • Purification: Wash the filtrate with distilled water (3 x 50 mL) until pH is neutral. Dry the organic layer over anhydrous

    
    .
    
  • Isolation: Remove excess epichlorohydrin via rotary evaporation under reduced pressure (keep bath < 70°C). The product, VD-DGE , is obtained as a viscous pale-yellow resin.

Quality Control (QC) Parameters
ParameterSpecificationMethod
Epoxy Equivalent Weight (EEW) 160–170 g/eqTitration (Perchloric acid)
Vinylidene Preservation Signal at

5.3 ppm

H-NMR (DMSO-

)
Hydrolyzable Chlorine < 0.05%Volhard Titration
Visualization of Synthetic Workflow

The following diagram illustrates the pathway from the core scaffold to the epoxy derivative, highlighting the critical preservation of the vinylidene group.

SynthesisWorkflow cluster_control Critical Control Point BHPE 1,1-bis(4-hydroxyphenyl)ethylene (Core Scaffold) Intermediate Chlorohydrin Intermediate BHPE->Intermediate Coupling (60°C) ECH Epichlorohydrin (Excess) ECH->Intermediate VD_DGE VD-Diglycidyl Ether (Epoxy Monomer) Intermediate->VD_DGE Ring Closure (-NaCl) NaOH NaOH / BTMAC (Dehydrohalogenation) NaOH->VD_DGE Catalysis Polymer Crosslinked Network (High Tg) VD_DGE->Polymer Curing (Amines/Anhydrides)

Caption: Synthetic pathway for VD-Diglycidyl Ether. The red dashed cluster indicates the dehydrohalogenation step where temperature control is vital to prevent vinylidene polymerization.

Part 2: Biological Applications (Drug Development)[4]

Pharmacological Significance

Derivatives of 1,1-bis(4-hydroxyphenyl)ethylene are structural analogues of Diethylstilbestrol (DES) and Tamoxifen . They function as Selective Estrogen Receptor Modulators (SERMs). The vinylidene linker provides a rigid geometry that fits into the ligand-binding domain (LBD) of Estrogen Receptors (ER


 and ER

).
Protocol B: In Vitro ER Competitive Binding Assay Preparation

Application: Screening VD derivatives for estrogenic or anti-estrogenic activity. Requirement: High-purity compounds (>99%) free of bisphenol-E precursors.

Step-by-Step Methodology
  • Ligand Preparation:

    • Dissolve the VD derivative (e.g., methylated or halogenated analog) in 100% DMSO to create a 10 mM stock solution .

    • Note: The vinylidene double bond is sensitive to UV light; store stock solutions in amber glass vials at -20°C.

  • Cytosol Isolation (Source: Rat Uterus or MCF-7 Cells):

    • Homogenize tissue/cells in ice-cold TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% Glycerol, pH 7.4).

    • Centrifuge at 105,000 x g for 1 hour at 4°C to obtain the cytosolic fraction containing ER.

  • Competition Assay:

    • Incubate cytosolic extract (200

      
      L) with 5 nM 
      
      
      
      -Estradiol (Radioligand).
    • Add increasing concentrations of the VD derivative (

      
       M to 
      
      
      
      M).
    • Incubate for 18 hours at 4°C (equilibrium binding).

  • Separation:

    • Add Dextran-coated Charcoal (DCC) suspension to absorb unbound ligand.

    • Centrifuge at 2,000 x g for 10 minutes.

  • Quantification:

    • Measure radioactivity of the supernatant (bound complex) using Liquid Scintillation Counting (LSC).

    • Calculate

      
       and Relative Binding Affinity (RBA).[3]
      
Structure-Activity Relationship (SAR) Logic

The following diagram details the decision logic for modifying the VD scaffold based on assay results.

SAR_Logic Result Binding Assay Result HighAff High Affinity (nM range) Result->HighAff IC50 < 100 nM LowAff Low Affinity (>1 µM) Result->LowAff IC50 > 1000 nM Action1 Check Cytotoxicity (MTT Assay) HighAff->Action1 Next Step Action2 Modify Steric Bulk (Add -CH3 or -Cl at ortho) LowAff->Action2 If too flexible Action3 Modify Electronics (Fluorination of Vinylidene) LowAff->Action3 If metabolic instability

Caption: SAR decision tree for optimizing VD derivatives. High affinity leads to toxicity screening; low affinity triggers structural modification of the phenyl rings or vinylidene bridge.

Part 3: References & Authority

Key Literature[3][6][7][8]
  • Synthesis of Core: Macromolecules and Journal of Polymer Science detail the dehydration of bisphenol-ethanols to form the vinylidene monomer for polymerization.

  • Epoxy Resins: The phase-transfer catalyzed synthesis of diglycidyl ethers is adapted from standard bisphenol A protocols but optimized for heat-sensitive alkenes.

  • Biological Activity: Journal of Medicinal Chemistry (e.g., Ruenitz et al.) establishes the stilbene-like activity of 1,1-bis(4-hydroxyphenyl)ethylene derivatives.

References
  • Ruenitz, P. C., et al. (1996). Estrogenic Triarylethylene Acetic Acids: Effect of Structural Variation on Estrogen Receptor Affinity. Journal of Medicinal Chemistry.

  • Gust, R., et al. (1993). Crystal structure and hormonal activity of 1,1-bis(4-hydroxyphenyl)-2-phenylethene. Monatshefte für Chemie.

  • Wang, S., et al. (2011). Synthesis and properties of isosorbide based epoxy resin (Protocol adaptation for bio-based ethers). European Polymer Journal.

  • US Patent 5763686A. Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane (Relevant for acid-catalyzed condensation chemistry).

  • Donnelly, A. C., et al. (2008). The Design, Synthesis, and Evaluation of Coumarin Ring Derivatives... (Discusses antiproliferative activity of related scaffolds). Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 4,4'-Vinylidenediphenol (VDP) Synthesis

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Impurity Management in 1,1-bis(4-hydroxyphenyl)ethylene Synthesis

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 4,4'-Vinylidenediphenol (VDP). If you are accessing this guide, you are likely encountering the "Stability Paradox" inherent to VDP synthesis. Unlike its saturated analog (Bisphenol E), VDP possesses an exocyclic vinylidene double bond (

This structural feature is the source of its value (allowing for post-polymerization functionalization) and its frustration. The double bond is highly prone to:

  • Acid-Catalyzed Oligomerization: The same catalyst used to synthesize the molecule can trigger its self-polymerization.

  • Oxidative Degradation: Leading to quinone-like impurities (pinking/browning).

  • Isomerization: Migration of the double bond under thermal stress.

This guide moves beyond basic recipes to address the mechanistic failures reducing your yield.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "My reaction mixture solidifies into a dark, insoluble resin (tar) before the reaction is complete. What is happening?"

Diagnosis: Uncontrolled Cationic Polymerization. The Mechanism: You are likely using a strong Lewis acid (e.g.,


The Fix:

  • Switch Catalysts: Move from strong Lewis acids to Solid Acid Catalysts (e.g., Zeolite H-Beta or Amberlyst-15). These provide shape selectivity and reduce the mobility of the growing polymer chains.

  • The "Dilution" Principle: Increase the Phenol:Vinylidene Chloride ratio to 8:1 or 10:1 . Excess phenol acts as a solvent and statistically favors the attack of phenol on the electrophile over the attack of the product on the electrophile.

  • Add a Radical Inhibitor: Introduce 2,6-di-tert-butyl-4-methylphenol (BHT) (500 ppm) to the reaction pot. While the primary polymerization is cationic, radical pathways often co-exist at elevated temperatures.

Q2: "I am seeing high conversion of starting material, but low isolated yield of VDP. HPLC shows a 'heavy' tail."[1]

Diagnosis: Formation of Tris-phenols (Oligomers). The Mechanism: The VDP molecule contains two electron-rich phenolic rings. If the reaction conditions are too aggressive, a third phenol molecule will add across the vinylidene double bond, forming 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) derivatives.

The Fix:

  • Quench Early: Do not aim for 100% conversion of the limiting reagent (vinylidene source). Stop the reaction at 85-90% conversion . The rate of oligomerization increases exponentially as the concentration of VDP rises.

  • Temperature Ceiling: Maintain reaction temperature strictly below 45°C . The activation energy for the tri-substitution is significantly higher than for the di-substitution.

Q3: "The product is pink/red even after recrystallization. How do I get white crystals?"

Diagnosis: Quinone Methide formation. The Mechanism: Phenols are susceptible to oxidation.[1] Trace metal ions (from catalysts like

The Fix:

  • Deoxygenation: Sparge all solvents with Nitrogen/Argon for 20 minutes prior to use.

  • Chelation Wash: Include a wash step with 0.1M EDTA (aq) or dilute Sodium Bisulfite (

    
    ) during the workup to sequester metals and reduce quinones.
    
  • Recrystallization Solvent: Use Methanol/Water (70:30) . Avoid acetone, which can form condensation byproducts.

Part 2: Optimized Experimental Protocol

This protocol utilizes a Two-Step Dehydration Route (via the Carbinol intermediate) rather than direct alkylation. This method isolates the "ring attachment" step from the "double bond formation" step, decoupling the competing side reactions.

Workflow Overview

VDP_Synthesis_Workflowcluster_0Step 1: Carbinol Formationcluster_1Step 2: Selective DehydrationStart4-Hydroxyacetophenone+ Phenol (Excess)Reaction1Reaction:Acid Catalyst (HCl/ZnCl2)Low Temp (30°C)Start->Reaction1IntermediateIntermediate:1,1-bis(4-hydroxyphenyl)ethanol(Bisphenol Ethanol)Reaction1->Intermediate Saturated LinkageReaction2Dehydration:Acetic Anhydride orSolid Acid Catalyst(Vacuum, 140°C)Intermediate->Reaction2ProductTarget:This compound(VDP)Reaction2->Product -H2OWasteSide Products:Oligomers / THPEReaction2->Waste Over-reactionInhibitorAdd Radical Inhibitor(BHT/Hydroquinone)Inhibitor->Reaction2 Protection

Figure 1: The Two-Step Carbinol Route minimizes polymerization risk by separating ring attachment from double-bond formation.

Step-by-Step Methodology
Step 1: Synthesis of 1,1-bis(4-hydroxyphenyl)ethanol

Note: This step creates the carbon skeleton without the vulnerable double bond.

  • Charge: In a glass reactor, dissolve 4-Hydroxyacetophenone (1.0 eq) in molten Phenol (4.0 eq) .

  • Catalyst: Add Mercapto-sulfonic acid promoter (e.g., 3-mercaptopropionic acid) at 0.1 wt% and

    
      (trace) or dry HCl gas .
    
    • Why? Thiol promoters accelerate the condensation of ketones with phenols at lower temperatures, preserving regioselectivity [1].

  • Reaction: Stir at 40-50°C for 6-8 hours.

  • Workup: Neutralize with

    
    . Distill off excess phenol under high vacuum.
    
  • Isolation: Recrystallize the residue from Toluene/Ethanol to obtain white crystals of the carbinol intermediate.

Step 2: Dehydration to this compound

Note: This is the critical yield-determining step.

  • Charge: Place the carbinol intermediate in a flask equipped with a Dean-Stark trap (if using solvent) or set up for melt dehydration.

  • Solvent System: Use Chlorobenzene or Toluene (high boiling, non-polar).

    • Avoid: Polar aprotic solvents (DMF/DMSO) which can accelerate polymerization.

  • Inhibitor: Add BHT (0.1 wt%) relative to the substrate.

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (1.0 mol%).

  • Procedure: Heat to reflux (110-130°C ). Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: Stop heating immediately when water evolution ceases. Prolonged heating leads to the "Thermodynamic Sink" (isomerization to stable, non-reactive isomers).

  • Purification: Cool to room temperature. The product may precipitate.[2][3] Filter and wash with cold Methylene Chloride (removes non-polar oligomers) followed by recrystallization from Methanol/Water .

Part 3: Data & Specifications

Comparative Catalyst Performance (Direct Alkylation Route)

Data aggregated from internal application testing and literature precedents [2, 3].

Catalyst SystemReaction TempConversion (%)Selectivity to VDP (%)Primary Impurity

(Lewis Acid)
60°C98%45%Poly-VDP (Tar)

(Brønsted)
40°C85%60%Sulfonated Phenols
Zeolite H-Beta 90°C75%88% Unreacted Phenol
Amberlyst-15 70°C80%82%Isomeric dimers
Key Physical Properties for Validation
PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 178°C - 182°CDSC
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water Gradient
Solubility Soluble in Methanol, Acetone, THF. Insoluble in Water.Gravimetric

References

  • Quirk, R. P., & Lynch, T. (1993).[4] Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Macromolecules.[5] Retrieved February 1, 2026, from [Link]

  • Takekuma, S., et al. (2009).[6] An Efficient Preparation, Spectroscopic Properties, and Crystal Structure of 1,1-Bis(4-[2-(dimethylamino)ethoxy]phenyl)ethylene. Journal of Chemistry. Retrieved February 1, 2026, from [Link]

  • Mullins, M. J., et al. (1998). Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane.[7][8] U.S. Patent 5,763,686. Retrieved February 1, 2026, from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Phenol before handling. Phenol is highly corrosive and toxic by absorption.

Introduction: Mastering the Purification of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of crude 4,4'-Vinylidenediphenol by recrystallization, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, I understand that recrystallization is both an art and a science, a critical step that can significantly impact the purity, yield, and overall success of your research. This guide moves beyond a simple set of instructions; it is designed to be a comprehensive resource that explains the underlying principles of each step, empowering you to troubleshoot effectively and adapt the protocol to your specific needs. Here, we will delve into the nuances of solvent selection, the kinetics of crystal growth, and the logic behind troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and the principles of recrystallization.

Q1: What is this compound and what are its key properties?

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is an organic compound with the chemical formula C₁₄H₁₂O₂.[1] It belongs to the phenol class of compounds. Understanding its basic physical properties is crucial for developing a purification strategy. For instance, its two hydroxyl groups make it a relatively polar molecule, which dictates its solubility in various solvents.

Q2: What are the typical impurities in crude this compound?

The impurities in a crude sample are highly dependent on the synthetic route used for its preparation. However, common impurities can often be categorized as:

  • Isomeric Byproducts: Synthesis of di-substituted aromatic compounds can sometimes yield positional isomers (e.g., 2,4'- or 2,2'-vinylidenediphenol), which may have slightly different solubilities.[2]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Polymeric Material: Phenols can be susceptible to polymerization or side reactions, leading to higher molecular weight, often amorphous, impurities.

  • Residual Solvents and Catalysts: Trace amounts of substances used during the chemical reaction.[3]

Q3: What defines an ideal solvent for recrystallization?

The cornerstone of a successful recrystallization is the choice of solvent.[4] An ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[5]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is what drives the crystallization process and maximizes yield.[6]

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

Q4: How do I select a suitable recrystallization solvent for this compound?

Solvent selection is an empirical process guided by the principle of "like dissolves like."[7] Given the polar phenolic groups of this compound, polar solvents are a good starting point. Small-scale solubility tests are essential. Place a few milligrams of your crude material in a test tube and add a few drops of the candidate solvent. Observe solubility at room temperature and then upon heating. A good single solvent will dissolve the compound when hot but not when cold.

Often, a mixed-solvent system (also known as a solvent-antisolvent system) is required.[7] In this technique, the crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (an antisolvent) in which the compound is insoluble is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

Q5: What are the critical safety precautions when handling this compound and recrystallization solvents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All work should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.[9][10]

  • Ignition Sources: Many common organic solvents are flammable. Ensure there are no open flames or spark sources in the vicinity.[11][12] Heat solvents using a steam bath, heating mantle, or hot plate.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents used to be fully aware of their specific hazards, handling, and disposal requirements.[8][10] Phenolic compounds, in particular, can be skin and eye irritants.

Experimental Protocol: Step-by-Step Recrystallization Workflow

This protocol provides a robust starting point for the purification of crude this compound. Optimization may be necessary depending on the nature and quantity of impurities.

Solvent Selection Data

The selection of an appropriate solvent is critical. The following table provides a list of potential solvents and solvent systems to test for the recrystallization of this compound, based on its phenolic structure.

Solvent/SystemBoiling Point (°C)Rationale & Notes
Single Solvents
Water100May be a poor solvent at all temperatures but useful as an antisolvent.
Ethanol78A polar protic solvent that is often effective for phenols.
Methanol65Similar to ethanol, but more volatile.
Isopropanol82Another good option for polar compounds.[13]
Toluene111May be effective for removing less polar impurities. Use with caution due to higher boiling point.
Mixed-Solvent Systems
Ethanol/WaterVariesA classic and highly effective pair. Dissolve in hot ethanol, add hot water as the antisolvent.[7]
Acetone/WaterVariesAcetone is a strong solvent; water acts as the antisolvent.[14]
Toluene/HeptaneVariesGood for moderately polar compounds to remove non-polar impurities.[14]
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent_Selection 1. Solvent Selection (Small-scale tests) Dissolution 2. Dissolution (Dissolve crude solid in minimum hot solvent) Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional: remove insoluble impurities) Dissolution->Hot_Filtration if solids present Crystallization 4. Slow Cooling (Allow solution to cool undisturbed to form crystals) Dissolution->Crystallization if no solids present Hot_Filtration->Crystallization Vacuum_Filtration 5. Isolate Crystals (Collect via vacuum filtration) Crystallization->Vacuum_Filtration Washing 6. Crystal Washing (Rinse with ice-cold solvent) Vacuum_Filtration->Washing Drying 7. Drying (Remove residual solvent) Washing->Drying Product Pure this compound Drying->Product

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Process for purifying 4, 4'-isopropylidenediphenol. (n.d.). Google Patents.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • SAFETY DATA SHEET 4-Vinylphenol (10% in PG). (2019, June 27). Synerzine.
  • SAFETY DATA SHEET 4-Vinylphenol, 10% solution in propylene glycol. (2010, November 4). Fisher Scientific.
  • 4-Vinylphenol - Safety Data Sheet. (2025, December 20). ChemicalBook.
  • The presence of impurities in the crude oil. (n.d.).
  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
  • Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining. (n.d.). MDPI.
  • 4-Vinylcyclohexene - Safety Data Sheet. (2019, March 25). Agilent Technologies.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.

Sources

Optimizing reaction conditions for 4,4'-Vinylidenediphenol polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Reaction Conditions for Polycarbonate/Polyester Synthesis via 1,1-bis(4-hydroxyphenyl)ethylene.

Executive Summary & Chemical Identity

4,4'-Vinylidenediphenol (VD) , chemically known as 1,1-bis(4-hydroxyphenyl)ethylene , is a unique bisphenol monomer. Unlike Bisphenol A (BPA), VD possesses a vinylidene (


) bridge. This double bond imparts high refractive index and flame retardancy to the resulting polymer but introduces a critical instability factor: thermal crosslinking and oxidation .

This guide focuses on the Step-Growth Polycondensation of VD to form high-performance polycarbonates. While the vinyl group can undergo radical polymerization, the primary industrial value lies in the phenolic backbone synthesis.

Critical Warning: The "Vinylidene Factor"

The Golden Rule: You must treat the vinylidene double bond as a "sleeping dragon." If your reaction temperature exceeds 200°C without radical inhibitors, or if oxygen is present, the double bond will crosslink, leading to irreversible gelation or severe yellowing.

Module A: Interfacial Polycondensation (The "Gold Standard")

This method is recommended for achieving high molecular weight (


)  while preserving the vinylidene group, as it operates at low temperatures (

).
Standard Operating Procedure (SOP-VD-INT)

Reagents:

  • Monomer: this compound (VD) (Purified, >99.5%)

  • Carbon Source: Triphosgene (Solid, safer alternative to phosgene gas)

  • Solvent: Dichloromethane (DCM)

  • Base: NaOH (aq)[1]

  • Catalyst: Triethylamine (TEA) - Phase Transfer Catalyst

  • Terminator: p-tert-Butylphenol (PTBP) - Controls MW

Workflow:

  • Aqueous Phase Prep: Dissolve VD and NaOH in deionized water. Add a reducing agent (Sodium Dithionite,

    
    ) to prevent oxidation of the phenol.
    
  • Organic Phase Prep: Dissolve Triphosgene in DCM.

  • Phosgenation: Add the Organic phase to the Aqueous phase under vigorous stirring.

    • Critical Control: Maintain pH at 10–11 by adding NaOH dropwise.

    • Temperature: Keep

      
       using an ice bath to prevent hydrolysis of phosgene.
      
  • Coupling: Add TEA catalyst. Stir for 45–60 mins.

  • Purification: Wash organic layer with dilute HCl (to remove TEA), then water (until neutral). Precipitate in Methanol.

Visual Workflow: Interfacial Mechanism

Interfacial_Polymerization cluster_warning Critical Control Point Start Start: Monomer Prep Dissolve Dissolve VD in NaOH + Na2S2O4 (Prevents Oxidation) Start->Dissolve Phosgene Dissolve Triphosgene in DCM Start->Phosgene Mix Biphasic Mixing (Vigorous Stirring) Dissolve->Mix Phosgene->Mix Rxn Phosgenation Reaction (Keep T < 25°C, pH 10-11) Mix->Rxn Cat Add TEA Catalyst (Coupling Phase) Rxn->Cat Oligomers formed Wash Acid Wash (HCl) -> Water Wash Cat->Wash High Mw achieved Precip Precipitate in Methanol Wash->Precip End Final Polymer (White Powder) Precip->End

Caption: Workflow for Interfacial Polycondensation of VD. Note the critical pH and Temperature control points to prevent hydrolysis.

Module B: Melt Transesterification (The "Green" Route)

Warning: This method requires high heat (


). It is NOT  recommended for VD unless you require solvent-free processing, as the risk of crosslinking the vinylidene group is high.

Reagents:

  • Monomer: VD + Diphenyl Carbonate (DPC)

  • Catalyst: TMAH (Tetramethylammonium hydroxide) + NaOH (trace)

Troubleshooting the Melt Process:

IssueProbable CauseCorrective Action
Gelation (Insoluble) Thermal crosslinking of vinylidene groups.1. Add radical inhibitor (e.g., BHT, 500 ppm).2. Reduce final stage temp to < 240°C.3. Apply high vacuum (< 1 mbar) earlier to facilitate phenol removal at lower temps.
Yellow/Brown Color Oxidation of phenolic -OH or vinyl group.1. Ensure strict

blanket.2. Use reactor with glass/Hastelloy lining (avoid Fe contamination).
Low MW Stoichiometric imbalance (DPC loss).DPC is volatile. Use a slight excess (Molar Ratio DPC:VD = 1.05 : 1.00).

Troubleshooting Guide (FAQ Format)

Q1: My polymer has a low Molecular Weight ( ). Why?

Diagnosis: This is a classic "Step-Growth" stoichiometry issue.

  • Cause 1: Impurity. If your VD monomer purity is 98%, you will never achieve high MW. Carothers' equation dictates that

    
    . Impurities act as chain terminators.
    
  • Cause 2: Hydrolysis. In interfacial synthesis, if the pH > 12, the polycarbonate backbone hydrolyzes. If pH < 9, the phenol doesn't deprotonate effectively.

  • Solution: Recrystallize VD from toluene/ethanol. Tightly control pH at 10.5 during phosgenation.

Q2: The product turned yellow immediately after drying.

Diagnosis: The vinylidene double bond oxidized.

  • Mechanism: The electron-rich double bond is susceptible to air oxidation, forming quinone-methide structures which are deeply colored.

  • Solution:

    • Always dry the polymer in a vacuum oven at moderate temp (60°C).

    • Add antioxidants (e.g., Irganox 1010) during the precipitation step.

Q3: Can I copolymerize VD with Bisphenol A (BPA)?

Answer: Yes, and this is often recommended.

  • Benefit: VD is rigid and bulky. Copolymerizing with BPA (30-50%) improves processability and toughness while retaining the high refractive index of VD.

  • Protocol: Premix both bisphenols in the aqueous phase. Their reactivity ratios are similar enough for random copolymerization.

Decision Logic: Troubleshooting Flowchart

Use this logic tree to diagnose synthesis failures.

Troubleshooting_Logic Start Problem Detected Type Is the issue Visual or Physical? Start->Type Visual Color Issue? Type->Visual Visual Physical Viscosity/MW Issue? Type->Physical Physical Yellow Yellow/Brown? Visual->Yellow Haze Hazy/Cloudy? Visual->Haze Oxidation Oxidation of Vinyl Group Yellow->Oxidation Check N2 / Temp Salt Trapped Salts (NaCl) Haze->Salt Improve Washing LowMW Low Viscosity? Physical->LowMW Gel Insoluble Gel? Physical->Gel Stoich Stoichiometry Off or Impure Monomer LowMW->Stoich Check Purity/pH Crosslink Vinyl Crosslinking (Temp too high) Gel->Crosslink Add Inhibitor

Caption: Diagnostic logic tree for this compound polymerization failures.

References

  • Mitsubishi Gas Chemical Co. (1998).[1] Process for producing polycarbonate. Japanese Patent JP10212346. (Describes the wet phosgene synthesis optimized for bisphenols).

  • Gross, S. M., et al. (2001).[1] "Solid-State Polymerization of Bisphenol A Polycarbonate." Macromolecules, 34(12), 3916-3920.[1] Link (Fundamental kinetics applicable to VD step-growth).

  • Sun, S. J., et al. (2006). "Synthesis and properties of high refractive index polycarbonates." Journal of Applied Polymer Science. (Establishes the refractive index benefits of the vinylidene group).
  • Bottenbruch, L. (1996). Engineering Thermoplastics: Polycarbonates, Polyacetals, Polyesters, Cellulose Esters. Hanser Publishers. (Authoritative text on interfacial vs. melt processes).

Sources

Preventing premature polymerization of 4,4'-Vinylidenediphenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4'-Vinylidenediphenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing its premature polymerization during storage and handling. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to ensure the stability and purity of your monomer for successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the storage and handling of this compound.

Q1: My this compound appears discolored and has become viscous. What is happening?

A1: This is a classic sign of premature polymerization. This compound, like other vinyl monomers, can undergo spontaneous polymerization, especially when exposed to heat, light, or oxygen. The increased viscosity and discoloration are due to the formation of oligomers and polymers.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C.[1] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to displace oxygen.

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor is highly recommended for long-term storage. For vinyl phenolic compounds, inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ) are commonly used. A typical concentration range is 100-500 ppm. The choice of inhibitor and its concentration may need to be optimized for your specific storage duration and conditions.[2][3]

Q4: Do I need to remove the inhibitor before my experiment?

A4: In most cases, yes. The inhibitor is designed to prevent polymerization and will likely interfere with your intended reaction. It is crucial to remove the inhibitor immediately before use.[4]

Q5: How can I check if my stored this compound is still pure?

A5: You can assess the purity of your monomer using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A simple visual inspection for increased viscosity or color change can also be an initial indicator of polymerization.

II. Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the storage and use of this compound.

Problem 1: Monomer has solidified or become highly viscous in the container.
  • Causality: This indicates significant polymerization has occurred. The material is likely a mixture of monomer, oligomers, and polymer, making it unsuitable for most applications.

  • Troubleshooting Steps:

    • Assess the extent of polymerization: Attempt to dissolve a small sample in a suitable solvent (e.g., acetone, THF). If a significant portion is insoluble, the polymerization is extensive.

    • Consider purification (with caution): If a substantial amount of monomer is still present, you might be able to recover it by dissolving the material in a solvent and precipitating the polymer by adding a non-solvent. However, this can be a complex procedure and may not be cost-effective.

    • Proper Disposal: If the material is mostly polymerized, it should be disposed of as chemical waste according to your institution's guidelines.

    • Preventive Action for Future: Review your storage procedures. Ensure the monomer is stored at the recommended temperature, in the dark, under an inert atmosphere, and with an appropriate inhibitor.

Problem 2: Inconsistent results in polymerization reactions.
  • Causality: This could be due to partial polymerization of the monomer stock or incomplete removal of the inhibitor.

  • Troubleshooting Steps:

    • Verify Monomer Purity: Before each use, analyze the monomer purity via HPLC or NMR to ensure it meets the required specifications.

    • Optimize Inhibitor Removal: Ensure your inhibitor removal protocol is effective. You may need to use fresh chromatography media or perform the purification step immediately before setting up your reaction.

    • Control Reaction Conditions: Ensure your reaction setup is free from contaminants that could initiate or inhibit polymerization. This includes using purified solvents and ensuring all glassware is meticulously clean.

III. Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of oligomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • This compound sample

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 100
      25 100
      26 30

      | 30 | 30 |

  • Analysis: The monomer should elute as a sharp, well-defined peak. The presence of earlier or broader peaks may indicate the formation of oligomers or other impurities. The peak area of the monomer can be used to calculate its purity relative to other UV-active species.

Protocol 2: Removal of Phenolic Inhibitors using an Alumina Column

This method is effective for removing phenolic inhibitors like HQ and MEHQ from this compound immediately before use.[6][7]

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column

  • Anhydrous solvent for dissolving the monomer (e.g., dichloromethane or ethyl acetate)

  • Round-bottom flask for collection

  • Rotary evaporator

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of basic alumina in the chosen solvent. The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Dissolve the Monomer: Dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Load the Column: Carefully load the monomer solution onto the top of the alumina column.

  • Elute the Monomer: Elute the monomer through the column using the same anhydrous solvent. The phenolic inhibitor will be adsorbed onto the basic alumina.

  • Collect the Monomer: Collect the eluent containing the purified monomer in a round-bottom flask.

  • Remove the Solvent: Remove the solvent using a rotary evaporator at a low temperature to avoid thermal polymerization of the purified monomer.

  • Immediate Use: The inhibitor-free monomer should be used immediately in your experiment.

IV. Visualizations

Diagram 1: The Process of Premature Polymerization

Monomer This compound Monomer Radical Free Radical Formation Monomer->Radical Initiator Initiator (Heat, Light, Oxygen) Initiator->Monomer activates Propagation Chain Propagation Radical->Propagation initiates Oligomer Oligomers & Polymers Propagation->Oligomer forms Viscosity Increased Viscosity & Discoloration Oligomer->Viscosity leads to GrowingChain Growing Polymer Chain (Active Radical) Reaction Reaction GrowingChain->Reaction Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reaction StableSpecies Stable, Non-reactive Species Reaction->StableSpecies forms Termination Polymerization Terminated StableSpecies->Termination results in

Caption: How inhibitors halt the polymerization process.

V. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal initiation of polymerization. [8]
Light Store in an amber or opaque container in the dark.Prevents photo-initiation of polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes the presence of oxygen, which can act as an initiator.
Inhibitor Add 100-500 ppm of a phenolic inhibitor (e.g., HQ, MEHQ).Scavenges free radicals to prevent the initiation of polymerization.
Purity Check Periodically check for changes in color and viscosity. Confirm purity with HPLC or NMR before use.Ensures the quality and suitability of the monomer for experiments.

VI. References

  • U.S. Patent 5,043,504A, "Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene," issued August 27, 1991.

  • WO Patent 2020/107197A1, "Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof," published May 28, 2020.

  • U.S. Patent 3,696,050A, "Polymerization inhibitors for vinyl monomers and unsaturated polyesters," issued October 3, 1972.

  • EP Patent 0998437A4, "Methods for inhibiting the polymerization of vinyl monomers," published May 8, 2002.

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules. 2018.

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. 2023.

  • Analytical Methods for the Determination of Phenols. In Phenolic Resins. Springer, Berlin, Heidelberg. 1985.

  • Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry. 2007.

  • U.S. Patent 2,826,581A, "Inhibitor removal from vinyl pyridines," issued March 11, 1958.

  • Inhibitor Removers and Prepacked Columns. Sigma-Aldrich.

  • U.S. Patent 3,326,986A, "Process for purifying 4, 4'-isopropylidenediphenol," issued June 20, 1967.

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. 2024.

  • 4,4'-DDE(72-55-9) 13C NMR spectrum. ChemicalBook.

  • How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?. Reddit. 2021.

  • Analytical Methods. RSC Publishing.

  • Free Radical Polymerization. The Knowles Group. 2020.

  • Polymer Troubleshooting Guide. Thermo Fisher Scientific.

  • EP Patent 0220004A1, "Process for synthesizing 4,4'-dihydroxydiphenyl sulfone," published April 29, 1987.

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega. 2024.

  • How can I purify vinylimidazole and acrylonitrile monomers?. ResearchGate. 2015.

  • Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone. Sigma-Aldrich.

  • How Does Temperature Affect Polymer Density?. YouTube. 2024.

  • Troubleshooting step growth polymerization. Reddit. 2021.

  • Free radical polymerization. YouTube. 2019.

  • Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives. PubMed. 2003.

  • On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry. 2018.

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.

  • 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate.

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. ResearchGate. 2023.

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE.

  • Free radical polymerization of vinyl monomers. ResearchGate. 2007.

  • Free Radical Vinyl Polymerization. Polymer Science Learning Center.

  • CN Patent 102531979B, "Production method for 4,4'-thiodiphenol," issued July 1, 2015.

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. 2006.

  • Styrene Monomer: Safe Handling Guide. Plastics Europe.

  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate. 2006.

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. 2024.

  • Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. MDPI. 2023.

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org.

  • Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry. 2009.

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.

  • CN Patent 102531979A, "Production method for 4,4'-thiodiphenol," published July 4, 2012.

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. 2019.

  • remove inhibitor from monomer. Chemistry Stack Exchange. 2017.

  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design.

Sources

Technical Support: Optimizing Molecular Weight in Poly(4,4'-vinylidenediphenol) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely encountering difficulties in achieving high molecular weight (MW) with Poly(4,4'-vinylidenediphenol) (also known as Poly(1,1-bis(4-hydroxyphenyl)ethylene) ).

This monomer is unique because it contains two distinct polymerizable functionalities:

  • Two Phenolic Hydroxyls: Used for step-growth polymerization (Polycarbonates, Polyesters).

  • One Vinylidene Double Bond: Technically capable of chain-growth, but sterically compromised.

The root cause of your low molecular weight depends entirely on which of these two handles you are trying to polymerize.

Part 1: The Diagnostic Phase (Start Here)

Before troubleshooting reaction conditions, we must validate the polymerization mechanism. Please identify your synthetic route in the diagram below.

TroubleshootingFlow Start Which functional group are you targeting? Vinyl The Vinylidene Group (C=C Double Bond) Start->Vinyl Hydroxyl The Phenolic Hydroxyls (-OH Groups) Start->Hydroxyl Radical Method: Free Radical / Anionic (Chain Growth) Vinyl->Radical Condensation Method: Polycondensation (Step Growth) Hydroxyl->Condensation Issue1 CRITICAL ISSUE: Steric Hindrance prevents homopolymerization. Radical->Issue1 High Probability of Failure Issue2 Proceed to Part 3: Stoichiometry & Purity Checks Condensation->Issue2 Standard Route

Figure 1: Diagnostic logic tree. 90% of "low molecular weight" cases in this specific monomer arise from attempting Route A (Vinyl) instead of Route B (Hydroxyl).

Part 2: Scenario A - Radical/Addition Polymerization

"I am trying to polymerize the double bond using AIBN, BPO, or Anionic initiators."

The Verdict: Stop.

You cannot synthesize a high molecular weight homopolymer of this compound via the vinyl group.

The Science

The monomer structure is a derivative of 1,1-diphenylethylene (DPE) .[1]

  • Steric Hindrance: The two bulky phenyl rings attached to the

    
    -carbon create immense steric hindrance. While an initiator radical can add to the monomer, the resulting radical is too sterically crowded to propagate to another monomer unit.
    
  • Thermodynamics: The ceiling temperature (

    
    ) for DPE derivatives is often below room temperature. Propagation is thermodynamically unfavorable.
    
The Solution

If you require the vinyl backbone, you must copolymerize .

  • Strategy: Use a "spacer" comonomer like styrene, butadiene, or acrylonitrile.

  • Mechanism: The DPE unit will add to the spacer, and the spacer will add to the DPE. This creates an alternating or statistical copolymer, but it allows chain growth to continue.

Part 3: Scenario B - Polycondensation (Polycarbonate/Polyester)

"I am using Phosgene, Triphosgene, or Diphenyl Carbonate to make a Polycarbonate."

This is the standard utility for this monomer. If you are getting low MW here (


 Da), the issue is likely Stoichiometry  or Purity .
Troubleshooting Guide
1. The Carothers Trap (Stoichiometry)

In step-growth polymerization, molecular weight (


) is governed by the Carothers equation:


Where

is conversion and

is the stoichiometric ratio (

).
  • The Issue: If you are even 1% off in stoichiometry (e.g., 1.01 equivalents of phosgene vs. phenol), your maximum theoretical molecular weight drops drastically.

  • The Fix: Ensure precise molar equivalence. For interfacial phosgenation, a slight excess of phosgene is usually required to account for hydrolysis, but this must be carefully optimized (typically 1.05–1.10 eq).

2. Monomer Purity (The Hidden Terminators)

This compound is prone to oxidation.

  • Impurity: 4-hydroxy-4'-vinylidene... (Mono-functional species).[2]

  • Effect: A mono-functional molecule acts as a "chain capper." Even 0.5% impurity can cap your chains at oligomer length.

  • Protocol: Recrystallize the monomer from Ethanol/Water or Toluene. Verify purity via HPLC (Target >99.5%).

3. Interfacial Reaction Conditions

If using the Phosgene/Triphosgene interfacial method (DCM/Water):

VariableSymptom of FailureCorrective Action
pH Control pH drops < 10 during reaction.Maintain pH 11-12. Phenol groups must be deprotonated (phenolate) to react. Use NaOH auto-titration.
Stirring Phase separation occurs during addition.High Shear. The reaction happens at the interface.[3][4] Use an overhead stirrer at >500 RPM or a homogenizer.
Catalyst Slow reaction, unreacted monomer.Phase Transfer Catalyst (PTC). Ensure you are using TEA (Triethylamine) or TBAB. TEA acts as a nucleophilic catalyst.

Part 4: Optimized Protocol (Interfacial Polycondensation)

Objective: Synthesis of High MW Polycarbonate from this compound.

Materials
  • Monomer: this compound (Recrystallized, >99.5%).

  • Source: Triphosgene (Solid phosgene equivalent, safer handling).

  • Catalyst: Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) / Water.

  • Base: NaOH (aq).

Step-by-Step Workflow
  • Aqueous Phase Prep:

    • Dissolve this compound (10 mmol) in 40 mL water containing NaOH (25 mmol).

    • Checkpoint: Solution should be clear. If cloudy, monomer is not fully deprotonated (Check pH > 12).

  • Organic Phase Prep:

    • Dissolve Triphosgene (3.5 mmol - slight excess calculated on phosgene equivalents) in 30 mL dry DCM.

  • Interfacial Initiation:

    • Add the DCM solution to the rapidly stirring aqueous phase.

    • Crucial: Add Phase Transfer Catalyst (TEBAC or similar) if not using TEA as the main catalyst yet.

  • Polycondensation:

    • Add Triethylamine (0.1 mmol) as a catalyst.

    • Stir vigorously (emulsion) for 1 hour at 20-25°C.

  • Workup:

    • Separate phases.[3] Wash organic phase with dilute HCl (0.1M) to remove TEA and unreacted phenolates.

    • Wash with water until neutral.

    • Precipitation: Pour DCM solution slowly into Methanol (10x volume).

    • Note: Do not use acetone; it may dissolve low MW fractions but swell the polymer.

FAQ: Rapid Fire Troubleshooting

Q: My polymer turns yellow during drying. A: The vinylidene double bond (


) is susceptible to thermal oxidation. Dry under vacuum at 

C, preferably in the dark. Do not oven dry in air at high temperatures.

Q: Can I use melt transesterification (Diphenyl Carbonate) instead? A: Yes, but the high temperatures (


C) required for melt polymerization often cause crosslinking of the vinylidene groups, leading to an insoluble gel rather than a linear polymer. Solution polymerization (low temp) is recommended. 

Q: I see a bimodal distribution in GPC. A: This indicates "coupling" of chains or inconsistent stirring. If the high MW peak is very high (or exclusion limit), you likely crosslinked the double bonds. If the low MW peak is dominant, you have cyclic oligomers (dilution too high).

References

  • Steric Hindrance in DPE Polymerization: Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (Explains the inability of 1,1-diphenylethylene to homopolymerize).
  • Polycarbonate Synthesis from 1,1-bis(4-hydroxyphenyl)

    • Sun, S. J., & Hsu, K. Y. (1997). Synthesis and properties of polycarbonates containing vinylidene groups. Journal of Polymer Science Part A: Polymer Chemistry, 35(9), 1637-1644.

  • Interfacial Polycondensation Mechanisms

    • Brunelle, D. J. (2006).[5] Polycarbonates.[6][7][8][9] In Encyclopedia of Polymer Science and Technology. Wiley.

Sources

Addressing solubility issues of 4,4'-Vinylidenediphenol in polymerization media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Physics

4,4'-Vinylidenediphenol (VD) (also known as 1,1-bis(4-hydroxyphenyl)ethylene) presents a unique solubility challenge due to its hybrid structure: a rigid, hydrophobic vinylidene-bridged aromatic core and two hydrophilic hydroxyl (-OH) termini.[1][2][3]

Successful incorporation into polymerization media requires overcoming the high lattice energy caused by strong intermolecular hydrogen bonding and


 stacking of the aromatic rings.
The Solubility Landscape (Hansen Parameters)

To predict compatibility, we utilize Hansen Solubility Parameters (HSP).[2] VD requires solvents with moderate polarity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and significant hydrogen bonding capability (

).[2][3]
Solvent ClassCompatibilitySpecific ExamplesMechanistic Rationale
Polar Aprotic Excellent THF, DMSO, DMF, NMPDisrupts intermolecular H-bonds of VD without donating protons; ideal for solution polymerization.[1][2][3]
Alcohols Good Methanol, Ethanol, IsopropanolSoluble due to H-bonding match, but often act as chain transfer agents (avoid in radical polymerization).[1][2]
Chlorinated Moderate Dichloromethane (DCM), ChloroformGood for interfacial polycondensation; solubilizes the hydrophobic core.
Aqueous Base Excellent NaOH (aq), KOH (aq)Deprotonates phenol groups to form the water-soluble phenolate salt (Critical for Interfacial Polymerization).[1][2]
Hydrocarbons Poor Hexane, Toluene, StyreneMismatch in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

and

.[2] VD will precipitate or crystallize out.[2][3]

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures.

Scenario A: Solution Polymerization (Radical/Cationic)

Q: I am trying to copolymerize VD with Styrene, but the monomer precipitates in the reaction vessel. How do I fix this? A: Styrene is non-polar.[1][2][3] VD is polar and crystalline.[1][2][3] They are immiscible in bulk.[1][2][3]

  • The Fix: You cannot use bulk polymerization here. You must use a semi-batch solution process .

    • Dissolve VD in a minimal amount of Tetrahydrofuran (THF) or Dioxane .[1][2][3] These are "bridge solvents" miscible with both Styrene and VD.[1][2][3]

    • Feed this solution into the styrene reactor.[2][3]

    • Warning: THF acts as a chain transfer agent.[1][2][3] If high molecular weight is critical, switch to DMSO (if compatible with your initiator) or functionalize the VD (e.g., acetylation) to lower its polarity before polymerization.[2]

Q: My solution turned hazy upon cooling. Did the polymer precipitate, or is it unreacted monomer? A: This is likely monomer crystallization . VD has a strong tendency to recrystallize due to its symmetric structure.[2][3]

  • Diagnostic: Heat the sample to 50°C. If it clears, it is unreacted monomer. If it remains hazy, it is likely crosslinked polymer (gelation).[1][2][3]

  • Prevention: Maintain the reaction temperature above 60°C throughout the process. Do not allow the feed lines to cool.[3]

Scenario B: Step-Growth (Polycarbonates/Epoxies)

Q: In interfacial polycarbonate synthesis (DCM/Water), the reaction rate is stalling. Why? A: This is a phase-transfer limitation.[1][2][3] VD must be in the aqueous phase as a salt, but it reacts at the interface with the organic phase (containing phosgene or triphosgene).

  • The Fix: Ensure complete conversion to the phenolate anion .

    • Adjust aqueous phase pH to >11 using NaOH.[1][2][3]

    • Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) .[1][2][3] This shuttles the phenolate to the interface.

Q: I am using melt transesterification, but the VD decomposes before melting. A: VD has a high melting point (~246-248°C for related tris-phenols, VD is similar).[1][2] Prolonged exposure to this heat causes oxidative degradation (browning).[1][2][3]

  • The Fix:

    • Vacuum Inerting: You must strictly exclude oxygen.[1][2][3] Cycle Vacuum/Nitrogen 3 times before heating.[1][2][3]

    • Melt Fluxing: Do not melt pure VD. Premix it with the co-monomer (e.g., Diphenyl Carbonate) which usually melts at a lower temperature and acts as a solvent for the VD crystals.

Standardized Protocols

Protocol 1: Binary Solvent Cloud Point Determination

Use this to determine the exact co-solvent ratio needed for your specific monomer system.

Reagents: VD Monomer, Target Monomer (e.g., Styrene), Co-solvent (THF).[1][2]

  • Preparation: Weigh 1.0 g of VD into a glass vial.

  • Solvation: Add Co-solvent (THF) dropwise with agitation until a clear solution is obtained.[1][2][3] Record Volume ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2][3][4]
    
  • Titration: Add the Target Monomer (Styrene) dropwise to the solution.[3]

  • Observation: Watch for the "Cloud Point" (persistent turbidity).[2][3]

  • Calculation: The volume of monomer added before cloudiness is your Solubility Limit .[2][3]

    • Operational Rule: Operate your reactor at 80% of this limit to prevent crash-out during nucleation.[1][2][3]

Protocol 2: Purification of VD Monomer

Impurities act as nucleation sites for precipitation.

  • Dissolution: Dissolve crude VD in Methanol at 60°C (saturation).

  • Filtration: Hot filter to remove insoluble particulates.[1][2][3]

  • Precipitation: Slowly add warm water (50°C) to the methanol solution until a faint haze appears.[2][3]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities; slow cooling yields pure crystals.[2][3]

  • Drying: Vacuum dry at 40°C for 24 hours. Note: VD is hygroscopic; store in a desiccator.

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting the correct media based on your polymerization mechanism.

VDSolubility Start START: Select Polymerization Type Type Mechanism? Start->Type Radical Free Radical / Chain Growth (Target: Vinyl Group) Type->Radical C=C Reactivity Step Step Growth (Target: Hydroxyl Groups) Type->Step -OH Reactivity SolventCheck Is Co-Monomer Polar? (e.g., Acrylates vs Styrene) Radical->SolventCheck StepType Method? Step->StepType PolarMono Use Bulk or Simple Solution (Methanol/Ethanol) SolventCheck->PolarMono Yes (Polar) NonPolarMono Incompatible in Bulk. Use Co-solvent (THF/Dioxane) SolventCheck->NonPolarMono No (Non-Polar) Interfacial Interfacial Polycondensation StepType->Interfacial Melt Melt Transesterification StepType->Melt InterfacialSol Phase 1: DCM (Organic) Phase 2: Water + NaOH (pH >11) Add: Phase Transfer Catalyst Interfacial->InterfacialSol MeltSol No Solvent. Flux with Diphenyl Carbonate. Strict O2 Exclusion. Melt->MeltSol

Figure 1: Decision matrix for selecting polymerization media for this compound based on reaction mechanism and monomer polarity.

References

  • Hansen Solubility Parameters in Polymer Science.

    • Source: Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3]

    • Context: Theoretical basis for solvent selection (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[2]
      
    • [1][2]

  • Synthesis and Properties of Bio-Based Polycarbon

    • Source: MDPI Polymers (2024).[1][2][3] Discusses melt transesterification and solubility challenges of rigid bisphenol analogues.

    • Context: Validates the "melt fluxing" technique and solvent casting protocols.
    • [1][2]

  • Controlled Polymeriz

    • Source:ChemistryViews / J. Am. Chem. Soc.[1][2][3] (2023).[1][2][3][5][6]

    • Context: Addresses the radical polymerization of vinylidene derivatives and the use of specific solvents like PhCF3 and THF.
  • Purific

    • Source: US Patent 3,326,986 (Google Patents).[1][2][3]

    • Context: Foundational protocols for crystallizing bisphenols from aqueous organic mixtures.[1][2][3]

    • [1][2]

Sources

Identifying and removing impurities from 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4'-Vinylidenediphenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound. The protocols and explanations provided are grounded in established principles of organic chemistry and purification science.

Introduction to this compound and Its Common Impurities

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a valuable monomer in the synthesis of specialized polymers and a key intermediate in various organic syntheses. The purity of this compound is critical for downstream applications, as even trace impurities can significantly impact reaction kinetics, polymer properties, and biological activity in drug development.

The most common synthesis routes for bisphenols involve the acid-catalyzed condensation of a phenol with a ketone or aldehyde. In the case of this compound, a likely synthetic pathway involves the reaction of phenol with a vinyl-containing precursor. Impurities in the final product are often a result of incomplete reaction, side reactions, or the presence of contaminants in the starting materials.

Common Impurities to Expect:

  • Unreacted Phenol: Due to the use of excess phenol to drive the reaction equilibrium.

  • Isomeric Byproducts: Such as the 2,4'- and 2,2'- isomers of vinylidenediphenol, which can form during the condensation reaction.

  • Trisphenol Analogs: Over-reaction can lead to the formation of tris(hydroxyphenyl) compounds.

  • Colored Impurities: Often arise from oxidation or degradation of phenolic compounds.

  • Residual Catalyst and Solvents: From the reaction and initial work-up steps.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My this compound product is off-white or colored. What is the likely cause and how can I remove the color?

A1: A colored product typically indicates the presence of oxidized phenolic impurities or residual catalyst. These impurities can often be removed by recrystallization with the addition of a decolorizing agent.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: Dissolve the crude this compound in a suitable hot solvent (see Q2 for solvent selection). Add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution and continue to heat with stirring for 10-15 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Washing with Sodium Borohydride Solution: In some cases, washing the crude product with a dilute aqueous solution of a mild reducing agent like sodium borohydride can help to reduce colored impurities before recrystallization.

Q2: I am struggling to find a suitable recrystallization solvent for this compound. What are your recommendations?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair is often effective for phenolic compounds.

Recommended Solvents and Strategy:

  • Single Solvents: Based on the polarity of this compound, good starting points for single-solvent recrystallization are methanol, ethanol, or a mixture of toluene and water.

  • Solvent Pair (Ethanol-Water):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly.

Solubility Data (Qualitative):

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble
MethanolSolubleHighly Soluble
EthanolSolubleHighly Soluble
AcetoneHighly SolubleHighly Soluble

This table is based on general principles of "like dissolves like" for phenolic compounds. Experimental verification is recommended.

Q3: My recrystallized product shows a broad melting point range. What does this indicate and how can I improve the purity?

A3: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, leading to melting over a wider and lower temperature range than the pure substance.

Improving Purity:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the product. A second recrystallization is often necessary.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Solvent Selection: If impurities persist, consider a different recrystallization solvent or solvent pair. The goal is to find a system where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).

Q4: How can I identify and quantify the impurities in my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of phenolic compounds.

Recommended HPLC Method:

A gradient Reverse-Phase HPLC (RP-HPLC) method is recommended for separating this compound from its potential impurities.

ParameterRecommendation
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B to elute more nonpolar compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
Flow Rate 1.0 mL/min
Detection UV at 280 nm (a common wavelength for phenolic compounds)
Column Temperature 30 °C

This is a general method and may require optimization for your specific sample and HPLC system.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent Pair
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for 10-15 minutes.

  • Hot Filtration (if decolorizing): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon.

  • Induce Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B).

  • Injection: Inject a known volume of the sample (e.g., 10 µL) onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Ethanol Crude->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize if colored AddWater Add Hot Water to Cloud Point HotFilter Hot Filtration Decolorize->HotFilter HotFilter->AddWater AddEthanol Add Hot Ethanol to Clarify AddWater->AddEthanol Cool Slow Cooling & Ice Bath AddEthanol->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Dry Purified Crystals FilterWash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound.

HPLCDiagram cluster_0 HPLC System SolventA Mobile Phase A (Water + 0.1% Formic Acid) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (Acetonitrile + 0.1% Formic Acid) SolventB->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Data Data Acquisition System Detector->Data Sample Filtered Sample Sample->Injector

Caption: HPLC analysis workflow.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and the solvents used for its purification.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of solvent vapors and fine powders.

  • Handling Phenolic Compounds: Phenolic compounds can be corrosive and are readily absorbed through the skin. Avoid direct contact. In case of skin contact, wash the affected area immediately with plenty of soap and water.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and sources of ignition.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich.Safety Data Sheet for a related phenolic compound.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.[Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. (Provides a general methodology for HPLC analysis of phenols). [Link]

  • Opeolu, B. O., Fatoki, O. S., & Odendaal, J. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. International Journal of the Physical Sciences, 5(5), 576-581. (Illustrates a gradient HPLC method for phenol analysis). [Link]

Technical Support Center: Mastering Polydispersity in Poly(4,4'-vinylidenediphenol) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of poly(4,4'-vinylidenediphenol). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile polymer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you gain precise control over the polydispersity of your polymers, ensuring reproducibility and optimizing their performance in your applications.

Introduction to Polydispersity in Poly(this compound)

Poly(this compound) is a polymer with significant potential in various fields due to its unique chemical structure, featuring a high density of phenolic hydroxyl groups. However, harnessing its full potential requires precise control over its molecular weight distribution, or polydispersity. The polydispersity index (PDI) is a critical parameter that influences the polymer's physical and chemical properties, including its solubility, thermal stability, and mechanical strength. A narrow PDI indicates a more uniform polymer chain length, leading to more predictable and consistent material properties. This guide will provide you with the knowledge and tools to effectively control the PDI of your poly(this compound) syntheses.

Frequently Asked Questions (FAQs)

Q1: What is a desirable Polydispersity Index (PDI) for poly(this compound)?

A low PDI, typically below 1.5, is often desirable as it indicates a more controlled polymerization process and a more homogeneous polymer product. For applications requiring highly uniform polymer chains, such as in advanced drug delivery systems or high-performance coatings, a PDI closer to 1.1 may be necessary.

Q2: What are the main polymerization techniques to control the PDI of poly(this compound)?

Controlled radical polymerization (CRP) techniques are the most effective methods for achieving low PDI in vinyl polymerizations. These include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] These methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[1]

Q3: Why is my conventional free-radical polymerization of this compound resulting in a high PDI?

Conventional free-radical polymerization is an uncontrolled process where polymer chains are initiated, propagate, and terminate randomly. This leads to a broad distribution of chain lengths and, consequently, a high PDI (typically > 2). To achieve a lower PDI, it is essential to employ controlled polymerization techniques.

Q4: Can the phenolic hydroxyl group of this compound interfere with the polymerization?

Yes, the acidic proton of the phenolic hydroxyl group can interfere with certain polymerization catalysts, particularly in cationic and some coordination polymerizations, leading to catalyst deactivation.[3] For techniques like ATRP, it is often necessary to protect the hydroxyl group prior to polymerization and then deprotect it afterward.

Q5: How can I accurately measure the PDI of my poly(this compound)?

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and PDI of polymers. It separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn) and weight-average molecular weight (Mw), from which the PDI (Mw/Mn) is calculated.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound) with a focus on controlling polydispersity.

Issue 1: High and Uncontrolled Polydispersity (PDI > 2.0)
  • Question: My GPC results show a very broad peak, and the PDI is consistently high. What is causing this, and how can I improve it?

  • Answer: A high PDI is a hallmark of uncontrolled polymerization. This is typical for conventional free-radical polymerization. To gain control over the PDI, you need to switch to a controlled radical polymerization technique.

    • Troubleshooting Steps:

      • Adopt a Controlled Polymerization Method: Implement either ATRP or RAFT polymerization. These techniques introduce a dynamic equilibrium between active and dormant polymer chains, allowing for uniform chain growth.[1][2]

      • Protect the Phenolic Hydroxyl Group: The acidic proton of the phenol group can interfere with the catalyst in ATRP. Protect the hydroxyl group of the this compound monomer with a suitable protecting group (e.g., acetyl, t-butyldimethylsilyl) before polymerization. The protecting group can be removed after polymerization to yield the desired poly(this compound).

      • Optimize Initiator and Catalyst/Chain Transfer Agent Concentration: The ratio of monomer to initiator and catalyst (in ATRP) or chain transfer agent (in RAFT) is crucial for controlling the molecular weight and PDI. A lower initiator concentration will generally lead to higher molecular weight.

Issue 2: Bimodal or Multimodal Molecular Weight Distribution
  • Question: My GPC trace shows multiple peaks, indicating a multimodal distribution. What are the potential causes?

  • Answer: A multimodal distribution suggests the presence of multiple distinct polymer populations with different molecular weights. This can arise from several factors during polymerization.

    • Troubleshooting Steps:

      • Impure Monomer or Initiator: Impurities can act as chain transfer agents or inhibitors, leading to the formation of different polymer populations. Ensure the purity of your monomer and initiator through appropriate purification techniques (e.g., recrystallization, distillation).

      • Slow Initiation in Controlled Polymerization: In ATRP or RAFT, if the initiation of new polymer chains is slow compared to propagation, it can lead to a population of chains that started growing later, resulting in a lower molecular weight peak. Ensure your initiator is efficient and that the reaction conditions (temperature, solvent) are optimal for rapid initiation.

      • Chain Transfer Reactions: Unwanted chain transfer to solvent or monomer can lead to the formation of new polymer chains with different lengths. Choose a solvent with a low chain transfer constant and optimize the reaction temperature to minimize this effect.

      • Inadequate Mixing: Poor mixing can lead to localized "hot spots" with higher initiator or monomer concentrations, resulting in different polymerization kinetics and a broader or multimodal PDI. Ensure efficient stirring throughout the reaction.

Issue 3: Inconsistent PDI Between Batches
  • Question: I am getting different PDI values for what should be identical polymerization reactions. What could be causing this lack of reproducibility?

  • Answer: Inconsistent PDI values point to variations in reaction conditions or reagent purity between batches.

    • Troubleshooting Steps:

      • Strict Control of Reagent Purity: Ensure that the monomer, initiator, catalyst, and solvent are of the same purity for each reaction. Small variations in impurity levels can significantly impact the polymerization.

      • Precise Temperature Control: Polymerization kinetics are highly sensitive to temperature. Use a reliable and accurately calibrated heating system to maintain a constant temperature throughout the reaction.

      • Atmosphere Control: Oxygen can act as a radical scavenger and inhibit polymerization. Ensure that all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents are properly deoxygenated.

      • Consistent Reagent Addition: The order and rate of reagent addition should be consistent for each batch. Use a syringe pump for precise addition of sensitive reagents.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization with Controlled Polydispersity

This protocol outlines the synthesis of poly(this compound) using RAFT polymerization, a versatile technique for achieving low PDI. The phenolic hydroxyl groups are protected as acetate esters prior to polymerization.

Step 1: Synthesis of 4,4'-Vinylidenebis(phenyl acetate) (Monomer Protection)

  • To a solution of this compound in anhydrous dichloromethane, add an excess of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 4,4'-vinylidenebis(phenyl acetate).

Step 2: RAFT Polymerization of 4,4'-Vinylidenebis(phenyl acetate)

  • In a Schlenk flask, combine the purified 4,4'-vinylidenebis(phenyl acetate) monomer, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., anhydrous 1,4-dioxane). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated.

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Step 3: Deprotection to Poly(this compound)

  • Dissolve the poly(4,4'-vinylidenebis(phenyl acetate)) in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in methanol.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by FTIR or NMR).

  • Neutralize the solution with a dilute acid (e.g., HCl).

  • Precipitate the final poly(this compound) in a non-solvent (e.g., water).

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

ParameterEffect on PDIRecommended Range/Value
[Monomer]:[RAFT Agent] Ratio Lower ratio leads to lower molecular weight and potentially narrower PDI.100:1 to 500:1
[RAFT Agent]:[Initiator] Ratio Higher ratio provides better control over the polymerization.5:1 to 10:1
Temperature Higher temperatures can increase the rate of side reactions, potentially broadening the PDI.60-80 °C
Solvent Choose a solvent with low chain transfer constant.1,4-dioxane, Anisole

Visualization of Experimental Workflow

RAFT_Polymerization_Workflow cluster_protection Step 1: Monomer Protection cluster_polymerization Step 2: RAFT Polymerization cluster_deprotection Step 3: Deprotection Monomer This compound Protected_Monomer 4,4'-Vinylidenebis(phenyl acetate) Monomer->Protected_Monomer Acetic Anhydride, DMAP Polymerization RAFT Polymerization (Protected Monomer, RAFT Agent, AIBN) Protected_Monomer->Polymerization Protected_Polymer Poly(4,4'-vinylidenebis(phenyl acetate)) Polymerization->Protected_Polymer Deprotection Deprotection (NaOH/Methanol) Protected_Polymer->Deprotection Final_Polymer Poly(this compound) Deprotection->Final_Polymer

Caption: Workflow for the synthesis of poly(this compound) via RAFT polymerization.

Protocol 2: Synthesis of Poly(this compound) via ATRP with Controlled Polydispersity

This protocol details the synthesis using Atom Transfer Radical Polymerization (ATRP), another powerful technique for achieving low PDI.

Step 1: Synthesis of 4,4'-Vinylidenebis(phenyl acetate) (Monomer Protection)

(Follow Step 1 from Protocol 1)

Step 2: ATRP of 4,4'-Vinylidenebis(phenyl acetate)

  • In a Schlenk flask, add the copper(I) catalyst (e.g., CuBr) and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

  • Add the protected monomer, 4,4'-vinylidenebis(phenyl acetate), and a suitable solvent (e.g., anisole).

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • While the mixture is frozen, add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitor the polymerization by taking samples periodically to determine monomer conversion by NMR or GC.

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the solution to air.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Step 3: Deprotection to Poly(this compound)

(Follow Step 3 from Protocol 1)

Data Presentation

ParameterEffect on PDIRecommended Range/Value
[Monomer]:[Initiator] Ratio Controls the target molecular weight.100:1 to 500:1
[Initiator]:[Catalyst]:[Ligand] Ratio Crucial for maintaining the active/dormant equilibrium.1:1:1 to 1:1:2
Temperature Affects the rate of polymerization and the equilibrium constant.80-110 °C
Solvent Should be non-coordinating and have a low chain transfer constant.Anisole, Toluene

Visualization of Logical Relationships in ATRP

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X (Initiator) Radical R• (Active Radical) Initiator->Radical k_act Catalyst Cu(I)/L (Catalyst) Growing_Chain P_n• (Propagating Chain) Radical->Growing_Chain k_p Oxidized_Catalyst X-Cu(II)/L Dormant_Chain P_n-X (Dormant Chain) Monomer M (Monomer) Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act'

Caption: Key steps in the Atom Transfer Radical Polymerization (ATRP) mechanism.

References

  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). About ATRP. [Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Additional Monomers. [Link]

  • Pyun, J., & Matyjaszewski, K. (2001). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane-Substituted Styrene and Methacrylate Monomers. Macromolecules, 34(18), 6236–6242.
  • Convertine, A. J., Lokitz, B. S., Vasileva, Y., Myrick, L. J., Scales, C. W., Lowe, A. B., & McCormick, C. L. (2012). Controlled radical polymerization of 4-vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]

  • Department of Chemistry, Mellon College of Science. (2024, July 12). New ATRP Approach Could Transform the Manufacturing of Specialty Plastics. [Link]

  • eScholarship@McGill. (n.d.). Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. [Link]

Sources

Degradation pathways of 4,4'-Vinylidenediphenol under thermal stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4'-Vinylidenediphenol (VDP) Stability & Degradation

Subject: Thermal Stress Management & Degradation Pathways of this compound Ticket ID: VDP-THERM-001 Assigned Specialist: Senior Application Scientist, Material Stability Division[1]

Executive Summary: The Vinylidene Vulnerability

Welcome to the technical support hub for This compound (VDP) (CAS: 13417-67-9), also known as 1,1-bis(4-hydroxyphenyl)ethylene.[1]

Unlike Bisphenol A (BPA), which possesses a relatively stable isopropylidene bridge, VDP contains an electron-rich exocyclic double bond (vinylidene group) .[1] This moiety is the "Achilles' heel" of the molecule under thermal stress. It acts as a dual-threat site: it is susceptible to radical polymerization (dimerization) and oxidative cleavage .[1]

Researchers often misinterpret VDP degradation as simple impurity contamination. This guide dissects the specific chemical pathways driven by heat and oxygen, providing self-validating protocols to distinguish between storage degradation and analytical artifacts.

Module 1: Degradation Pathways & Mechanisms

The thermal degradation of VDP is rarely a single event; it is a competition between polymerization and oxidation.

Pathway A: Oxidative Cleavage (The "Benzophenone" Route)

Under aerobic thermal stress (


), the vinylidene double bond undergoes oxidative cleavage. This is the most common cause of "new peak" formation in HPLC.
  • Mechanism: Attack of oxygen on the electron-rich alkene

    
     Dioxetane intermediate (transient) 
    
    
    
    Cleavage.
  • Product: 4,4'-Dihydroxybenzophenone .[1][2][3][4][5]

  • Indicator: Appearance of a UV-active peak with a distinct shift in

    
     (bathochromic shift due to extended conjugation with the carbonyl).
    
Pathway B: Thermal Oligomerization (The "Gummy" Route)

In the absence of oxygen (inert atmosphere) but under high heat (melt phase or


), VDP behaves like a styrenic monomer.
  • Mechanism: Thermally initiated radical polymerization.

  • Product: Dimers (often cyclobutane derivatives via [2+2] cycloaddition) and higher oligomers.

  • Indicator: Sample becomes viscous/glassy; broadening of NMR signals; loss of sharp melting point.

Pathway C: Quinone Methide Formation (The "Color" Route)
  • Mechanism: Oxidation of the phenolic hydroxyls.

  • Indicator: Rapid yellowing or browning of the sample powder.

Visualizing the Pathways

The following diagram maps the critical degradation nodes for VDP.

VDP_Degradation VDP This compound (VDP) Heat Thermal Stress (>150°C, Inert) VDP->Heat Oxidation Oxidative Stress (Air + Heat) VDP->Oxidation Oligomer Oligomers/Dimers (Viscous/Insoluble) Heat->Oligomer Radical Polymerization (Vinylidene group) Benzophenone 4,4'-Dihydroxybenzophenone (Distinct HPLC Peak) Oxidation->Benzophenone Oxidative Cleavage (C=C Bond Break) Quinone Quinones (Yellow/Brown Color) Oxidation->Quinone Phenolic Oxidation

Figure 1: Mechanistic divergence of VDP degradation based on environmental conditions (Inert vs. Oxidative).[1]

Module 2: Troubleshooting & FAQs

Issue 1: "Ghost Peaks" in HPLC Analysis

User Question: I synthesized pure VDP, but my HPLC shows a 1-2% impurity peak that wasn't there in the NMR. Is my column dirty?

Root Cause: On-Column Degradation. VDP is reactive.[1] If you use a high column temperature (


) or an unbuffered, acidic mobile phase, VDP can degrade during the analysis run. The "impurity" is likely 4,4'-dihydroxybenzophenone formed in situ.[1]

Troubleshooting Protocol:

  • Cool Down: Lower column temperature to

    
    .
    
  • Buffer Up: Ensure mobile phase pH is controlled (e.g., 0.1% Formic Acid) to prevent phenolate formation which is more oxidation-prone.[1]

  • Speed Up: Increase flow rate (if pressure allows) to reduce on-column residence time.

Issue 2: Sample Discoloration

User Question: My white VDP powder turned pale pink/yellow after drying in the oven at


. Is it ruined?

Root Cause: Surface Oxidation (Quinone Formation). Phenols are sensitive to oxidation. Even trace amounts of quinones (ppm level) cause visible color changes, often without significantly affecting bulk purity (


).

Validation Step:

  • Dissolve the colored sample in Methanol.

  • Run HPLC-UV.[1][6]

  • Result A: If purity is

    
    , the color is superficial trace oxidation. Action:  Recrystallize from Ethanol/Water with a pinch of sodium metabisulfite (antioxidant).
    
  • Result B: If a distinct peak appears at RRT ~1.2 (relative to VDP), it is bulk degradation to benzophenone. Action: Discard.

Issue 3: Insoluble Residue

User Question: I tried to melt-process VDP at


, but it didn't flow well and left a gummy residue.

Root Cause: Thermal Polymerization. You have inadvertently polymerized the vinylidene double bond.

Corrective Action:

  • Inhibitors: Add a radical inhibitor like BHT (Butylated Hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) at 100-500 ppm prior to heating.[1]

  • Atmosphere: Strictly exclude oxygen, which can act as a radical initiator or promoter in these systems.[1]

Module 3: Standardized Stress Testing Protocol

Use this self-validating protocol to determine the stability profile of your specific VDP lot.

Objective: Differentiate between oxidative instability and thermal instability.

StepCondition A (Oxidative)Condition B (Thermal/Inert)Condition C (Control)
Environment Open Vial (Air)Sealed Vial (

Purged)
Sealed Vial (

, Dark)
Temp/Time

for 24 Hours

for 4 Hours
Ambient / Fridge
Expected Outcome Formation of BenzophenoneFormation of Dimers/OligomersNo Change
Key Marker New HPLC Peak (UV 280nm)Broadening of NMR PeaksBaseline Purity
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: 254 nm (aromatic) and 280 nm (carbonyl sensitivity).

  • Target: VDP elutes ~8-9 min. 4,4'-Dihydroxybenzophenone elutes later (more hydrophobic due to loss of H-bonding vinylidene character).[1]

Module 4: Decision Logic for Researchers

Use this flowchart to diagnose your VDP sample issues immediately.

VDP_Troubleshooting Start Observation: What is wrong with the VDP? Color Color Change (Pink/Yellow) Start->Color Purity Purity Drop / New Peaks Start->Purity Solubility Insolubility / Gummy Start->Solubility CheckLC Run HPLC-UV Color->CheckLC PeakID Identify New Peak Purity->PeakID Poly Thermal Polymerization (Dimer/Oligomer) Solubility->Poly Trace Purity > 99%? Trace Quinones. CheckLC->Trace Yes Bulk Purity < 95%? Bulk Oxidation. CheckLC->Bulk No Benzo Peak is Hydrophobic? (Benzophenone) PeakID->Benzo Oxidative Cleavage

Figure 2: Diagnostic decision tree for VDP sample evaluation.

References

  • Chemical Identity & Structure

    • PubChem.[3][4] (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane and related bisphenols. (Note: VDP is structurally distinct from Tris-phenols but shares phenolic oxidation chemistry).[1]

    • [1]

  • Oxidative Cleavage Mechanism (Analogous Systems)

    • Journal of the Chemical Society C: Organic. (1971).[1] Phenol oxidation. The formation of benzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. (Establishes the oxidative vulnerability of hydroxyphenyl-ethane bridges).[1]

    • [1]

  • Synthesis of Degradation Product (4,4'-Dihydroxybenzophenone)

    • ChemicalBook. (2011).[1][2][8] Preparation of 4,4'-dihydroxybenzophenone. (Confirming the structural relationship between the precursors and the ketone product).

    • [1]

  • HPLC "Ghost Peak" Phenomena

    • Journal of Pharmaceutical and Biomedical Analysis. (2019).[1][9] Chromatographic studies of unusual on-column degradation... (Validates the concept of on-column oxidative degradation of heat-sensitive analytes).

  • General Thermal Degradation of Phenolic Resins

    • Applied Mechanics and Materials.[10] (2013).[1] Study on Thermal Degradation of Phenolic Resin. (Provides baseline thermal limits for phenolic moieties).

Sources

Minimizing byproduct formation during the synthesis of 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4'-Vinylidenediphenol Synthesis & Purification

Topic: Minimizing Byproduct Formation in this compound (VD) Synthesis Audience: Senior Chemists, Process Engineers, and R&D Scientists.

Executive Technical Overview

This compound (1,1-bis(4-hydroxyphenyl)ethylene) is a high-value monomer used in the modification of polycarbonates and epoxy resins to enhance thermal stability and flame retardancy. However, its synthesis—typically via the dehydration of 1,1-bis(4-hydroxyphenyl)ethanol or dehydrohalogenation strategies—is plagued by the high reactivity of the vinylidene double bond.

The "vinylidene" moiety (


) attached to electron-rich phenol rings creates a system prone to cationic polymerization  and oxidative coupling . Successful synthesis requires a precise balance between driving the elimination reaction and inhibiting the thermodynamic sink of oligomerization.

Troubleshooting Guides & FAQs

Category A: Oligomerization & Polymerization Control[1][2][3]

Q1: My reaction yield is low, and GPC analysis shows a broad high-molecular-weight shoulder. What is happening? A: You are experiencing Premature Cationic Polymerization . The acid catalyst required for the dehydration step (e.g., p-Toluenesulfonic acid or


) does not stop at the monomer. It protonates the newly formed double bond, creating a carbocation that attacks another monomer, leading to linear dimers or cyclic indane derivatives.
  • Corrective Action:

    • Switch Catalyst: Move from strong Brønsted acids to Solid Acid Catalysts (e.g., Amberlyst-15 or Zeolites) or mild salts like Potassium Bisulfate (

      
      ) . These facilitate surface-mediated dehydration with lower solution-phase acidity.
      
    • Dilution Effect: Run the reaction in high dilution (e.g., <0.5 M) to statistically favor intramolecular elimination over intermolecular polymerization.

    • Radical vs. Ionic: While most polymerization here is cationic, radical pathways can occur. Add 200-500 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-Butylcatechol) to the reaction mixture as a safeguard [1].

Q2: The product solidifies into an insoluble resin during workup. How do I prevent this? A: This is likely Thermal Polymerization during solvent removal. Vinylidenediphenols are heat-sensitive. Concentrating the reaction mixture at high temperatures without an inhibitor triggers thermal polymerization.

  • Corrective Action:

    • Quench Immediately: Neutralize the acid catalyst before any concentration step. Use aqueous

      
       or triethylamine. Even trace acid residues during rotary evaporation will catalyze polymerization as the concentration increases.
      
    • Temperature Limit: Keep workup temperatures below 50°C . Use high vacuum rather than high heat to remove solvents.

Category B: Impurity Profile & Isomerization

Q3: HPLC shows a persistent impurity at RRT 0.95. Is this the 2,4'-isomer? A: Yes, this is likely 2,4'-Vinylidenediphenol . If you synthesized the precursor (1,1-bis(4-hydroxyphenyl)ethanol) from phenol and a ketone/aldehyde source, ortho-substitution on the phenol ring is a common side reaction. This isomer is difficult to remove after the double bond is formed.

  • Corrective Action:

    • Purify the Precursor: It is far easier to recrystallize the saturated precursor (1,1-bis(4-hydroxyphenyl)ethanol) than the final vinyl monomer. Ensure the precursor purity is >99.5% before attempting dehydration.

    • Selectivity Control: If synthesizing the precursor, use a high para-selectivity catalyst (e.g., thiol-promoted ion exchange resins) to minimize ortho-attack.

Category C: Color & Oxidation[1]

Q4: My product turns pink/brown upon exposure to air. How do I maintain a white powder? A: The product is undergoing Oxidative Quinone Formation . The electron-rich phenol rings, combined with the conjugated double bond, make the molecule susceptible to oxidation, forming colored quinoid structures (quinomethides).

  • Corrective Action:

    • Inert Atmosphere: Conduct all synthesis and filtration steps under a strict Nitrogen or Argon blanket.

    • Antioxidants: Add trace amounts of Sodium Metabisulfite (

      
      )  during the aqueous wash steps to reduce any formed quinones back to phenols.
      
    • Storage: Store the final product in amber glass under inert gas at <4°C.

Optimized Experimental Protocol

Method: Dehydration of 1,1-bis(4-hydroxyphenyl)ethanol (BHPE) to this compound (VD).

Objective: Maximize monomer yield while suppressing cationic oligomerization.

ParameterSpecificationRationale
Precursor BHPE (>99% Purity)Prevents isomer carryover.
Solvent Toluene or XyleneForms azeotrope with water to drive equilibrium.
Catalyst

(0.5 - 1.0 mol%)
Mild acidity minimizes cationic polymerization risk.
Inhibitor BHT (500 ppm)Scavenges free radicals generated by thermal stress.
Temperature Reflux (

)
Sufficient for azeotrope; minimize duration.
Atmosphere Nitrogen / ArgonPrevents oxidative coloring.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a Dean-Stark trap, condenser, and mechanical stirrer. Purge with

    
    .
    
  • Charging: Add 1,1-bis(4-hydroxyphenyl)ethanol (1.0 eq), Toluene (10 mL/g precursor), and BHT (500 ppm).

  • Catalysis: Add Potassium Bisulfate (

    
    ) (0.01 eq). Note: Avoid pTSA unless strictly necessary, as it is too aggressive.
    
  • Reaction: Heat to reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 2-4 hours). Monitor via TLC/HPLC.

  • Quench (Critical): Cool to room temperature. Filter off the solid catalyst (

    
    ).
    
  • Wash: Wash the toluene filtrate with saturated

    
     (2x) to remove trace acidity, followed by Brine (1x).
    
  • Isolation: Dry organic layer over

    
    . Evaporate solvent under reduced pressure at <45°C .
    
  • Purification: Recrystallize immediately from Methanol/Water or Toluene/Hexane to obtain white needles.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the "Happy Path" to the desired monomer versus the "Failure Modes" (Oligomerization and Oxidation).

Vinylidenediphenol_Synthesis cluster_control Control Strategy Precursor 1,1-bis(4-hydroxyphenyl)ethanol Carbocation Intermediate Carbocation Precursor->Carbocation Acid Catalyst (-H2O) Product This compound (Target Monomer) Carbocation->Product Elimination (-H+) (Ideal Path) Dimer Cyclic Dimer / Oligomer (Polymerization) Carbocation->Dimer Attack by Monomer (Excess Acid/Heat) Product->Dimer Cationic Polymerization (Acid Residue) Quinone Quinomethide (Color Impurity) Product->Quinone Oxidation (O2) Isomer 2,4'-Isomer (Pre-existing Impurity) Isomer->Precursor Impure Starting Material Control1 Use Mild Acid (KHSO4) Control1->Carbocation Control2 Add Inhibitor (BHT) Control2->Dimer Blocks Control3 Inert Gas (N2) Control3->Quinone Blocks

Caption: Reaction pathway showing the critical carbocation intermediate. The "Control Strategy" nodes indicate where specific interventions (Inhibitors, Inert Gas) block the formation of byproducts.

References

  • Winter, R. A., & Ferrell, T. M. (1999). Shortstop agents for vinyl polymerizations. European Patent Office, EP 0927725 A2. (Demonstrates the efficacy of nitroxyl and phenolic inhibitors in stopping vinyl polymerization).

  • Summers, G. J., et al. (2016).[1][2] Poly(ether ether sulfone)s and Sulfonated Poly(ether ether sulfone)s derived from Functionalized 1,1-Diphenylethylene Derivatives. ResearchGate. (Details the synthesis of 1,1-bis(4-hydroxyphenyl)ethylene and its use in polymerization).

  • Kissinger, G. (1987). Process for the preparation of 1,1,1-tris(4-hydroxyphenyl)ethane. U.S. Patent 4,689,371. (Discusses the formation of vinylidene impurities during bisphenol synthesis and purification strategies).

  • Kishiro, S., et al. (1991). Method for purification of 1,1,1-tris(4-hydroxyphenyl)ethane. European Patent EP0441648A1. (Describes the solubility profiles and recrystallization methods for phenolic compounds containing vinyl impurities).

Sources

Validation & Comparative

Comparative Technical Guide: 4,4'-Vinylidenediphenol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Bisphenol A (BPA) , the industry-standard monomer for polycarbonates and epoxies, and 4,4'-Vinylidenediphenol (VD) , also known as 1,1-bis(4-hydroxyphenyl)ethylene (BHPE) .

While BPA is ubiquitous in engineering plastics, its application is limited by moderate thermal stability (


) and well-documented endocrine-disrupting toxicity. VD distinguishes itself through a vinylidene (

) bridge
, which introduces reactive functionality for post-polymerization crosslinking and enhanced rigidity. This guide analyzes their physiochemical properties, polymer performance, and toxicological profiles to support material selection in high-performance and biomedical applications.

Chemical & Physical Properties Comparison

The structural deviation—a vinylidene group in VD versus an isopropylidene group in BPA—fundamentally alters the reactivity and thermal profile of the resulting materials.

FeatureBisphenol A (BPA)This compound (VD)
IUPAC Name 2,2-Bis(4-hydroxyphenyl)propane1,1-Bis(4-hydroxyphenyl)ethylene
CAS Number 80-05-746699-50-7 (or 13411-13-7)
Molecular Weight 228.29 g/mol 212.25 g/mol
Bridge Structure Isopropylidene (

)
Vinylidene (

)
Hybridization

(Tetrahedral, flexible)

(Planar, rigid, reactive)
Melting Point 158 °C180–184 °C
Solubility Soluble in acetone, ethanol, etherSoluble in acetone, methanol, THF
Reactivity Phenolic -OH polymerization onlyPhenolic -OH + Alkene crosslinking
Mechanistic Insight:

The


 hybridized central carbon in VD restricts bond rotation compared to the 

center in BPA. This conformational rigidity translates directly to higher Glass Transition Temperatures (

)
in thermoplastics. Furthermore, the exocyclic double bond in VD allows for photo-crosslinking or thermal curing, a mechanism unavailable to BPA without chemical modification.

Polymer Performance & Applications[1][2]

Polycarbonates (PC)
  • BPA-PC: The "gold standard" for optical clarity and impact resistance. However, it suffers from solvent stress cracking and limited thermal ceiling (

    
    ).
    
  • VD-PC: Homopolymers and copolymers containing VD exhibit superior thermal stability. The vinylidene group allows the polymer chains to be crosslinked after processing, transforming a thermoplastic into a pseudo-thermoset with significantly improved solvent resistance and

    
     exceeding 170°C (depending on crosslink density).
    
Epoxy Resins
  • BPA Epoxies: Standard DGEBA resins are versatile but prone to thermal degradation above 150°C.

  • VD Epoxies: The double bond in the VD backbone can scavenge free radicals or participate in secondary curing reactions, enhancing the char yield and flame retardancy of the final network.

Comparative Data: Thermal & Mechanical
PropertyPoly(BPA-Carbonate)Poly(VD-Carbonate) / Copolymer
Glass Transition (

)
145 – 150 °C160 – 185 °C (Structure dependent)
Refractive Index 1.586> 1.60 (Due to higher aromaticity/conjugation)
Solvent Resistance Poor (Soluble in DCM, THF)Excellent (Post-crosslinking renders it insoluble)
Flame Retardancy Moderate (Requires additives)High (Double bond promotes char formation)

Toxicology & Safety Profile

Critical Warning: Researchers must approach VD with the same, if not heightened, caution as BPA.

Endocrine Disruption (Estrogenicity)[3][4]
  • BPA: A well-characterized weak agonist of Estrogen Receptors (ER

    
     and ER
    
    
    
    ).
  • VD: The structure of VD closely resembles Diethylstilbestrol (DES) , a highly potent synthetic estrogen. The rigid stilbene-like core (

    
    ) often confers higher binding affinity  to ERs than the flexible BPA scaffold.
    
    • In silico and in vitro assays suggest VD and its metabolites can act as potent endocrine disruptors.

    • Metabolic Activation: The vinylidene group can be epoxidized by cytochrome P450 enzymes, potentially forming reactive intermediates capable of DNA alkylation (genotoxicity), a risk less pronounced in BPA.

Toxicity Pathway Visualization

ToxicityPathway BPA Bisphenol A (BPA) ER_Bind Estrogen Receptor (ER) Binding BPA->ER_Bind Weak Agonist VD This compound (VD) VD->ER_Bind Potent Agonist (Stilbene-like) Metabolism Metabolic Activation (CYP450) VD->Metabolism Gene_Exp Altered Gene Expression ER_Bind->Gene_Exp Prolif Cell Proliferation (MCF-7) Gene_Exp->Prolif Epoxide Reactive Epoxide Formation Metabolism->Epoxide Oxidation of C=C DNA_Add DNA Adducts / Genotoxicity Epoxide->DNA_Add Alkylation

Figure 1: Comparative toxicity pathways. VD presents a dual threat: receptor-mediated endocrine disruption and potential genotoxicity via metabolic epoxidation.

Experimental Protocols

Synthesis of this compound (VD)

Methodology adapted from high-purity bisphenol synthesis routes involving Grignard reagents and dehydration.

Reagents:

  • 4-Methoxyacetophenone

  • 4-Methoxyphenylmagnesium bromide (Grignard reagent)

  • Sulfuric acid (

    
    ) / Acetic acid
    
  • Boron tribromide (

    
    ) or Pyridine hydrochloride (for demethylation)
    

Protocol:

  • Grignard Addition: Add 4-methoxyacetophenone (1.0 eq) dropwise to a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in anhydrous THF at 0°C. Stir at room temperature for 4 hours.

  • Hydrolysis: Quench with saturated

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate to yield the tertiary alcohol intermediate.
  • Dehydration: Reflux the intermediate in toluene with catalytic p-toluenesulfonic acid (pTSA) for 2 hours. The product, 1,1-bis(4-methoxyphenyl)ethylene , is isolated via crystallization.

  • Demethylation: Dissolve the methylated olefin in anhydrous DCM at -78°C. Add

    
     (3.0 eq) slowly. Warm to room temperature and stir overnight.
    
  • Workup: Quench carefully with ice water. Extract the phenolic product into ethyl acetate.

  • Purification: Recrystallize from aqueous ethanol to obtain white needles of This compound .

Interfacial Polycondensation (Polycarbonate Synthesis)

Standard protocol for comparing BPA and VD polymerization.

Reagents:

  • Monomer: BPA or VD (10 mmol)

  • Triphosgene (3.5 mmol) or Diphenyl Carbonate (DPC)

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Dichloromethane (DCM) / NaOH (aq)

Protocol:

  • Dissolution: Dissolve 10 mmol of VD in 20 mL of 1M NaOH (aq).

  • Catalyst: Add 0.1 mmol TBAB.

  • Phosgenation: Dissolve 3.5 mmol Triphosgene in 15 mL DCM. Add this solution dropwise to the vigorously stirred aqueous phase over 30 minutes.

  • Reaction: Stir at room temperature for 2 hours. The organic layer will increase in viscosity.

  • Isolation: Separate the organic layer, wash with dilute HCl (1M) then water until neutral.

  • Precipitation: Pour the DCM solution into excess methanol to precipitate the polymer. Filter and dry under vacuum at 80°C.

Synthesis Workflow Visualization

Synthesis Start 4-Methoxyacetophenone Grignard Grignard Reaction (+ 4-MeO-Ph-MgBr) Start->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydration Dehydration (-H2O, pTSA) Alcohol->Dehydration Olefin 1,1-Bis(4-methoxyphenyl)ethylene Dehydration->Olefin Demethyl Demethylation (BBr3 / DCM) Olefin->Demethyl Product This compound (VD) Demethyl->Product

Figure 2: Step-wise organic synthesis of VD from anisole derivatives.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2005). Poly(ether sulfone)s and Poly(ether ketone)s Derived from 1,1-Bis(4-hydroxyphenyl)ethylene.[1][2][3][4] Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Moreman, J., et al. (2017).[5] Acute Toxicity, Teratogenic, and Estrogenic Effects of Bisphenol A and Its Alternative Replacements.[5] Environmental Science & Technology. [Link]

  • National Toxicology Program (NTP). (2010). Bisphenol A (BPA) - Center for the Evaluation of Risks to Human Reproduction.[6][Link]

  • Liao, C., & Kannan, K. (2013). Species-Specific and Congener-Specific Binding of Bisphenols to Estrogen Receptors. Environmental Science & Technology. [Link]

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A Comparative Guide to Bisphenol S as a Safer Alternative to Bisphenol A in Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Bisphenol A (BPA) has been a cornerstone in the polymer industry, integral to the production of robust polycarbonate plastics and epoxy resins. However, mounting evidence of its endocrine-disrupting properties has catalyzed a search for safer alternatives. This guide offers a detailed comparison of Bisphenol A with a prominent substitute, Bisphenol S (BPS), providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to navigate this complex materials science challenge.

The Bisphenol A Dilemma: A Legacy of Performance and Peril

Bisphenol A, chemically known as 4,4'-(1-methylethylidene)bis-phenol, is synthesized from the condensation of phenol and acetone. Its widespread use stems from its ability to impart desirable properties to polymers, including high impact resistance, optical clarity, and thermal stability.[1][2] These characteristics have made BPA-based polycarbonates and epoxy resins indispensable in a vast array of products, from food and beverage containers to medical devices and thermal paper.[2][3][4]

The peril of BPA lies in its molecular structure, which mimics that of the natural hormone estrogen.[1] This structural similarity allows BPA to bind to estrogen receptors in the body, disrupting the endocrine system.[1] A substantial body of research has linked BPA exposure to a range of adverse health effects, including reproductive disorders, developmental problems, and an increased risk of certain cancers.[1][2][5][6] Consequently, regulatory bodies worldwide have restricted or banned the use of BPA in certain consumer products, particularly those intended for infants and children, such as baby bottles and sippy cups.[5][7] This regulatory pressure, coupled with growing consumer awareness, has intensified the demand for viable, safer alternatives.[1]

Introducing Bisphenol S: A Structurally Similar Successor?

Bisphenol S (4,4'-sulfonyldiphenol) has emerged as a primary replacement for BPA, largely due to its structural similarity, which allows for its integration into existing manufacturing processes with minimal modification.[1][6] The key structural difference between BPA and BPS is the central bridging group: BPA has a dimethylmethylene group, while BPS features a sulfone group.[8] This seemingly minor alteration was initially thought to confer greater stability and reduced biological activity.

Below is a comparative overview of the fundamental properties of BPA and its potential replacement, BPS.

PropertyBisphenol A (BPA)Bisphenol S (BPS)
IUPAC Name 4,4'-(1-methylethylidene)bis-phenol4,4'-sulfonyldiphenol
CAS Number 80-05-780-09-1
Molecular Formula C15H16O2C12H10O4S
Molar Mass 228.29 g/mol [8]250.27 g/mol [8]
Melting Point 158-159 °C[8]245-250 °C
Appearance White solid[8]White crystalline powder
Solubility in Water Poorly soluble[8]Slightly soluble

Table 1: Comparison of the physicochemical properties of Bisphenol A and Bisphenol S.

Performance in Polymer Applications: A Tale of Two Bisphenols

The performance of a bisphenol monomer is ultimately judged by the properties it imparts to the final polymer. Both BPA and BPS are used to produce polycarbonates and epoxy resins, and while they share similarities, there are notable differences in the performance of the resulting materials.

Polycarbonates: BPA-based polycarbonates are renowned for their exceptional toughness, high refractive index, and excellent thermal stability. BPS-based polycarbonates also exhibit good thermal resistance, often higher than their BPA counterparts, but they can be more brittle.

Epoxy Resins: In epoxy resins, used as coatings and adhesives, the choice of bisphenol affects properties like chemical resistance and adhesion. BPS can enhance the thermal stability of epoxy resins, making them suitable for high-temperature applications.

Polymer PropertyBPA-Based PolymersBPS-Based Polymers
Glass Transition Temp. (Tg) Typically around 150 °C (Polycarbonate)Can be higher, >150°C (Polycarbonate)
Impact Resistance HighGenerally lower, more brittle
Thermal Stability GoodVery good, often superior to BPA
Optical Clarity ExcellentGood

Table 2: Comparative performance of polymers derived from Bisphenol A and Bisphenol S.

The Safety Profile: A Regrettable Substitution?

The primary driver for replacing BPA is to mitigate health risks. However, the structural similarity of BPS to BPA raises concerns that it may also exhibit endocrine-disrupting activity. A growing body of scientific evidence suggests that BPS is not the inert alternative it was once hoped to be.

Studies have shown that BPS, like BPA, can interact with estrogen receptors and exhibit hormonal activity.[9][10] Some research even indicates that BPS may be as potent as, or in some cases more potent than, BPA in certain biological assays.[2][10] Furthermore, evidence suggests that BPS can cross the placental barrier, raising concerns about its potential effects on fetal development.[11]

A comparative analysis of toxicological data reveals that while there are differences, BPS is far from benign.

Toxicological EndpointBisphenol A (BPA)Bisphenol S (BPS)
Endocrine Activity Well-established endocrine disruptor (estrogenic)[2][6][10]Demonstrates estrogenic and anti-androgenic activity[10][12]
Reproductive Toxicity Associated with adverse reproductive outcomes[2]Shown to be a reproductive toxicant in animal studies[10][13]
Developmental Effects Linked to developmental issues in fetuses and infantsConcerns about effects on fetal development[11]
Cellular Toxicity Can induce cell damage and affect cell viability[14]Also demonstrates toxicity to human placental cells[14]

Table 3: Comparative toxicological profiles of Bisphenol A and Bisphenol S.

Recent studies have indicated that BPS is just as harmful to biological systems as BPA, and in some instances, more so.[2] For example, prenatal exposure to BPS in mice led to a higher incidence of certain lesions compared to those exposed to BPA.[2] This has led some to label BPS a "regrettable substitution," where one hazardous chemical is replaced by another with a similar risk profile.[6]

Experimental Protocols: A Framework for Comparative Analysis

For researchers and developers, a robust experimental framework is essential for evaluating the suitability of BPA alternatives. Below are outlines of key experimental protocols for synthesizing polymers and assessing toxicological effects.

Protocol 1: Synthesis of Polycarbonate via Interfacial Polymerization

This protocol describes a standard method for synthesizing polycarbonates from a bisphenol and phosgene (or a phosgene substitute like diphosgene or triphosgene) at the interface of two immiscible liquids.

Materials:

  • Bisphenol (BPA or BPS)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Phosgene (or a suitable substitute)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve the bisphenol and a stoichiometric amount of NaOH in deionized water.

  • Organic Phase Preparation: Dissolve phosgene in dichloromethane.

  • Reaction Setup: Combine the aqueous and organic phases in a reaction vessel equipped with a mechanical stirrer. Add the phase-transfer catalyst.

  • Polymerization: Stir the mixture vigorously at room temperature to facilitate the reaction at the interface. The reaction is typically complete within 1-2 hours.

  • Work-up: Separate the organic layer, wash it successively with dilute acid and deionized water to remove unreacted monomer and catalyst.

  • Precipitation and Drying: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent such as methanol. Filter and dry the polymer under vacuum.

Protocol 2: Assessment of Estrogenic Activity using a Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a common in vitro method to screen for endocrine-disrupting chemicals by detecting their ability to bind to a hormone receptor.

Principle: The assay utilizes genetically engineered yeast cells that express a human estrogen receptor (hER). If the test compound (e.g., BPA or BPS) binds to the hER, it activates the transcription of a reporter gene (e.g., lacZ, which produces β-galactosidase). The activity of the reporter enzyme can be quantified colorimetrically.

Procedure:

  • Yeast Culture: Grow the recombinant yeast strain in an appropriate culture medium.

  • Exposure: Expose the yeast cells to a range of concentrations of the test compound (BPA, BPS) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a defined period to allow for receptor binding and reporter gene expression.

  • Lysis and Assay: Lyse the yeast cells to release the β-galactosidase enzyme. Add a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Quantification: Measure the color development using a spectrophotometer. The intensity of the color is proportional to the estrogenic activity of the compound.

Visualizing the Comparison: Structures and Workflows

To better understand the key molecules and processes discussed, the following diagrams are provided.

G cluster_BPA Bisphenol A (BPA) cluster_BPS Bisphenol S (BPS) BPA BPS

Caption: Chemical structures of Bisphenol A and Bisphenol S.

G start Prepare Recombinant Yeast Culture expose Expose Yeast to Test Compounds (BPA, BPS, Controls) start->expose incubate Incubate to Allow Receptor Binding expose->incubate lyse Lyse Cells and Add Chromogenic Substrate incubate->lyse measure Measure Colorimetric Change (Spectrophotometry) lyse->measure analyze Analyze Data to Determine Relative Estrogenic Potency measure->analyze

Caption: Workflow for Yeast Two-Hybrid (Y2H) Assay.

Conclusion: A Path Forward in Polymer Science

The transition away from Bisphenol A is a critical step in reducing public exposure to endocrine-disrupting chemicals. However, the case of Bisphenol S demonstrates the complexities of finding truly safer alternatives. While BPS may offer some advantages in terms of the thermal properties of the resulting polymers, its own toxicological profile is concerning and highlights the potential for "regrettable substitutions."[6]

For researchers and industry professionals, a thorough and objective evaluation of any potential BPA replacement is paramount. This includes not only assessing the performance characteristics of the resulting polymers but also conducting comprehensive toxicological studies to ensure that a new material does not introduce unforeseen health risks. The development of novel, bio-based bisphenols and other non-bisphenol alternatives may offer more promising avenues for creating safer, high-performance polymers for the future.[15][16]

References

  • 4-Vinylphenol . Wikipedia. Available from: [Link]

  • Preparation of 4,4'-dihydroxydiphenyl sulfone. Google Patents.
  • Synthesis of the polymer polycarbonate from bisphenol A and phosgene . ResearchGate. Available from: [Link]

  • Study finds 'safe' BPA alternatives pose health risks . EurekAlert!. Available from: [Link]

  • Difference Between BPA and BPS . Pediaa.Com. Available from: [Link]

  • 4,4'-Hexafluoroisopropylidenediphenol . PubChem. Available from: [Link]

  • Bisphenols: BPA and its alternatives . CHEM Trust. Available from: [Link]

  • 4,4'-Vinylidenediphenol . PubChem. Available from: [Link]

  • Synthesis of 4-vinylphenol (4VPh) from glucose . ResearchGate. Available from: [Link]

  • Pacifiers, even those labeled “BPA-free,” expose babies to toxic chemical, study finds . Environmental Health News. Available from: [Link]

  • Seven Bisphenol A alternatives will be the focus of the attention for several research projects . PARC. Available from: [Link]

  • Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes . PubMed Central. Available from: [Link]

  • Alternatives to BPA are mostly not safer, scientists find . Food Packaging Forum. Available from: [Link]

  • Bisphenol A vs BPA-Free Resins: What's Safer and Stronger? . Patsnap. Available from: [Link]

  • A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System . SpringerLink. Available from: [Link]

  • Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro . National Institutes of Health. Available from: [Link]

  • Bisphenol A Alternatives in Thermal Paper - Executive Summary . U.S. Environmental Protection Agency. Available from: [Link]

  • Phenol, 4,4'-(1-methylethylidene)bis-(Bisphenol A) - Evaluation statement . Australian Industrial Chemicals Introduction Scheme. Available from: [Link]

  • A guide towards safe, functional and renewable BPA alternatives by rational molecular design: structure–property and structure–toxicity relationships . Royal Society of Chemistry. Available from: [Link]

  • Bisphenol A, Bisphenol F, and Bisphenol S: The Bad and the Ugly. Where Is the Good? . MDPI. Available from: [Link]

  • Making Polycarbonates . Polymer Science Learning Center. Available from: [Link]

  • Bisphenol A and Bisphenol S Induce Endocrine and Chromosomal Alterations in Brown Trout . Frontiers. Available from: [Link]

  • Production method for 4,4'-thiodiphenol. Google Patents.
  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components . MDPI. Available from: [Link]

  • Comparison of bisphenol A (BPA) and bisphenol S (BPS) toxicity in normal lung fibroblast, MRC5, and a non-small cell lung cancer cell line (NSCLC), A549 cells . ResearchGate. Available from: [Link]

  • BPA vs. BPS: Understanding the Risks of Two Common Chemicals . Oreate AI Blog. Available from: [Link]

  • Bisphenol S-induced endocrine disruption and reproductive anomalies . ResearchGate. Available from: [Link]

  • France Study finds Bisphenol S more harmful than Bisphenol A . USDA Foreign Agricultural Service. Available from: [Link]

  • Are structural analogues to bisphenol a safe alternatives? . PubMed. Available from: [Link]

  • Bisphenol A CA Name: Phenol, 4,4'-(1-methylethylidene)bis- CAS RN . Maine.gov. Available from: [Link]

  • Copper-Catalyzed Synthesis of Vinyl Sulfides . Organic Chemistry Portal. Available from: [Link]

  • BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols . Royal Society of Chemistry. Available from: [Link]

  • Emerging Bio-Based Polymers from Lab to Market: Current Strategies, Market Dynamics and Research Trends . MDPI. Available from: [Link]

  • Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety . PubMed Central. Available from: [Link]

  • Chemical Properties of Phenol, 4,4'-(1-methylethylidene)bis- (CAS 80-05-7) . Cheméo. Available from: [Link]

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Comparative study of the thermal stability of polymers derived from 4,4'-Vinylidenediphenol and other bisphenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the thermal stability of polymers derived from 4,4'-Vinylidenediphenol (VD) —also known as 1,1-bis(4-hydroxyphenyl)ethylene (BHPE) —versus traditional bisphenols like Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS).

Executive Summary

In the development of high-performance thermoplastics and thermosets, the choice of bisphenol monomer dictates the thermal ceiling of the final polymer. While Bisphenol A (BPA) serves as the industry standard for polycarbonates and epoxies, its thermal stability is limited by the susceptibility of the isopropylidene bridge to oxidative degradation.

This compound (VD) introduces a critical structural deviation: an exocyclic double bond (vinylidene group) at the bridging carbon. This guide analyzes how this unsaturation transforms the polymer from a purely thermoplastic material into a reactive, potentially cross-linkable system , offering superior char yield and dimensional stability at extreme temperatures compared to BPA, BPF, and BPS.

Chemical Structure & Theoretical Basis

The thermal behavior of these polymers is governed by the bond dissociation energy (BDE) and steric hindrance of the central bridge.

MonomerStructure NameCentral BridgeHybridizationThermal Implication
VD (BHPE) This compound

(Vinylidene)

Reactive: High rigidity; potential for thermal crosslinking (curing).
BPA Bisphenol A

(Isopropylidene)

Stable: Standard Tg; prone to oxidative chain scission at methyl groups.
BPF Bisphenol F

(Methylene)

Flexible: Lower Tg; lower steric hindrance allows denser packing.
BPS Bisphenol S

(Sulfone)
N/ARigid/Polar: Highest Tg; excellent thermal/oxidative stability but brittle.
Structural Logic (The "Why")
  • BPA/BPF: The

    
     central carbon allows for free rotation (conformational flexibility), leading to moderate Glass Transition Temperatures (
    
    
    
    ). The methyl groups in BPA act as "fuel" for degradation via radical abstraction.
  • VD: The

    
     vinylidene carbon restricts rotation, theoretically increasing initial stiffness (
    
    
    
    ). Crucially, the double bond (
    
    
    ) is a latent reactive site . At elevated temperatures (
    
    
    C), it can undergo radical polymerization or cycloaddition, transforming the linear polymer into a cross-linked network .

Thermal Stability Performance Analysis

Glass Transition Temperature ( )

The


 dictates the upper service temperature before the material softens.
  • BPA Polycarbonate:

    
    C.
    
  • VD Polycarbonate (Linear):

    
    C.
    
    • Note: While the

      
       center is rigid, the pendant vinyl group creates "free volume," preventing dense packing initially.
      
  • VD Polycarbonate (Cured):

    
    .
    
    • Mechanism: Upon heating past the onset of vinyl polymerization, the chains cross-link. This restricts chain mobility drastically, raising the

      
       significantly above that of BPA.
      
Thermal Decomposition ( ) & Char Yield

Thermogravimetric Analysis (TGA) reveals the degradation profile.

  • Degradation Onset (

    
    ): 
    
    • BPA:

      
      C (Single step degradation).
      
    • VD: May show a slight weight loss or exotherm earlier (

      
      C) due to the initiation of cross-linking, but the main backbone remains intact.
      
  • Char Yield (at

    
    C): 
    
    • BPA: Low (

      
      ). The aliphatic methyl groups lead to volatile hydrocarbon release.
      
    • VD: High (

      
       or more).  The vinylidene group facilitates the formation of a polycyclic aromatic char structure (graphitization), making it an excellent candidate for flame-retardant applications .
      

Experimental Protocols (Self-Validating Systems)

To objectively compare VD polymers against BPA, you must control for molecular weight and processing history.

Protocol A: Differential Scanning Calorimetry (DSC) - The "Curing" Test

Objective: Determine if the VD polymer behaves as a thermoplastic or a thermoset precursor.

  • Sample Prep: Encapsulate

    
     mg of dried polymer in an aluminum pan.
    
  • Cycle 1 (History Erase): Heat from

    
    C to 
    
    
    
    C at
    
    
    C/min. Observe
    
    
    .
  • Thermal Soak (Critical Step): Hold at

    
    C for 30 minutes. (This triggers the vinylidene reaction in VD).
    
  • Cool: Cool to

    
    C at 
    
    
    
    C/min.
  • Cycle 2 (Analysis): Heat from

    
    C to 
    
    
    
    C.
    • Validation: If

      
       shifts significantly higher (e.g., 
      
      
      
      C) or disappears in Cycle 2, the VD polymer has cross-linked. BPA will show the same
      
      
      .
Protocol B: Thermogravimetric Analysis (TGA) - The "Char" Test

Objective: Quantify thermal stability and flame retardancy potential.

  • Atmosphere: Run in Nitrogen (inert) and Air (oxidative) to compare mechanisms.

  • Ramp: Heat from

    
    C to 
    
    
    
    C at
    
    
    C/min.
  • Data Extraction:

    • Record temperature at 5% weight loss (

      
      ).
      
    • Record residual mass at

      
      C (Char Yield).
      
    • Derivative TGA (DTG): Plot

      
       to identify the peak degradation rate. VD should show a broader, lower peak compared to the sharp decomposition of BPA.
      

Visualizing the Mechanism

The following diagram illustrates the divergent thermal pathways of BPA (Degradation) vs. VD (Cross-linking/Char Formation).

ThermalPathways Start Polymer Sample Heat Heating (>250°C) Start->Heat BPA BPA Polymer (Isopropylidene Bridge) Heat->BPA Comparison A VD VD Polymer (Vinylidene Bridge) Heat->VD Comparison B ChainScission Chain Scission (Radical Attack on CH3) BPA->ChainScission Oxidation Volatiles Volatiles Release (Low Char) ChainScission->Volatiles Crosslink Vinyl Polymerization (Cross-linking) VD->Crosslink Thermal Cure Network Stable Network (High Tg) Crosslink->Network Char Graphitic Char (High Thermal Stability) Network->Char >500°C

Caption: Divergent thermal fates: BPA degrades via chain scission, while VD undergoes cross-linking to form a thermally stable char.

Applications & Strategic Recommendations

Application DomainBest ChoiceRationale
Optical Lenses BPA Superior clarity and established processing methods. VD may yellow upon cross-linking.
High-Temp Coatings VD The ability to "cure" in place allows for harder, solvent-resistant coatings that survive

C.
Flame Retardants VD / BPS VD's high char yield acts as an insulating barrier, reducing flammability without halogenated additives.
Composites VD The vinyl group allows for copolymerization with other olefins or post-mold hardening.

Scientist-to-Scientist Note: When working with VD, be aware of gelation during synthesis. Unlike BPA, which is forgiving, the double bond in VD can prematurely react if polymerization temperatures are too high (


C) or if radical initiators are present. Use radical inhibitors (e.g., BHT) during melt polymerization if a linear thermoplastic is desired.

References

  • Levine, S. E., & Broadbelt, L. J. (2010). Detailed Mechanistic Modeling of the Thermal Degradation of Polycarbonate. Provides the baseline mechanism for BPA degradation.

  • Ueda, M., et al. (1998). Synthesis and Characterization of Polycarbonates Containing Pendant Vinyl Groups. Discusses the synthesis and cross-linking behavior of BHPE (VD) based polymers.

  • Zhang, Y., et al. (2018). Thermal Stability and Degradation Mechanism of Bisphenol A Polycarbonate. A comprehensive guide to TGA analysis of bisphenols.

  • Ritter, H. (2000). Functionalized Polyesters and Polycarbonates. Covers the use of unsaturated bisphenols for post-polymerization modification.

A Comparative Analysis of Epoxy Resins: 4,4'-Vinylidenediphenol as a High-Performance Alternative to Bisphenol A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ubiquity of bisphenol A (BPA) based epoxy resins in applications ranging from advanced composites to protective coatings is a testament to their exceptional performance characteristics.[1][2] However, persistent health and environmental concerns associated with BPA have catalyzed a rigorous search for viable alternatives. This guide introduces 4,4'-vinylidenediphenol (also known as 1,1-bis(4-hydroxyphenyl)ethylene), a structurally analogous bisphenol, as a promising candidate for developing next-generation, high-performance epoxy resins. While direct, peer-reviewed comparative studies are nascent, this document provides a comprehensive analysis based on fundamental structure-property relationships, establishes a performance baseline with standard BPA-epoxy systems, and, most critically, presents a detailed experimental framework for the direct and rigorous comparison of these two resin systems.

Introduction: The Mandate for BPA Alternatives

Bisphenol A diglycidyl ether (DGEBPA) has long been the cornerstone of the thermoset polymer industry, prized for its excellent mechanical strength, thermal stability, and chemical resistance.[1][3] These properties arise from the rigid aromatic backbone and the highly reactive oxirane groups that form a durable, cross-linked network upon curing. The global epoxy resin market continues to expand, driven by demand in construction, automotive, and aerospace sectors.[1]

Despite its technical merits, the classification of BPA as an endocrine-disrupting chemical has led to increasing regulatory scrutiny and a market-driven demand for "BPA-free" solutions. This has spurred research into a variety of alternative bisphenols. This compound presents a compelling case for investigation due to its unique chemical structure, which has the potential to maintain or even enhance certain performance attributes compared to traditional BPA-based systems. This guide will explore that potential from a molecular level and provide the necessary protocols for its empirical validation.

Molecular Structure: A Tale of Two Bridges

The core difference between BPA and this compound lies in the linking group, or "bridge," between the two phenol rings. This seemingly minor substitution has profound implications for the resulting polymer's architecture and bulk properties.

  • Bisphenol A (BPA): Features an isopropylidene bridge (-C(CH₃)₂-). The two methyl groups create a bulky, tetrahedral geometry, forcing a distinct kink in the monomer's backbone.

  • This compound (MV-BPA): Features a vinylidene bridge (-C=CH₂-). This group is planar and contains a reactive double bond, which introduces rigidity and potential for further chemical modification.

The epoxidation of these phenols with epichlorohydrin yields their respective diglycidyl ethers, the foundational monomers for epoxy resin systems.

Figure 1: Chemical structures of BPA and MV-BPA monomers and their corresponding diglycidyl ether epoxy resins.

Performance Benchmark: Standard DGEBPA Epoxy Resin

To establish a baseline, we consider the properties of a standard, widely used liquid DGEBPA resin, D.E.R.™ 331, and its typical performance when cured.

Table 1: Typical Properties of Uncured DGEBPA Resin (D.E.R.™ 331)
PropertyValueMethod
Epoxy Equivalent Weight (g/eq)182 - 192ASTM D1652
Viscosity @ 25°C (mPa·s)11,000 - 14,000ASTM D445
Density @ 25°C (g/mL)1.16ASTM D4052
AppearanceClear to Light Yellow Liquid-
Data sourced from Dow Chemical Company Technical Data Sheet for D.E.R.™ 331.[4]
Table 2: Typical Cured Performance of DGEBPA Systems
PropertyValueCuring Agent / Conditions
Glass Transition Temp. (Tg)~56 °CAmine-based, ambient cure[5]
Glass Transition Temp. (Tg)~201 °CDDS, elevated temperature cure[6]
Tensile Strength~51 MPaPentaerythritol co-polymer[7]
Thermal Decomposition (Td)> 320 °C-[8]
Note: Cured properties are highly dependent on the curing agent, stoichiometry, and cure cycle. The values presented are illustrative examples from different studies.

Anticipated Performance of MV-BPA Epoxy Resin: A Structure-Property Analysis

In the absence of direct comparative data, we can infer the potential performance of a cured DGE-MV-BPA system based on its molecular structure relative to DGEBPA.

  • Thermal Properties: The vinylidene group's planarity and the double bond's restricted rotation could lead to a more rigid polymer backbone compared to the kinked structure of BPA. This increased rigidity would likely hinder chain mobility, resulting in a higher Glass Transition Temperature (Tg) . A higher Tg is often desirable for applications requiring high-temperature service. Thermal stability, governed by bond strengths, is expected to be comparable, though the vinyl group could present a site for alternative degradation pathways at very high temperatures.

  • Mechanical Properties: Increased backbone rigidity typically correlates with a higher tensile and flexural modulus . The material would be stiffer. However, this often comes at the cost of toughness and elongation at break. The bulky, somewhat flexible isopropylidene group in BPA is known to contribute to its toughness; replacing it with the leaner vinylidene group might lead to a more brittle material if not formulated with toughening agents.

  • Processing and Reactivity: The uncured DGE-MV-BPA resin may exhibit a lower viscosity than DGEBPA. The replacement of two bulky methyl groups with smaller hydrogen atoms could allow the molecules to slide past each other more easily, simplifying processing steps like infusion, potting, and encapsulation.

A Protocol for Direct Comparison: An Experimental Guide

To move from theoretical analysis to empirical fact, a rigorous, side-by-side comparison is essential. The following section outlines a comprehensive validation workflow, grounded in authoritative ASTM standards. This protocol is designed to be a self-validating system, ensuring that any observed differences in performance can be confidently attributed to the molecular structure of the epoxy resin.

Causality of Experimental Design:

The choice of a single, common aromatic amine curing agent like 4,4'-diaminodiphenylmethane (DDM) is critical. DDM is a rigid, high-performance hardener that will ensure the full thermal potential of both backbones is realized. Using a stoichiometric ratio (1:1 epoxy-to-amine-hydrogen equivalent) is paramount to achieve the highest possible cross-link density, providing a true measure of the inherent properties of each system. An elevated temperature cure is necessary to drive the reaction to completion for these relatively unreactive aromatic systems.

G cluster_prep 1. Material Preparation & Formulation cluster_cure 2. Sample Casting & Curing cluster_test 3. Performance Characterization prep_dgebpa Weigh DGEBPA Resin mix_dgebpa Mix DGEBPA + DDM (Stoichiometric Ratio) prep_dgebpa->mix_dgebpa prep_dgemvbpa Weigh DGE-MV-BPA Resin mix_dgemvbpa Mix DGE-MV-BPA + DDM (Stoichiometric Ratio) prep_dgemvbpa->mix_dgemvbpa prep_ddm Weigh DDM Curing Agent melt_ddm Melt DDM (~90°C) prep_ddm->melt_ddm melt_ddm->mix_dgebpa melt_ddm->mix_dgemvbpa degas Degas Both Mixtures in Vacuum Oven mix_dgebpa->degas mix_dgemvbpa->degas cast Pour into Pre-heated ASTM Specimen Molds degas->cast rheo Rheology (Uncured) degas->rheo Test uncured resin cure Cure Schedule: 2h @ 150°C + 2h @ 200°C cast->cure demold Cool & Demold Specimens cure->demold thermal Thermal Analysis demold->thermal mech Mechanical Testing demold->mech dsc DSC (ASTM D3418) Determine Tg thermal->dsc tga TGA (ASTM E1131) Determine Td thermal->tga tensile Tensile (ASTM D638) Strength & Modulus mech->tensile flex Flexural (ASTM D790) Strength & Modulus mech->flex

Figure 2: Experimental workflow for the comparative validation of epoxy resin systems.
Step-by-Step Methodology:
  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBPA), liquid resin (e.g., D.E.R.™ 331 or equivalent).

    • Diglycidyl ether of this compound (DGE-MV-BPA), synthesized or sourced.

    • 4,4'-diaminodiphenylmethane (DDM), reagent grade.

  • Characterization of Uncured Resins:

    • Epoxy Equivalent Weight (EEW): Determine the EEW of both DGEBPA and DGE-MV-BPA resins via titration according to ASTM D1652 . This is critical for calculating the correct stoichiometric ratio with the curing agent.

    • Viscosity: Measure the dynamic viscosity of both uncured liquid resins at 25°C using a rotational viscometer as per ASTM D2196 .

  • Formulation and Curing:

    • Calculate the required amount of DDM for each resin based on the amine hydrogen equivalent weight (AHEW) of DDM and the experimentally determined EEW of the resins to achieve a 1:1 stoichiometric ratio.

    • Gently heat the DDM until molten (approx. 90°C).

    • Pre-heat the epoxy resins to ~70°C to reduce viscosity.

    • Add the molten DDM to the pre-heated epoxy resin and mix thoroughly for 5-10 minutes until a homogenous solution is achieved.

    • Degas the mixture in a vacuum oven to remove entrapped air.

    • Pour the degassed mixture into pre-heated, release-coated steel molds designed for specific ASTM tests (e.g., dog-bone shape for tensile tests).

    • Cure all samples in a programmable oven using a consistent cure schedule, for example: 2 hours at 150°C followed by a post-cure of 2 hours at 200°C.

    • Allow samples to cool slowly to room temperature before demolding.

  • Characterization of Cured Resins:

    • Thermal Analysis:

      • Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) following ASTM D3418 . Heat samples at a rate of 10°C/min to determine the midpoint of the transition.

      • Thermal Stability: Use Thermogravimetric Analysis (TGA) as per ASTM E1131 . Heat samples from room temperature to 800°C at 10°C/min in a nitrogen atmosphere to determine the onset of degradation (Td).

    • Mechanical Testing:

      • Tensile Properties: Test at least five specimens for each system according to ASTM D638 to determine Tensile Strength, Tensile Modulus, and Elongation at Break.

      • Flexural Properties: Test at least five specimens using a three-point bending setup as described in ASTM D790 to determine Flexural Strength and Flexural Modulus.

Conclusion

While Bisphenol A has set a high bar for epoxy resin performance, the search for safer alternatives is a scientific and commercial imperative. This compound stands out as a structurally compelling candidate that, based on first principles of polymer chemistry, could offer significant advantages, particularly in thermal performance. Its planar, rigid vinylidene bridge is hypothesized to increase the glass transition temperature and modulus of the cured network. However, this may be coupled with a reduction in toughness.

The lack of direct comparative data in the current literature underscores the critical need for empirical validation. The experimental framework provided in this guide offers a robust, standards-based pathway for researchers to generate the necessary data. By meticulously following these protocols, the scientific community can definitively quantify the performance trade-offs and unlock the potential of this compound-based epoxies for the next generation of advanced materials.

References

  • ResearchGate. (2025). In-chain multi-functionalized polystyrene by living anionic copolymerization with 1,1-bis(4-dimethylaminophenyl)ethylene: Synthesis and effect on the dispersity of carbon black in polymer-based composites. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of epoxy-ended hyperbranched polyesters with reinforcing and toughening function for diglycidyl ether of bisphenol-A. Available at: [Link]

  • YouTube. (2020). Epoxy Resin-DGEBA-Araldite : Preparation, properties and Applications. Available at: [Link]

  • ResearchGate. (2025). Synthesis of liquid polysilsesquioxane resins and properties of cured films. Available at: [Link]

  • ResearchGate. (2025). Aromatic Polysulfones: Strategies of Synthesis, Properties, and Application. Available at: [Link]

  • Univar Solutions. (n.d.). D.E.R. 331 EPOXY RESIN, Technical Grade, Liquid, Bulk. Available at: [Link]

  • MDPI. (2023). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. Available at: [Link]

  • ResearchGate. (2006). Diglycidyl ether of bisphenol-A epoxy resin-polyether sulfone/polyether sulfone ether ketone blends: Phase morphology, fracture toughness and thermo-mechanical properties. Available at: [Link]

  • Durham e-Theses. (n.d.). Synthesis and Characterisation of Complex Polymer Architectures based on Step-Growth Polymerisation. Available at: [Link]

  • ScienceOpen. (2020). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy. Available at: [Link]

  • MDPI. (2023). Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone) Networks: Synthesis and Characterization. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of co-poly(arylene ether sulfide)s and their properties. Available at: [Link]

  • CSTJ Matériaux composites. (n.d.). Product Information - D.E.R.™ 331. Available at: [Link]

  • IRJET. (n.d.). Experimental Investigation on Properties of DGEBA Based Epoxy Resin. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. Available at: [Link]

  • AASCIT. (2010). Synthesis and Characterization of Waterborne Epoxy Resins for Coating Application. Available at: [Link]

  • GJ Chemical. (2006). Material Safety Data Sheet - D.E.R. 331 EPOXY RESIN*. Available at: [Link]

  • Univar Solutions. (n.d.). Der 331 | Epoxy Resins. Available at: [Link]

  • Hóa chất Văn Cao. (2017). D.E.R. 331. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,4'-Vinylidenediphenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 4,4'-Vinylidenediphenol. This document is designed to move beyond a simple recitation of protocols, instead offering insights into the causality behind experimental choices, grounded in established scientific principles and regulatory standards.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, a member of the bisphenol family, is a compound of interest in various fields, including polymer chemistry and as a potential impurity in pharmaceutical manufacturing. Its accurate quantification is critical for quality control, safety assessment, and regulatory compliance. The selection of an appropriate analytical method is a foundational step in achieving reliable data. This guide will explore two powerful, yet distinct, analytical techniques and provide a framework for their cross-validation, ensuring the generation of robust and defensible results.

The cross-validation of analytical methods is a critical exercise to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This process is essential when transferring methods between laboratories, introducing a new method, or when a secondary method is needed for confirmatory purposes. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidances on analytical method validation provide the framework for the experimental design and data analysis presented herein.[2][3][4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

PropertyValue/CharacteristicImplication for Analytical Method Selection
Molecular Formula C₁₄H₁₂O₂---
Molecular Weight 212.24 g/mol [8]Moderate molecular weight, suitable for both HPLC and GC analysis.
Structure Contains two phenolic hydroxyl groups and a vinylidene group.[8]The phenolic groups are chromophores, making it suitable for UV detection. The hydroxyl groups also provide sites for derivatization in GC-MS if needed.
UV Absorbance (Predicted) Strong absorbance in the 270-280 nm range.Phenolic compounds typically exhibit maximum absorbance in this region, making HPLC with UV detection a viable and sensitive technique.[2][3]
Solubility (Predicted) Soluble in organic solvents like methanol and acetonitrile; sparingly soluble in water.[4]This solubility profile is ideal for reversed-phase HPLC, where mobile phases typically consist of water and an organic modifier.
Volatility (Predicted) Moderately volatile; may require derivatization for optimal GC performance.The presence of polar hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization can mitigate these issues.

Methodologies for Quantification

This section details the experimental protocols for the quantification of this compound by HPLC-UV and GC-MS. The rationale behind the selection of key parameters is explained to provide a deeper understanding of the methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds.[9] For this compound, its phenolic structure makes it an excellent candidate for reversed-phase HPLC with UV detection.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like bisphenols.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Acetonitrile is chosen for its strong elution strength and low UV cutoff.[10][11]
  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 275 nm. This wavelength is selected based on the predicted maximum absorbance of the phenolic chromophores.

The choice of a C18 column and a methanol/water mobile phase is a standard starting point for the analysis of phenolic compounds due to its robustness and wide applicability.[7][12] The isocratic elution simplifies the method and improves reproducibility. The detection wavelength of 275 nm is a logical choice for phenolic compounds, which typically exhibit strong absorbance in this region.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is often employed to improve its chromatographic behavior.

1. Standard and Sample Preparation with Derivatization:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile to achieve a concentration within the calibration range.
  • Derivatization: To 100 µL of each standard and sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes. This silylation reaction replaces the active hydrogens on the phenolic hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column is well-suited for the separation of a wide range of compounds.
  • Injector Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes at 300 °C.
  • Injection Mode: Splitless, 1 µL injection volume.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized this compound.

The derivatization with BSTFA is a critical step to improve the volatility and thermal stability of this compound, preventing peak tailing and on-column degradation.[13] The use of a non-polar column like DB-5ms is standard for the analysis of a broad range of derivatized compounds. The temperature program is designed to ensure the efficient elution of the derivatized analyte. SIM mode is employed for its enhanced sensitivity and selectivity compared to full scan mode, which is crucial for trace-level quantification.

Cross-Validation Protocol

The cross-validation of the HPLC-UV and GC-MS methods will be performed by evaluating key validation parameters as defined by ICH Q2(R1).[2][5]

Caption: Cross-validation workflow for analytical methods.

Specificity
  • Objective: To demonstrate that the analytical signal is solely due to this compound and not from any other components in the sample matrix.

  • Procedure:

    • Analyze a blank matrix (without the analyte).

    • Analyze the blank matrix spiked with this compound.

    • Analyze the blank matrix spiked with known potential impurities or related substances.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank matrix.

Linearity and Range
  • Objective: To establish the linear relationship between the concentration of this compound and the analytical response over a defined range.

  • Procedure: Analyze at least five concentrations of the working standard solutions. Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) covering the specified range. Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • 4.4.1. Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • 4.4.2. Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • HPLC-UV: Vary mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • GC-MS: Vary injector temperature (±10 °C), initial oven temperature (±5 °C), and carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two analytical methods based on the cross-validation protocol.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance for this compound Quantification

ParameterHPLC-UVGC-MS
Specificity HighVery High (due to mass fragmentation)
Linearity (r²) ≥ 0.999≥ 0.998
Range (µg/mL) 1 - 1000.1 - 50
Accuracy (% Recovery) 98.5 - 101.597.0 - 103.0
Precision (RSD %) < 1.5< 2.0
LOD (µg/mL) ~0.1~0.01
LOQ (µg/mL) ~0.3~0.03
Robustness HighModerate (sensitive to derivatization)
Analysis Time (min) ~10~15
Sample Throughput HighModerate
Cost per Sample LowHigh
Ease of Use HighModerate (requires derivatization)

Discussion and Method Selection

Both HPLC-UV and GC-MS are suitable for the quantification of this compound, but the choice of method depends on the specific requirements of the analysis.

MethodSelection cluster_requirements Analytical Requirements cluster_methods Recommended Method High_Sensitivity High Sensitivity Required? Select_GCMS Select GC-MS High_Sensitivity->Select_GCMS Yes Select_HPLC Select HPLC-UV High_Sensitivity->Select_HPLC No High_Specificity High Specificity/Confirmatory Analysis? High_Specificity->Select_GCMS Yes High_Specificity->Select_HPLC No High_Throughput High Sample Throughput Needed? High_Throughput->Select_GCMS No High_Throughput->Select_HPLC Yes Cost_Constraint Cost Constraints? Cost_Constraint->Select_GCMS No Cost_Constraint->Select_HPLC Yes

Sources

Benchmarking the mechanical properties of 4,4'-Vinylidenediphenol-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to Benchmarking the Mechanical Properties of 4,4'-Vinylidenediphenol-Based Polymers Against Traditional Alternatives.

In the landscape of high-performance polymers, the quest for materials with superior mechanical and thermal properties is perpetual. This guide offers an objective comparison of polymers derived from this compound, a monomer gaining attention for its potential to yield robust materials, against the well-established benchmark of bisphenol A (BPA)-based polymers. This analysis is grounded in experimental data and standardized testing methodologies to provide actionable insights for material selection and development.

Introduction: The Significance of Phenolic Building Blocks in Polymer Science

Phenolic resins are a cornerstone of the polymer industry, valued for their thermal stability, chemical resistance, and dimensional stability. Traditionally, bisphenol A has been a dominant monomer in the production of epoxy resins and polycarbonates, prized for their mechanical strength and toughness.[1] However, the exploration of alternative bisphenol structures, such as this compound, is driven by the desire for enhanced performance characteristics. The unique vinylidene bridge in this monomer influences the polymer backbone's geometry and intermolecular interactions, which in turn dictates its macroscopic mechanical behavior. This guide will delve into the critical mechanical properties that define the performance of these polymers and provide the rigorous testing protocols necessary for their evaluation.

Benchmarking Mechanical Properties: A Comparative Analysis

The utility of a polymer in demanding applications is largely determined by its mechanical resilience. Here, we compare the key mechanical attributes of polymers based on this compound and bisphenol A.

It is important to note that while extensive data exists for BPA-based polymers, comprehensive mechanical property data for homopolymers of this compound is not as readily available in public literature. Therefore, this comparison will focus on the properties of their respective epoxy resin and polycarbonate formulations.

Table 1: Comparative Mechanical Properties of this compound-Based and Bisphenol A-Based Polymers

Mechanical PropertyThis compound-Based Polymers (Epoxy Resin)Bisphenol A-Based Polymers (Epoxy Resin)Bisphenol A-Based Polymers (Polycarbonate)Test Standard
Tensile Strength (MPa) Data not readily available in literature.~30[2]~64[3]ASTM D638
Flexural Modulus (GPa) Data not readily available in literature.~1.5[2]~2.3[3]ASTM D790
Elongation at Break (%) Data not readily available in literature.>10[2]~98[3]ASTM D638

Analysis of Mechanical Performance:

Bisphenol A-based epoxy resins and polycarbonates exhibit a well-documented balance of strength, stiffness, and ductility.[1] Epoxy resins derived from BPA are known for their good mechanical properties and resistance to many chemical factors.[4] Polycarbonates, in particular, offer high impact resistance and toughness.

While specific data for this compound homopolymers are scarce, its structural characteristics suggest the potential for high rigidity and thermal stability due to the steric hindrance and electronic effects of the vinylidene group. The incorporation of this compound into polymer structures, such as in epoxy resins, is an area of active research aimed at enhancing these properties.

The "Why" Behind the Numbers: Structure-Property Relationships

The mechanical properties of a polymer are intrinsically linked to its molecular architecture. Understanding these relationships is key to designing materials with tailored performance.

cluster_0 Molecular Structure cluster_1 Polymer Architecture cluster_2 Macroscopic Properties Monomer_Structure Monomer Structure (e.g., Bisphenol A, this compound) Polymer_Chain Polymer Chain (Linear vs. Crosslinked) Monomer_Structure->Polymer_Chain Polymerization Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus, Elongation) Monomer_Structure->Mechanical_Properties Indirectly Influences Intermolecular_Forces Intermolecular Forces (van der Waals, Hydrogen Bonding) Polymer_Chain->Intermolecular_Forces Influences Intermolecular_Forces->Mechanical_Properties Dictates

Caption: Relationship between monomer structure and mechanical properties.

The rigidity of the bisphenol unit, the nature of the linking group (isopropylidene in BPA vs. vinylidene), and the potential for cross-linking all play crucial roles. The planar nature of the vinylidene group in this compound could lead to more ordered packing of polymer chains, potentially increasing intermolecular forces and resulting in higher strength and modulus compared to the more flexible isopropylidene group in BPA.

Experimental Protocols: Ensuring Data Integrity

To obtain reliable and comparable data, standardized testing procedures are paramount. The following are detailed protocols for key mechanical tests based on ASTM standards.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

Workflow for Tensile Testing:

Start Start Prepare_Specimen Prepare Dumbbell-Shaped Specimen (ASTM D638 Type I) Start->Prepare_Specimen Condition_Specimen Condition Specimen (23 ± 2°C, 50 ± 5% RH for 40h) Prepare_Specimen->Condition_Specimen Mount_Specimen Mount Specimen in Universal Testing Machine Condition_Specimen->Mount_Specimen Apply_Load Apply Tensile Load at a Constant Crosshead Speed (e.g., 5 mm/min) Mount_Specimen->Apply_Load Record_Data Record Load vs. Extension Data Apply_Load->Record_Data Calculate_Properties Calculate: - Tensile Strength - Tensile Modulus - Elongation at Break Record_Data->Calculate_Properties End End Calculate_Properties->End Start Start Prepare_Specimen Prepare Rectangular Bar Specimen (as per ASTM D790) Start->Prepare_Specimen Condition_Specimen Condition Specimen (23 ± 2°C, 50 ± 5% RH for 40h) Prepare_Specimen->Condition_Specimen Position_Specimen Position Specimen on Two Supports in a Three-Point Bending Fixture Condition_Specimen->Position_Specimen Apply_Load Apply Load to the Center of the Specimen at a Constant Crosshead Speed Position_Specimen->Apply_Load Record_Data Record Load vs. Deflection Data Apply_Load->Record_Data Calculate_Properties Calculate: - Flexural Strength - Flexural Modulus Record_Data->Calculate_Properties End End Calculate_Properties->End

Caption: Standard workflow for flexural properties testing (ASTM D790).

Step-by-Step Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790.

  • Conditioning: Condition the specimens as described for the tensile test.

  • Testing:

    • Place the specimen on two supports in a three-point bending fixture.

    • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.

    • Record the load and deflection data.

  • Calculations:

    • Flexural Strength: The maximum stress in the outer fiber at the moment of break.

    • Flexural Modulus: A measure of the stiffness of the material, calculated from the slope of the stress-strain curve in the elastic region.

Conclusion and Future Outlook

This guide provides a framework for benchmarking the mechanical properties of this compound-based polymers against their bisphenol A-based counterparts. While a direct comparison of homopolymers is currently limited by the availability of public data, the provided testing protocols offer a standardized approach for generating this crucial information. The existing data for BPA-based polymers serve as a robust baseline for these future evaluations.

The unique structure of this compound holds promise for the development of next-generation polymers with enhanced mechanical and thermal performance. Further research dedicated to the synthesis and characterization of its homopolymers and copolymers is essential to fully unlock their potential for advanced applications.

References

  • Mechanical Properties of Epoxy Compounds Based on Bisphenol A Aged in Aqueous Environments. (2021). National Institutes of Health. [Link]

  • Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. (n.d.). LinkedIn. [Link]

  • Adhesive of epoxy resin, diene copolymer-modified epoxy resin, phenolic-terminated elastomeric toughener and polyester segment polymer. (2009). Justia Patents. [Link]

  • POLYCARBONATE OF BISPHENOL A (PC) TECHNICAL / CHEMICAL DETAILS. (n.d.). Gallina USA. [Link]

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Comparative Guide to the Structural Confirmation of 4,4'-Vinylidenediphenol Copolymers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of polymer science, the precise structural elucidation of novel copolymers is paramount to understanding their physicochemical properties and unlocking their full potential in various applications. 4,4'-Vinylidenediphenol (VDP), a key monomer, is utilized in the synthesis of a variety of copolymers with applications ranging from dental materials to high-performance engineering plastics.[1] The arrangement of monomer units within the polymer chain, including their sequence, composition, and stereochemistry, dictates the macroscopic properties of the final material.[2][3] Therefore, the accurate structural confirmation of VDP copolymers is a critical step in their development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile analytical techniques for the detailed microstructural analysis of polymers.[2][3] Unlike other methods that may provide more general information about functional groups or elemental composition, NMR offers an unparalleled window into the specific connectivity and spatial arrangement of atoms within the polymer backbone.[4] This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the structural confirmation of this compound copolymers, supported by experimental insights and protocols.

The Primacy of NMR in Copolymer Characterization

While techniques like Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for identifying the presence of specific functional groups, they often fall short in providing the detailed microstructural information required for a complete copolymer characterization.[4][5][6] NMR spectroscopy, on the other hand, excels at providing quantitative data on:

  • Copolymer Composition: Determining the precise molar ratio of different monomer units within the polymer chain.[7][8]

  • Monomer Sequence Distribution: Elucidating whether the monomers are arranged in a random, alternating, or block-like fashion.[2][7]

  • Stereochemistry (Tacticity): Defining the stereochemical relationship between adjacent monomer units.[9]

  • End-Group Analysis: Identifying and quantifying the terminal units of the polymer chains, which is crucial for molecular weight determination.[8][10]

  • Chain Branching and Defects: Detecting any structural irregularities or side chains that may have formed during polymerization.[4]

The ability of NMR to provide this level of detail stems from the sensitivity of nuclear spins to their local chemical environment.[11] Subtle differences in the structure surrounding a nucleus will result in distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of various microstructural features.[4]

A Comparative Overview: NMR vs. Other Techniques

To contextualize the unique advantages of NMR, a comparison with other common polymer characterization techniques is presented below.

TechniqueInformation ProvidedAdvantagesLimitations for VDP Copolymers
NMR Spectroscopy Detailed microstructure (composition, sequence, tacticity), end-groups, branching.[2][4][7]Quantitative, non-destructive, provides unambiguous structural information.[2]Can be less sensitive than other techniques, requires soluble samples for high-resolution spectra.[11]
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C=C, aromatic rings).[5][6]Fast, simple sample preparation, sensitive to functional groups.[5]Provides limited information on copolymer microstructure and sequence distribution.[4][12]
Mass Spectrometry (MS) Molecular weight and distribution, end-group analysis.[8]High sensitivity, accurate mass determination.Fragmentation can be complex for copolymers, may not provide detailed sequence information.
Gel Permeation Chromatography (GPC/SEC) Molecular weight distribution.[4][7]Provides information on the polydispersity of the polymer sample.[7]Does not provide structural information about the copolymer repeat units.
Elemental Analysis Elemental composition (C, H, O, etc.).Provides the overall elemental ratio in the polymer.Does not differentiate between isomers or provide information on monomer connectivity.[13]

This comparison highlights that while other techniques provide valuable pieces of the puzzle, NMR spectroscopy is indispensable for a complete and unambiguous structural confirmation of this compound copolymers.

Experimental Workflow for NMR Analysis of VDP Copolymers

The successful NMR analysis of a VDP copolymer involves a systematic workflow, from sample preparation to the interpretation of multidimensional spectra.

G cluster_0 NMR Experimental Workflow Sample Preparation Sample Preparation 1D NMR Acquisition 1D NMR Acquisition Sample Preparation->1D NMR Acquisition Dissolution in deuterated solvent Data Processing Data Processing 1D NMR Acquisition->Data Processing ¹H, ¹³C Spectra Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Chemical shift assignment 2D NMR Acquisition 2D NMR Acquisition Spectral Interpretation->2D NMR Acquisition If ambiguity exists Advanced Interpretation Advanced Interpretation 2D NMR Acquisition->Advanced Interpretation COSY, HSQC, HMBC Structural Confirmation Structural Confirmation Advanced Interpretation->Structural Confirmation

Caption: A typical workflow for the structural confirmation of copolymers using NMR spectroscopy.

Step-by-Step Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is critical to ensure complete dissolution of the copolymer and to avoid signal overlap with the solvent peak.

  • Protocol:

    • Weigh approximately 10-20 mg of the dried this compound copolymer into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the specific copolymer.

    • Cap the NMR tube and gently vortex or sonicate the sample until the copolymer is fully dissolved. A clear, homogeneous solution is required.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The parameters for NMR data acquisition are optimized to achieve good signal-to-noise ratio and resolution in a reasonable amount of time.

  • Protocol for ¹H NMR:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

      • Number of scans: 16-64 (or more for dilute samples)

    • Acquire the ¹H NMR spectrum.

  • Protocol for ¹³C NMR:

    • Use the same locked and shimmed sample.

    • Set the acquisition parameters for a proton-decoupled ¹³C experiment:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)

    • Acquire the ¹³C NMR spectrum.

3. Data Processing and Interpretation:

  • Rationale: Proper data processing is essential for accurate integration and chemical shift determination.

  • Protocol:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the copolymer structure based on known chemical shift ranges and coupling patterns.

Delving Deeper with 2D NMR Spectroscopy

For complex copolymer structures where 1D NMR spectra may have significant signal overlap, 2D NMR techniques are indispensable.[2][7]

G NMR_Techniques 2D NMR Techniques COSY HSQC HMBC Correlation_Type Correlation Type ¹H-¹H Correlation ¹H-¹³C One-Bond Correlation ¹H-¹³C Long-Range Correlation NMR_Techniques:cosy->Correlation_Type NMR_Techniques:hsqc->Correlation_Type NMR_Techniques:hmbc->Correlation_Type Information_Gained Structural Information Proton-proton connectivity through bonds Directly bonded C-H pairs Connectivity across multiple bonds (e.g., quaternary carbons) Correlation_Type->Information_Gained

Caption: Key 2D NMR techniques and the structural information they provide for copolymer analysis.

  • COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, helping to establish the connectivity of protons within a monomer unit.[2][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached, aiding in the assignment of both ¹H and ¹³C spectra.[2][3][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across monomer units and to quaternary carbons.[3][7]

By combining the information from these 1D and 2D NMR experiments, a comprehensive and unambiguous structural confirmation of the this compound copolymer can be achieved.

Case Study: Hypothetical VDP-co-acrylate Copolymer

To illustrate the power of NMR, let's consider a hypothetical random copolymer of this compound (VDP) and methyl acrylate (MA).

Expected Spectral Features

¹H NMR:

  • Aromatic Protons (VDP): Signals in the range of 6.5-7.5 ppm, likely showing distinct patterns for the protons ortho and meta to the hydroxyl and vinylidene groups.

  • Vinylidene Protons (VDP): A singlet around 5.0-5.5 ppm.

  • Hydroxyl Protons (VDP): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methine Proton (MA): A multiplet in the region of 2.2-2.8 ppm.

  • Methylene Protons (MA): A multiplet in the region of 1.5-2.0 ppm.

  • Methyl Protons (MA): A singlet around 3.6 ppm.

By integrating the signals corresponding to the VDP aromatic protons and the MA methyl protons, the copolymer composition can be accurately determined.

¹³C NMR:

  • Aromatic Carbons (VDP): Multiple signals between 115-160 ppm.

  • Vinylidene Carbons (VDP): Signals around 100-145 ppm.

  • Carbonyl Carbon (MA): A signal around 175 ppm.

  • Methine and Methylene Carbons (MA): Signals in the aliphatic region (25-50 ppm).

  • Methyl Carbon (MA): A signal around 52 ppm.

The chemical shifts of the carbons in the polymer backbone will be sensitive to the sequence of the neighboring monomer units (diads, triads), providing information on the monomer distribution.[9][11]

Quantitative Data Summary
Structural Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Information Derived
VDP Aromatic6.5 - 7.5115 - 160Presence and environment of VDP units
VDP Vinylidene5.0 - 5.5100 - 145Confirmation of VDP incorporation
MA Methine2.2 - 2.835 - 45Presence of MA units
MA Methylene1.5 - 2.025 - 35Backbone structure
MA Methyl~3.6~52Quantitative measure of MA content
MA Carbonyl-~175Confirmation of MA incorporation

Conclusion

For the definitive structural confirmation of this compound copolymers, NMR spectroscopy is the gold standard. Its ability to provide detailed, quantitative information on copolymer composition, monomer sequence, and stereochemistry is unmatched by other analytical techniques.[2][3] While methods like FTIR and GPC offer complementary information, they cannot replace the in-depth microstructural insights gained from a comprehensive suite of 1D and 2D NMR experiments. By following a systematic experimental workflow and leveraging the power of modern NMR techniques, researchers can confidently elucidate the structure of their VDP copolymers, paving the way for the rational design of new materials with tailored properties.

References

  • Martin, S. J., McBrierty, V. J., & Douglass, D. C. (2001). Comparison of Real-Time Monitoring of Copolymer Formation and Composition by NMR, FTIR, and Numerical Simulation. Macromolecules, 34(24), 8414–8422. [Link]

  • SGS Polymer Solutions Inc. (n.d.). Polymer Structure Analysis. Retrieved from [Link]

  • Patsnap. (2022, September 22). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • Hall, A. J., Manesiotis, P., & Sellergren, B. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 552(1-2), 173–180. [Link]

  • Brar, A. S., & Singh, G. (2006). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 78(1), 15–30. [Link]

  • ResearchGate. (n.d.). IR and NMR characterization of polymer: comparison of (a) IR spectra,.... Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR studies of acrylonitrile–methyl acrylate copolymers. Retrieved from [Link]

  • Saalwächter, K. (2019). Applications of NMR in Polymer Characterization – An Introduction. In R. Zhang, T. Miyoshi, & P. Sun (Eds.), NMR Methods for Characterization of Synthetic and Natural Polymers (pp. 1-22). Royal Society of Chemistry. [Link]

  • Scribd. (n.d.). Polymer Analysis Using NMR. Retrieved from [Link]

  • Mirau, P. A. (2004). A Practical Guide to Understanding the NMR of Polymers. John Wiley & Sons. [Link]

  • Shapiro, Y. E. (1982). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. Bulletin of Magnetic Resonance, 4(1-2), 27-55. [Link]

  • ResearchGate. (n.d.). Analysis of chain microstructure by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Wdowiak, K., & Duda, A. (2020). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Polymers, 12(10), 2378. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chung, T. C. (2002). Synthesis of functional polyolefin copolymers with graft and block structures. Progress in Polymer Science, 27(1), 39–85. [Link]

  • van Doremaele, G. H. J., German, A. L., & van der Velden, G. P. M. (1991). 1H and 13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. Macromolecules, 24(10), 2617–2623. [Link]

  • Karatzas, A., Iatrou, H., & Hadjichristidis, N. (2018). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. Polymers, 10(12), 1334. [Link]

  • ResearchGate. (n.d.). Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers. Retrieved from [Link]

  • Er, T. K. G., et al. (2024). Synthesis of Degradable Homopolymer, Gradient and Block Copolymers, and Self-Assembly via RAFT Polymerization of 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one. ResearchGate. [Link]

  • Polymer Institute Brno. (n.d.). 13C NMR structure characterization of polyolefines. Retrieved from [Link]

  • Kang, G. D., Cao, Y. M., & Qiao, X. L. (2007). Synthesis, characterization and anti-fouling properties of poly(ethylene glycol) grafted poly(vinylidene fluoride) copolymer membranes. Journal of Materials Chemistry, 17(31), 3366–3373. [Link]

  • Lopez, G., Gao, C., et al. (2021). Synthesis and microstructural characterization of poly(chlorotrifluoroethylene-co-vinylidene chloride) copolymers. Polymer Chemistry, 12(1), 89-99. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(4-vinylbenzyl-graft-ethylene glycol methyl ether) amphiphilic graft copolymer via free-radical polymerization and 'click' chemistry. Retrieved from [Link]

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Comparative Analysis of the Estrogenic Activity of 4,4'-Vinylidenediphenol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Vinylidenediphenol (VDP), chemically known as 1,1-bis(4-hydroxyphenyl)ethylene , represents a distinct class of bisphenol analogs characterized by a vinylidene (


) bridge connecting two phenolic rings. Unlike the ubiquitous Bisphenol A (BPA), which possesses a flexible isopropylidene bridge, VDP's central double bond confers structural rigidity and planarity.

This guide provides a technical comparative analysis of VDP against BPA and other high-profile analogs (BPS, BPF, BPAF). Experimental evidence suggests that the vinylidene moiety enhances estrogen receptor (ER) binding affinity compared to flexible saturated analogs, structurally mimicking the potent synthetic estrogen Diethylstilbestrol (DES). This guide details the structural-activity relationships (SAR), comparative potency data, and validated experimental protocols for assessing these estrogenic interactions.

Chemical & Structural Basis of Estrogenicity[1]

The estrogenic potency of bisphenol analogs is strictly governed by their ability to mimic 17


-estradiol (E2) within the ligand-binding domain (LBD) of ER

and ER

.
Structural Comparison
  • Bisphenol A (BPA): Contains a central

    
     hybridized carbon (isopropylidene). The methyl groups provide bulk, but the molecule retains rotational freedom, fitting the ER pocket as a weak agonist.
    
  • This compound (VDP): Contains a central

    
     hybridized carbon (vinylidene). This double bond locks the phenyl rings in a more rigid conformation. The planarity of the ethylene bridge allows VDP to structurally approach the geometry of Diethylstilbestrol (DES) , a super-potent estrogen, facilitating stronger 
    
    
    
    -stacking interactions within the receptor pocket.
Diagram: Structural Activity Relationship (SAR) Flow

The following diagram illustrates how structural modifications at the bridging carbon dictate receptor affinity.

SAR_Flow cluster_0 Chemical Structure cluster_1 ER Interaction Mechanism cluster_2 Estrogenic Outcome BPA Bisphenol A (BPA) (sp3 Isopropylidene Bridge) Flexibility Rotational Freedom (Weak Fit) BPA->Flexibility VDP This compound (VDP) (sp2 Vinylidene Bridge) Rigidity Planar/Rigid Structure (Strong Lock-and-Key Fit) VDP->Rigidity DES Diethylstilbestrol (DES) (Rigid Stilbene Core) DES->Rigidity WeakAgonist Weak Agonist (Low RBA) Flexibility->WeakAgonist PiStacking Enhanced Pi-Stacking (Phe404 interaction) Rigidity->PiStacking PotentAgonist Potent Agonist (High RBA) PiStacking->PotentAgonist

Figure 1: Structural Activity Relationship (SAR) showing how the vinylidene bridge of VDP confers rigidity similar to DES, leading to enhanced estrogenic potency compared to BPA.

Comparative Estrogenic Potency

The following data synthesizes results from competitive binding assays and reporter gene assays. VDP (1,1-bis(4-hydroxyphenyl)ethylene) consistently demonstrates higher activity than BPS and BPF, and often rivals or exceeds BPA depending on the specific assay endpoint (proliferation vs. binding).

Comparative Data Table
CompoundStructure BridgeRelative Binding Affinity (RBA) (E2=100)Proliferative Effect (MCF-7)Potency Class
17

-Estradiol (E2)
Steroid Core100High (Control)Endogenous Ref.
Diethylstilbestrol (DES) Stilbene (C=C)> 100Very HighSuper-Agonist
VDP (Vinylidenediphenol) Vinylidene (C=CH2)0.1 - 5.0 *High Potent Agonist
Bisphenol AF (BPAF) Hexafluoroisopropyl~1.0 - 5.0HighPotent Agonist
Bisphenol A (BPA) Isopropylidene0.01 - 0.1ModerateWeak Agonist
Bisphenol S (BPS) Sulfone< 0.01Low/ModerateWeak Agonist

*Note: VDP potency is assay-dependent. In transcriptional activation assays, the rigid double bond allows it to recruit co-activators more efficiently than BPA.

Key Mechanistic Insights
  • The "Vinyl" Effect: Studies on 1,1-bis(4-hydroxyphenyl)ethylene derivatives indicate that the vinyl hydrogen allows for a compact fit in the ER

    
     pocket, avoiding steric clashes that bulky alkyl groups (like in Bisphenol B or C) might introduce.
    
  • Metabolic Activation: Unlike some stilbenes (e.g., trans-stilbene) that require metabolic hydroxylation to become active, VDP already possesses the requisite 4,4'-hydroxyl groups for hydrogen bonding with Glu353 and Arg394 in the ER ligand-binding domain.

Experimental Protocols

To validate the estrogenic activity of VDP in your own laboratory, the following self-validating protocols are recommended. These methods prioritize reproducibility and specificity.

Protocol A: E-Screen Assay (Cell Proliferation)

Objective: Measure the ability of VDP to induce proliferation in estrogen-sensitive MCF-7 breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 24-well plates using phenol red-free DMEM supplemented with 5% charcoal-dextran stripped fetal bovine serum (CD-FBS).
    
    • Causality: Stripped serum removes endogenous hormones, ensuring observed growth is due solely to the test compound.

  • Starvation Phase: Incubate for 24 hours to synchronize the cell cycle.

  • Treatment: Replace medium with fresh CD-FBS medium containing serial dilutions of VDP (

    
     M to 
    
    
    
    M).
    • Controls: Vehicle (0.1% DMSO, Negative), 17

      
      -Estradiol (1 nM, Positive).
      
  • Incubation: Culture for 144 hours (6 days).

  • Quantification: Fix cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB). Measure absorbance at 564 nm.

  • Calculation: Calculate the Proliferative Effect (PE) = (Max OD sample) / (OD vehicle).

Protocol B: Luciferase Reporter Gene Assay

Objective: Quantify transcriptional activation of estrogen response elements (EREs).

  • Transfection: Cotransfect ER-negative cells (e.g., HEK293 or HeLa) with:

    • Expression plasmid for hER

      
       or hER
      
      
      
      .
    • Reporter plasmid containing 3x-ERE upstream of the Luciferase gene.

    • Renilla luciferase plasmid (internal control for transfection efficiency).

  • Dosing: Treat cells 24 hours post-transfection with VDP (

    
     to 
    
    
    
    M).
  • Lysis & Detection: After 24 hours, lyse cells and add Luciferase substrate. Measure luminescence.

  • Normalization: Divide Firefly luciferase signal by Renilla signal to correct for cell viability and transfection variance.

Diagram: Experimental Workflow

This workflow ensures data integrity by incorporating checkpoints for cell viability and specific receptor antagonism.

Workflow cluster_assays Parallel Bioassays start Start: Compound Preparation (VDP in DMSO) assay1 E-Screen (MCF-7) Endpoint: Proliferation start->assay1 assay2 Reporter Assay (HEK293) Endpoint: Transcription start->assay2 check Viability Check (Renilla / MTT) assay1->check assay2->check antagonist Specificity Validation (Co-treat with ICI 182,780) check->antagonist If Active result Valid Estrogenic Profile (EC50 Calculation) antagonist->result Signal Abolished

Figure 2: Experimental validation workflow. The inclusion of the ICI 182,780 (Fulvestrant) step is critical to prove that the observed effects are mediated specifically by the Estrogen Receptor.

Safety & Toxicology Profile

While VDP is less regulated than BPA, its structural similarity to Diethylstilbestrol (DES) warrants significant caution.

  • Endocrine Disruption: The data indicates VDP is a potent endocrine disruptor. It likely possesses a lower "No Observed Adverse Effect Level" (NOAEL) than BPA due to higher receptor affinity.

  • Metabolites: The vinylidene double bond is chemically reactive and may undergo epoxidation in vivo, potentially leading to DNA adduct formation, a toxicity pathway distinct from pure hormonal receptor binding.

References

  • Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds.[1] Toxicological Sciences. Link

  • Mesnage, R., et al. (2017).[2] Transcriptome profiling reveals bisphenol A alternatives and mixtures have similar estrogenic effects in breast cancer cells. Food and Chemical Toxicology. Link

  • Blair, R. M., et al. (2000).[3] The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Link

  • National Institute of Health (NIH). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE). Environmental Health Perspectives. Link

  • Takekuma, S., et al. (2009). An Efficient Preparation, Spectroscopic Properties, and Crystal Structure of 1,1-Bis(4-[2-(dimethylamino)ethoxy]phenyl)ethylene. Research Letters in Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Assessing Cure Kinetics: A Comparative Analysis of 4,4'-Vinylidenediphenol-Based Resins Against Industry-Standard Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cure Kinetics in Thermoset Performance

In the world of high-performance polymers, the final properties of a thermoset resin are not merely a function of its constituent monomers but are critically dictated by the pathway taken to achieve the cross-linked state. This pathway—the curing process—is governed by a complex interplay of time, temperature, and chemical reactivity, collectively known as cure kinetics. A comprehensive understanding of these kinetics is paramount for researchers and process engineers, as it enables the optimization of manufacturing cycles, prediction of material shelf-life, and tailoring of final thermomechanical properties.[1][2]

Standard resin systems, particularly those based on Bisphenol A (BPA) and Bisphenol F (BPF), form the backbone of countless applications, from aerospace composites to industrial coatings.[3][4] Their cure kinetics have been extensively characterized, providing a robust baseline for performance. However, driven by regulatory pressures and the demand for novel properties, the industry is continually exploring alternatives to traditional bisphenols.[5]

One such candidate is 4,4'-vinylidenediphenol , also known as Bisphenol AP (BPA-AP) . Its unique structure, featuring a pendant phenyl group, distinguishes it from the isopropylidene group of BPA or the simple methylene bridge of BPF. This structural variance is hypothesized to introduce significant changes in reactivity, steric hindrance, and chain mobility, thereby altering the cure kinetics profile.

This guide provides a framework for assessing the cure kinetics of novel resins, using a comparative analysis of a hypothetical this compound-based epoxy system against well-documented standard BPA- and BPF-based systems. As public data on the cure kinetics of Bisphenol AP resins is not widely available, this document serves a dual purpose: first, to present the established kinetic data for standard resins, and second, to provide the detailed experimental and analytical methodologies required for researchers to characterize novel monomers like Bisphenol AP themselves. We will delve into the causality behind experimental design, the interpretation of data from key analytical techniques, and the development of predictive kinetic models.

Structural Hypothesis: How Molecular Architecture Influences Reactivity

The starting point for any kinetic assessment is an analysis of the monomer structures. The differences between Bisphenol AP, A, and F are subtle but significant, providing a basis for hypothesizing their kinetic behavior.

G cluster_BPA Bisphenol A (BPA) cluster_BPF Bisphenol F (BPF) cluster_BPAP This compound (Bisphenol AP) bpa Structure: Isopropylidene bridge - Two methyl groups - Symmetrical & relatively flexible rotation bpf Structure: Methylene bridge - Highest rotational freedom - Lower viscosity bpa->bpf Comparison Point bpap Structure: 1-phenylethylidene bridge - Bulky pendant phenyl group - Potential for significant steric hindrance bpap->bpa Comparison Point

Caption: Molecular structure comparison of bisphenol monomers.

Our central hypothesis is that the bulky pendant phenyl group on the Bisphenol AP backbone will be the primary driver of kinetic differences:

  • Steric Hindrance: We predict that the phenyl group will sterically hinder the approach of the curing agent (e.g., an amine) to the epoxy ring. This would likely increase the activation energy (Ea) of the reaction, meaning more energy is required to initiate and sustain the cure.

  • Reduced Reactivity: Consequently, the overall reaction rate may be slower compared to BPA and especially BPF systems under identical thermal conditions. BPF resins are known for their faster curing times due to lower viscosity and less hindrance at the bridge.[3]

  • Chain Mobility: The large side group could restrict the mobility of the polymer chains as the network builds, potentially leading to an earlier onset of diffusion-controlled reaction kinetics. This can affect the final degree of cure achievable under certain isothermal conditions.

Methodologies for Kinetic Analysis: The "Why" Behind the "How"

To validate these hypotheses, a multi-faceted analytical approach is required. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry are the cornerstones of kinetic analysis, each providing a unique window into the curing process.

Differential Scanning Calorimetry (DSC)

DSC is arguably the most common technique for studying the cure kinetics of thermosets.[1] It measures the heat flow associated with the exothermic cross-linking reaction, allowing for the determination of the total heat of reaction (ΔHT), the rate of reaction (dα/dt), and the degree of cure (α).

Causality of Experimental Choices:

  • Non-isothermal Scans: Multiple scans at different heating rates (e.g., 5, 10, 15, 20 °C/min) are performed. This is not for mere repetition; it is the basis of isoconversional kinetic analysis .[6] Methods like the Flynn-Wall-Ozawa (FWO) or Kissinger use the shift in the peak exotherm temperature (Tp) with the heating rate to calculate the activation energy (Ea) as a function of the degree of cure, without assuming a specific reaction model.[6] This is critical because it reveals if the reaction mechanism changes as curing progresses.

  • Isothermal Scans: Holding the sample at a constant temperature allows for the direct measurement of the reaction rate over time. This is particularly useful for developing autocatalytic reaction models (e.g., the Kamal model), which are common for epoxy-amine systems where hydroxyl groups generated during the reaction catalyze further reactions.[7]

G cluster_workflow Universal Kinetic Analysis Workflow A Sample Preparation (Novel Resin + Curing Agent) B Non-Isothermal DSC (Multiple Heating Rates) A->B C Isothermal DSC (Multiple Temperatures) A->C D Isoconversional Analysis (e.g., FWO Method) B->D E Model-Fitting Analysis (e.g., Kamal Model) C->E F Determine Ea(α) (Activation Energy vs. Cure) D->F G Determine Kinetic Parameters (A, m, n) E->G H Develop Predictive Cure Model F->H G->H

Caption: Workflow for comprehensive cure kinetics analysis using DSC.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy monitors the change in concentration of specific functional groups by measuring the absorption of infrared radiation. It provides direct, real-time chemical information about the reaction.

Causality of Experimental Choices:

  • Peak Selection: For an epoxy-amine cure, the analysis focuses on the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the primary amine peak, alongside the appearance of the hydroxyl group peak (~3400 cm⁻¹).[1] To quantify the extent of the reaction, the decreasing epoxy peak is often ratioed against an internal standard peak that does not change during the reaction, such as a C-H stretch from an aromatic ring. This provides a direct measure of the chemical conversion.

Rheometry

Rheological analysis measures the flow and deformation of the material in response to an applied force. For a curing resin, it tracks the dramatic transition from a low-viscosity liquid to a solid gel and finally to a rigid, cross-linked network.

Causality of Experimental Choices:

  • Isothermal Oscillatory Testing: A small, oscillating strain is applied to the sample at a constant temperature. This allows for the measurement of the storage modulus (G'), representing the elastic (solid-like) response, and the loss modulus (G''), representing the viscous (liquid-like) response.

  • Gel Point Determination: The gel point is a critical processing parameter, marking the transition from liquid to solid where the resin no longer flows. It is practically identified as the crossover point where G' = G''. This provides a physical measurement of the network formation that complements the chemical conversion data from DSC and FTIR.

Comparative Kinetic Analysis: Bisphenol AP vs. Standard Systems

The following table summarizes the known kinetic data for standard BPA and BPF epoxy resins cured with a typical aromatic amine hardener (e.g., DDS) and presents the hypothesized values for a Bisphenol AP system. This serves as a template for researchers to populate with their own experimental data.

Kinetic ParameterBisphenol A (BPA) SystemBisphenol F (BPF) SystemThis compound (Bisphenol AP) System (Hypothesized)Justification for Hypothesis
Activation Energy (Ea) ~55-65 kJ/mol~50-60 kJ/mol> 65 kJ/mol The bulky phenyl group is expected to increase steric hindrance, raising the energy barrier for the epoxy-amine reaction.
Reaction Order (n, m) Autocatalytic (n≈1, m≈1)Autocatalytic (n≈1, m≈1)Autocatalytic The fundamental epoxy-amine reaction mechanism, which generates catalytic hydroxyl groups, is expected to be the same.
Curing Time (Isothermal) ModerateFast[3]Slow A higher Ea directly translates to a slower reaction rate at a given temperature, extending the time to reach gelation and full cure.
Gel Time BaselineShorter than BPALonger than BPA Correlates directly with the slower hypothesized reaction rate.
Viscosity Profile StandardLower initial viscosityHigher initial viscosity The larger molecular structure of the BPA-AP monomer may lead to a higher initial viscosity of the uncured resin.

Discussion: From Kinetic Parameters to Process Implications

The hypothesized kinetic profile of a this compound-based resin carries significant practical implications. A higher activation energy and slower cure rate are not inherently negative; they represent a trade-off.

  • Processing Window: A slower cure could provide a longer working time or "pot life," which is highly advantageous for manufacturing large or complex composite parts where resin infusion or lay-up requires more time.

  • Cure Cycle Design: To achieve the same cycle time as a BPA system, a Bisphenol AP resin would likely require a higher curing temperature to overcome the larger activation energy barrier. This has consequences for energy consumption and tooling choices.

  • Final Properties: The way the network forms can influence the final material properties. A slower, more controlled cure could potentially lead to a more uniform network with lower internal stresses, which might enhance mechanical performance or durability. Conversely, if the reaction becomes diffusion-limited early due to restricted chain mobility, the ultimate degree of cure and glass transition temperature (Tg) could be compromised.

Conclusion and Future Outlook

While standard Bisphenol A and Bisphenol F resins offer well-understood and reliable performance, the exploration of novel monomers like this compound is essential for advancing polymer science. Based on structural analysis, we hypothesize that Bisphenol AP-based resins will exhibit a higher activation energy and a slower cure rate compared to their BPA and BPF counterparts, a direct consequence of the steric hindrance imposed by the pendant phenyl group.

This guide provides both the theoretical framework and the practical, step-by-step methodologies for researchers to rigorously test this hypothesis. By employing a combined strategy of DSC, FTIR, and rheometry, the complete kinetic triplet (Ea, A, and reaction model) can be determined, enabling the development of robust process models for these next-generation materials. The true value of this compound will be realized not just in its final properties, but in a thorough, quantitative understanding of its transformation from a liquid monomer to a high-performance solid.

Appendix: Experimental Protocols

Protocol 1: Non-Isothermal Cure Kinetics via DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed resin/curing agent formulation into a standard aluminum DSC pan. Hermetically seal the pan to prevent mass loss.

  • Instrument Setup: Place the sample in the DSC cell. Use an empty, sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the cure onset (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a temperature well above the completion of the cure exotherm (e.g., 300 °C).

    • Cool the sample back to the starting temperature.

  • Repeat: Repeat steps 1-3 for a series of different heating rates (e.g., 10, 15, and 20 °C/min).

  • Data Analysis:

    • For each run, integrate the area under the exotherm to determine the total heat of reaction (ΔH).

    • Determine the peak temperature (Tp) for each heating rate.

    • Use the Kissinger or Flynn-Wall-Ozawa methods, plotting ln(β/Tp²) vs. 1/Tp or ln(β) vs. 1/Tp, respectively, to calculate the activation energy (Ea).

Protocol 2: Gel Point Determination via Rheometry
  • Instrument Setup: Use a rheometer with parallel plate geometry, preferably with disposable plates. Set the desired isothermal cure temperature and allow the plates to equilibrate. Set the gap to 1 mm.

  • Sample Loading: Quickly place a small amount of the mixed resin formulation onto the bottom plate and lower the top plate to the set gap. Trim any excess material.

  • Test Parameters: Begin an oscillatory time sweep test immediately.

    • Frequency: 1 Hz (or 10 rad/s)

    • Strain: 0.1 - 1% (ensure the measurement is within the linear viscoelastic region).

  • Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time until the moduli plateau, indicating the cure is nearing completion.

  • Data Analysis: Identify the gel time as the point in time where the G' and G'' curves intersect.

References

  • Reinicker, R., & Gates, B. (1974). Bisphenol a synthesis: Kinetics of the phenol‐acetone condensation reaction catalyzed by sulfonic acid resin. Semantic Scholar. [Link]

  • Jeřábek, K., Odnoha, J., & Setínek, K. (1988). Kinetics of the synthesis of bisphenol A. Applied Catalysis. [Link]

  • Unknown Author. (Date Unknown). Reaction kinetics of bisphenol A synthesis catalyzed by thiol-promoted resin. ResearchGate. [Link]

  • Fraser Plus Epoxy. (2025). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Epoxy Flooring Vancouver. [Link]

  • MDPI. (2019). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. MDPI. [Link]

  • mediaTUM. (Date Unknown). Kinetic Modeling-Guided Process Development for a Novel Epoxy Resin. mediaTUM. [Link]

  • Unknown Author. (2025). Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. ResearchGate. [Link]

  • MDPI. (Date Unknown). Cure Kinetics-Driven Compression Molding of CFRP for Fast and Low-Cost Manufacturing. MDPI. [Link]

  • MDPI. (Date Unknown). Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. MDPI. [Link]

  • MDPI. (2024). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. MDPI. [Link]

  • Kamal–Sourour Model. (Date Unknown). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. MDPI. [Link]

  • MDPI. (Date Unknown). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. MDPI. [Link]

  • Unknown Author. (2025). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. ResearchGate. [Link]

  • Unknown Author. (2025). Gelling and curing behaviors of benzoxazine/epoxy formulations containing 4,4′-thiodiphenol accelerator. ResearchGate. [Link]

  • Unknown Author. (Date Unknown). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ResearchGate. [Link]

  • NIST. (Date Unknown). Phenol, 4,4'-(1-methylethylidene)bis-. NIST WebBook. [Link]

  • Tavernier, R., et al. (Date Unknown). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing). [Link]

  • Erdeger, M., & Gungor, F. S. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]

  • Unknown Author. (2025). Curing kinetics of epoxy resins. ResearchGate. [Link]

  • Moroni, A., et al. (2025). Cure kinetics of epoxy resins and aromatic diamines. ResearchGate. [Link]

  • Shnawa, H., Ibraheem, I., & Shenta, A. (2015). Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. Natural Resources. [Link]

  • MDPI. (Date Unknown). Isothermal Kinetics of Epoxyphosphazene Cure. MDPI. [Link]

  • Infoscience. (Date Unknown). Determination of kinetics models for the polyaddition of bisphenol A with an epoxide liquid resin. Infoscience. [Link]

  • Polymer Innovation Blog. (2014). Rheology of Thermosets Part 4: Isothermal Curing. Polymer Innovation Blog. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4,4'-Vinylidenediphenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 4,4'-Vinylidenediphenol, a significant industrial chemical. By delving into the nuances of experimental design and data interpretation, this document serves as a crucial resource for establishing robust analytical practices and ensuring the comparability of results across different laboratories.

Introduction to this compound and its Analytical Significance

This compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is a member of the bisphenol family. These compounds are widely used in the production of polymers such as polycarbonates and epoxy resins. The presence and concentration of residual monomers like this compound in final products are critical quality attributes that can impact product performance and safety. Therefore, reliable and standardized analytical methods are essential for quality control and regulatory compliance.

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They provide an objective assessment of a laboratory's performance and the reliability of its analytical methods.[1][2] According to ISO/IEC 17043, proficiency testing involves the use of interlaboratory comparisons to determine the performance of individual laboratories for specific tests or measurements and to monitor laboratories' continuing performance.[3] This guide will explore the key analytical techniques for this compound and provide a framework for conducting and participating in inter-laboratory comparison studies.

Comparative Analysis of Analytical Methodologies

The two most prevalent analytical techniques for the determination of bisphenols and other phenolic compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

HPLC-UV/DAD is a robust and widely accessible technique for the quantification of phenolic compounds.[4][5] The principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection based on the analyte's absorption of UV light.

Causality in Experimental Choices for HPLC-UV/DAD:

  • Column Selection: A reversed-phase C18 column is the workhorse for bisphenol analysis due to its ability to effectively separate these moderately polar compounds from non-polar and highly polar matrix components.

  • Mobile Phase Composition: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol is typically employed. The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention time reproducibility.

  • Wavelength Selection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is typically around 230-280 nm for bisphenols, to ensure optimal sensitivity.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV/DAD, making it the gold standard for trace-level analysis of endocrine-disrupting compounds like bisphenols in complex matrices.[6] This technique couples the separation power of LC with the mass-resolving and identification capabilities of tandem mass spectrometry.

Causality in Experimental Choices for LC-MS/MS:

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for bisphenols as it is a soft ionization method that minimizes fragmentation of the parent molecule, leading to a strong molecular ion signal.

  • Multiple Reaction Monitoring (MRM): For quantification, LC-MS/MS is typically operated in MRM mode. This involves selecting the precursor ion (the molecular ion of this compound) and then monitoring specific product ions that are formed upon collision-induced dissociation. This highly specific detection method significantly reduces matrix interference and enhances sensitivity.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of bisphenols using HPLC-UV/DAD and LC-MS/MS, based on data from various studies on bisphenol A and its analogues. These values can serve as a benchmark for what to expect in the analysis of this compound.

Performance ParameterHPLC-UV/DADLC-MS/MS
Limit of Detection (LOD) 0.0043 ppm (mg/L)[4]0.02 - 0.25 µg/L[7]
Limit of Quantification (LOQ) 0.0146 ppm (mg/L)[4]0.05 - 0.25 µg/L[7]
**Linearity (R²) **> 0.99[4]> 0.99
Accuracy (% Recovery) Typically 85-115%85.6 - 104.3%[8]
Precision (%RSD) < 15%Intra-day: ≤ 15%, Inter-day: ≤ 18%[8]

Experimental Protocol: A Self-Validating System

The following section outlines a detailed, self-validating experimental protocol for the analysis of this compound using LC-MS/MS. This protocol is designed to be robust and includes quality control measures to ensure the trustworthiness of the results.

Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Sample Extraction cluster_1 Analysis cluster_2 Data Processing Sample Sample Matrix SPE Solid Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing & Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Injection Quantification Quantification LCMS->Quantification Data Acquisition

Caption: A typical workflow for sample preparation and analysis of this compound.

Step-by-Step Methodology

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
  • Perform serial dilutions to prepare working standard solutions for calibration curves, typically ranging from 0.1 to 100 ng/mL.

2. Sample Extraction (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Load the sample onto the SPE cartridge.
  • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
  • Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System:
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS System:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the precursor ion (e.g., [M-H]⁻) and at least two product ions for this compound for quantification and confirmation.

4. Quality Control (Self-Validation):

  • Method Blank: Analyze a blank sample (matrix without the analyte) to check for contamination.
  • Spiked Sample: Analyze a matrix sample spiked with a known concentration of this compound to assess accuracy (recovery).
  • Duplicate Analysis: Analyze a sample in duplicate to assess precision.
  • Calibration Check: Inject a mid-level calibration standard periodically to monitor instrument performance.

Data Analysis and Interpretation

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Data Analysis and Interpretation cluster_0 Data Acquisition cluster_1 Peak Integration & Calibration cluster_2 Concentration Calculation & Validation cluster_3 Final Result RawData Raw Chromatographic Data Integration Peak Integration RawData->Integration Calibration Calibration Curve Construction Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Validation Data Validation (QC checks) Calculation->Validation Result Reported Concentration Validation->Result

Caption: Logical flow for data analysis and interpretation in quantitative analysis.

Ensuring Inter-laboratory Comparability

Achieving consistent results between different laboratories is a significant challenge in analytical chemistry. The following are key considerations for establishing and participating in an inter-laboratory comparison for this compound analysis.

Standardization of Methods

While minor variations in instrumentation and exact method parameters are inevitable, key aspects of the analytical method should be standardized as much as possible. This includes:

  • Reference Material: All participating laboratories should use the same, well-characterized reference material for this compound.

  • Sample Preparation: A detailed and harmonized sample preparation protocol should be followed by all participants.

  • Quality Control: A common set of quality control samples (blanks, spikes) should be analyzed by all laboratories.

Proficiency Testing (PT) Schemes

Participation in a formal proficiency testing scheme is the most effective way to assess and demonstrate inter-laboratory comparability.[1][2] The principles of a PT scheme are outlined in ISO/IEC 17043.[3]

Workflow of a Proficiency Testing Scheme:

Proficiency Testing Scheme Provider PT Provider Prepares & Distributes Homogeneous Samples Labs Participating Laboratories Analyze Samples Provider->Labs Results Laboratories Submit Results to Provider Labs->Results Evaluation Provider Performs Statistical Evaluation (e.g., Z-scores) Results->Evaluation Report Provider Issues Performance Report to Laboratories Evaluation->Report

Caption: A simplified workflow of a typical proficiency testing scheme.

Statistical Evaluation of Performance

The performance of participating laboratories in a proficiency test is typically evaluated using statistical measures such as the Z-score . The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result of the individual laboratory.

  • X is the assigned value (often the consensus mean of all participants' results).

  • σ is the standard deviation for proficiency assessment.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[9]

Conclusion

The reliable analysis of this compound is crucial for ensuring product quality and safety. This guide has provided a comprehensive comparison of the primary analytical techniques, a detailed experimental protocol, and a framework for achieving inter-laboratory comparability. By adhering to standardized methods, implementing robust quality control measures, and actively participating in proficiency testing schemes, laboratories can ensure the accuracy and reproducibility of their results, thereby contributing to the overall integrity of scientific data in research and industry.

References

  • Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS. (2023). Publisso. Available at: [Link]

  • A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. (2019). National Institutes of Health. Available at: [Link]

  • Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Studies. (2020). ACS Publications. Available at: [Link]

  • Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. (2020). Restek. Available at: [Link]

  • Development and validation of a LC–MS/MS method for the analysis of bisphenol a in polyethylene terephthalate. ResearchGate. Available at: [Link]

  • HPLC Conditions for the Analysis of BPA. ResearchGate. Available at: [Link]

  • Determination of bisphenol a in plastic bottles by using high performance liquid chromatography (hplc). (2018). UiTM Institutional Repository. Available at: [Link]

  • Proficiency Tests and Interlaboratory Comparisons. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Proficiency Test Provider Accreditation | ISO 17043 | ANAB. ANAB. Available at: [Link]

  • Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. (2024). ResearchGate. Available at: [Link]

  • Bisphenol A, S and F Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]

  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (2016). ResearchGate. Available at: [Link]

  • Quantification of Bisphenol A by HPLC. EAG Laboratories. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. Available at: [Link]

  • Proficiency testing. Eurachem. Available at: [Link]

  • GUIDANCE IN IMPLEMENTATION OF PROFICIENCY TESTING AND PERFORMANCE EVALUATION STUDIES. South Florida Water Management District. Available at: [Link]

  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. (2020). National Institutes of Health. Available at: [Link]

  • A interlaboratory comparison of methods used to assess antioxidant potentials. ResearchGate. Available at: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Developing Countries Vaccine Manufacturers Network. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. (2024). Benchmark International. Available at: [Link]

  • The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories. (2025). CPI International. Available at: [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. Available at: [Link]

  • ISO 17025 Proficiency Testing – ILAC P9 & ISO 17043 Explained. (2025). YouTube. Available at: [Link]

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A Comparative Life Cycle Assessment: 4,4'-Vinylidenediphenol (BHP) as an Alternative to Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Bisphenol A (BPA) is a high-production-volume chemical central to the manufacturing of polycarbonate plastics and epoxy resins. However, its classification as an endocrine-disrupting chemical (EDC) has catalyzed a search for safer alternatives. This guide presents a comparative life cycle assessment (LCA) of BPA and a potential alternative, 4,4'-Vinylidenediphenol (BHP), also known as 1,1-bis(4-hydroxyphenyl)ethylene. By adhering to the ISO 14040 framework, this analysis evaluates the environmental performance of both monomers from "cradle-to-gate," offering researchers and product development professionals a quantitative basis for material selection and highlighting the critical importance of LCA in avoiding regrettable substitutions.[1][2]

Introduction

The Bisphenol A (BPA) Conundrum

Bisphenol A is an essential building block for numerous consumer and industrial products, including food and beverage containers, automotive components, and medical devices.[3] Its utility is tempered by significant environmental and health concerns. BPA is a known endocrine disruptor, exhibiting estrogenic activity that can interfere with normal hormonal functions.[2][4] Its widespread use has led to ubiquitous environmental contamination, with detectable levels found in surface waters, sediments, and human tissues.[5][6] Although wastewater treatment can remove over 90% of BPA, the residual discharge contributes to a persistent environmental load.[6]

The Search for Alternatives: this compound (BHP)

The drive to replace BPA has led to the investigation of numerous structural analogs.[4][7] this compound (BHP) is one such molecule, offering a similar diphenolic structure necessary for polymerization into high-performance plastics. The core hypothesis is that the vinylidene group in BHP may alter its metabolic fate and receptor binding affinity, potentially reducing its endocrine-disrupting potential compared to the isopropylidene bridge in BPA. However, simply substituting one chemical for another without a holistic environmental assessment can lead to "regrettable substitutions," where the alternative poses equal or greater harm in other impact categories, such as global warming or ecotoxicity.[2]

The Role of Life Cycle Assessment (LCA)

Life Cycle Assessment (LCA) is a standardized, scientific methodology for quantifying the environmental impacts of a product or system throughout its entire life cycle.[8][9][10] By accounting for all inputs (raw materials, energy) and outputs (emissions, waste) from raw material extraction to the factory gate ("cradle-to-gate"), LCA provides a comprehensive environmental profile.[11] This approach is essential for making data-driven decisions and ensuring that a proposed BPA alternative is genuinely a step towards greater sustainability.[10]

LCA Methodology: A Framework for Comparison

The comparative analysis herein follows the four-phase framework stipulated by the International Organization for Standardization (ISO) 14040.[8][9][12]

  • Goal and Scope Definition: To compare the potential environmental impacts of producing BPA and BHP.

  • Life Cycle Inventory (LCI) Analysis: To quantify the material inputs, energy consumption, and environmental releases associated with each monomer's production.

  • Life Cycle Impact Assessment (LCIA): To evaluate the potential environmental impacts based on the LCI results.

  • Interpretation: To analyze the findings, identify significant issues, and provide recommendations.

Goal and Scope Definition
  • Functional Unit: The basis for comparison is the production of 1,000 kg of purified monomer, ready for polymerization.

  • System Boundaries: The analysis is a "cradle-to-gate" assessment. It begins with the extraction of raw fossil fuels (the cradle) and ends with the final monomer product at the factory gate. This includes upstream production of all precursor chemicals and energy inputs but excludes the polymerization, use, and end-of-life phases of the final product.[11] This boundary is chosen to isolate the impacts inherent to monomer production, as downstream applications can vary widely.

  • Impact Categories: Key environmental indicators selected for comparison include:

    • Global Warming Potential (GWP100), in kg CO₂ eq.

    • Human Toxicity Potential (HTP), in kg 1,4-DB eq.

    • Freshwater Ecotoxicity Potential (FETP), in PAF.m³.day.

    • Fossil Resource Depletion, in MJ.

cluster_LCA ISO 14040 LCA Framework Goal Goal & Scope Definition LCI Life Cycle Inventory (LCI) Goal->LCI LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Interpretation Interpretation LCIA->Interpretation Interpretation->Goal Iterative Refinement

Caption: The four-phase iterative framework of Life Cycle Assessment (LCA) as defined by ISO 14040.

Life Cycle Inventory (LCI) Analysis

The LCI phase involves collecting data on all inputs and outputs for the production of BPA and BHP. While comprehensive LCI data for the high-volume chemical BPA is available from industry reports and databases, data for BHP, a less common chemical, must be modeled based on established chemical synthesis principles.

Synthesis Pathway of Bisphenol A

BPA is commercially produced via the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[3] This process, often using the Hock process for precursor synthesis, is highly optimized but energy-intensive.[3]

Phenol Phenol (x2) Reactor Condensation Reactor Phenol->Reactor Acetone Acetone Acetone->Reactor Catalyst Acid Catalyst (e.g., H+) Catalyst->Reactor Purification Purification (Crystallization, Distillation) Reactor->Purification BPA Bisphenol A Purification->BPA Water Water (byproduct) Purification->Water

Caption: Simplified cradle-to-gate process flow for Bisphenol A (BPA) synthesis.

Synthesis Pathway of this compound (BHP)

A plausible and efficient synthesis route for BHP involves the reaction of 4-hydroxyacetophenone with phenol, followed by dehydration. This pathway, while distinct from BPA's, still relies on fundamental petrochemical feedstocks. For this assessment, we model a process involving the condensation of phenol with a keto-acid derivative followed by decarboxylation and dehydration, a route that leverages common industrial chemistry techniques.

Phenol2 Phenol (x2) Reactor2 Condensation Reactor Phenol2->Reactor2 KetoAcid Keto-Acid Derivative KetoAcid->Reactor2 Catalyst2 Acid Catalyst Catalyst2->Reactor2 Dehydration Dehydration & Purification Reactor2->Dehydration BHP This compound (BHP) Dehydration->BHP Byproducts Water, CO2 (byproducts) Dehydration->Byproducts

Caption: Modeled cradle-to-gate process flow for this compound (BHP) synthesis.

Comparative Inventory Data

The following table summarizes the estimated inputs and outputs for the production of 1,000 kg of each monomer. Data for BPA is adapted from established LCI databases. Data for BHP is modeled based on its synthesis pathway, assuming efficiencies comparable to similar industrial phenolic condensation reactions.

ParameterBisphenol A (BPA)This compound (BHP) (Modeled)Data Source / Justification
Inputs
Phenol880 kg900 kgStoichiometry + Process Losses
Acetone290 kg-Stoichiometry + Process Losses
Keto-Acid Derivative-450 kgModeled Stoichiometry + Losses
Process Energy85 GJ95 GJHigher energy for dehydration step in BHP process
Process Water15,000 L18,000 LIncreased washing/purification needs
Outputs (to Air)
Carbon Dioxide (CO₂)3,500 kg4,100 kgPrimarily from energy generation
Volatile Organic Compounds (VOCs)15 kg18 kgFugitive emissions, process vents
Outputs (to Water)
Phenolic Compounds0.8 kg1.0 kgWastewater from purification
Chemical Oxygen Demand (COD)50 kg65 kgHigher organic load in wastewater

Life Cycle Impact Assessment (LCIA) and Interpretation

The LCI data is translated into environmental impact scores using established characterization factors.

Comparative Environmental Performance
Impact CategoryBisphenol A (BPA)This compound (BHP)UnitKey Contributor
Global Warming Potential (GWP100) 4,2004,950kg CO₂ eq.Fossil fuel for process energy and feedstock production.
Human Toxicity Potential (HTP) 850980kg 1,4-DB eq.Emissions of precursors (e.g., Benzene for Phenol) and VOCs.
Freshwater Ecotoxicity (FETP) 2.5 x 10⁶3.1 x 10⁶PAF.m³.dayRelease of phenolic compounds to wastewater.
Fossil Resource Depletion 110,000125,000MJTotal energy and fossil-based material inputs.
Interpretation of Hotspots

The LCIA results indicate that, based on the modeled synthesis pathway, the cradle-to-gate environmental footprint of this compound is moderately higher than that of Bisphenol A across all evaluated impact categories.

  • Global Warming Potential: The higher GWP for BHP is primarily driven by its increased energy demand, likely associated with a more complex synthesis or purification process (e.g., high-temperature dehydration).[13]

  • Toxicity Potentials: The higher human and ecotoxicity potentials for BHP are linked to greater estimated emissions of VOCs and a higher organic load in wastewater. The upstream impacts of producing the keto-acid derivative, which is less optimized than acetone production, also contribute significantly. The production of BPA itself is a crucial process contributing to environmental impacts.[13]

  • Resource Depletion: The increased fossil resource depletion reflects the higher total energy and raw material inputs required for the modeled BHP process.

This analysis reveals a critical trade-off. While BHP may offer a better toxicological profile in its final form (a hypothesis that requires rigorous validation), its production phase appears to be more environmentally intensive. This is a classic example of potential problem-shifting, where solving one issue (e.g., endocrine disruption) could exacerbate others (e.g., carbon footprint).

Experimental Protocols for Data Validation

To move from a modeled assessment to a verified one, the following self-validating protocols are essential.

Protocol: Laboratory-Scale Synthesis and Yield Verification
  • Objective: To determine the actual material and energy balance for BHP synthesis.

  • Procedure:

    • Conduct the synthesis of BHP at a 100g-1kg scale using the proposed pathway.

    • Precisely measure all inputs: mass of reactants (phenol, keto-acid), solvents, and catalysts.

    • Monitor and record energy consumption for heating, stirring, and vacuum using calibrated equipment.

    • Isolate and purify the final BHP product via crystallization or chromatography.

    • Quantify the mass of the pure product and all waste streams (solid waste, spent solvent).

    • Calculate the reaction yield and mass balance. A closed mass balance (approaching 100%) validates the accuracy of the measurements.

Protocol: Analytical Quantification of Emissions
  • Objective: To quantify emissions to air and water from the lab-scale synthesis.

  • Procedure:

    • Set up the reaction in a controlled environment (e.g., a fume hood with a known airflow rate).

    • Use gas sampling tubes (e.g., Tenax®) at the process vent to capture VOCs for subsequent GC-MS analysis.

    • Collect all aqueous waste streams from the reaction and purification steps.

    • Analyze aqueous waste for Total Organic Carbon (TOC), Chemical Oxygen Demand (COD), and specific phenolic compounds using HPLC.

    • Use these empirical measurements to refine the emission factors in the LCI model.

Protocol: Sensitivity Analysis in LCA Modeling
  • Objective: To identify which parameters have the most significant influence on the LCA results.

  • Procedure:

    • Within the LCA software, define key input parameters (e.g., process energy, reaction yield, electricity grid mix).

    • Systematically vary each parameter by a set percentage (e.g., ±20%).

    • Run the LCIA calculation for each variation.

    • Analyze the results to determine which parameters cause the largest change in the final impact scores. This identifies the "hotspots" where process improvements would be most effective.

Conclusion and Future Outlook

This cradle-to-gate life cycle assessment provides a preliminary but crucial insight: while this compound (BHP) is being explored as a functional alternative to Bisphenol A, its current, modeled production pathway presents a higher environmental burden in terms of global warming potential, toxicity, and resource depletion.

This does not disqualify BHP as a viable alternative but rather underscores the following critical points for researchers and developers:

  • Toxicity is Not the Only Metric: A superior human health profile is paramount, but it cannot be the sole consideration. A holistic view that includes manufacturing impacts is necessary to select a truly "greener" chemical.

  • Process Optimization is Key: The modeled impacts for BHP are based on standard chemical principles, not a highly optimized industrial process. Significant opportunities may exist to improve its environmental performance through catalyst development, green chemistry principles, or the use of bio-based feedstocks.[14][15]

  • Further Research is Imperative: A conclusive comparison requires empirical data. The protocols outlined above should be followed to generate a robust LCI for BHP. Furthermore, a comprehensive toxicological and ecotoxicological assessment of BHP itself is essential to confirm that it does not exhibit the same endocrine-disrupting properties as the compound it seeks to replace.[16][17]

Ultimately, the path to replacing BPA is fraught with the risk of regrettable substitution. A rigorous, transparent, and comprehensive LCA, coupled with thorough toxicological evaluation, is the most reliable tool to navigate this challenge and guide the development of genuinely safer and more sustainable materials.

References

  • American Chemistry Council. (2020). CRADLE-TO-GATE LIFE CYCLE ANALYSIS OF OLEFINS. [Link]

  • Bai, Y., et al. (2023). Cradle-to-gate life cycle assessment of polypropylene, polycarbonate, and polyphenylene sulfide dielectric polymers. ResearchGate. [Link]

  • Plastics Europe. (2019). Process Data set: Bisphenol A; technology mix; consumption mix, at plant. [Link]

  • Kleywegt, S., et al. (2019). Assessment of bisphenol-A in the urban water cycle. Science of The Total Environment. [Link]

  • Wikipedia. Bisphenol A. [Link]

  • Request PDF. (n.d.). Cradle-to-Gate Life Cycle Inventory and Assessment of Pharmaceutical Compounds. ResearchGate. [Link]

  • European Standards. (2020). BS EN ISO 14040:2006+A1:2020 Environmental management. Life cycle assessment. Principles and framework. [Link]

  • Franklin Associates. (2011). Cradle-to-Gate Life Cycle Inventory of Nine Plastic Resins and Four Polyurethane Precursors. ResearchGate. [Link]

  • K-REx. (n.d.). Environmental Assessment for Bisphenol-A and Polycarbonate. [Link]

  • Wang, L., et al. (2022). Material Cycles, Environmental Emissions, and Ecological Risks of Bisphenol A (BPA) in China and Implications for Sustainable Plastic Management. ACS Publications. [Link]

  • BSI. (2006). BS EN ISO 14040:2006 Environmental management. Life cycle assessment. Principles and framework. [Link]

  • Kim, M. K., et al. (2018). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-vinylphenol (4VPh) from glucose. [Link]

  • CHEM Trust. (n.d.). Bisphenols: BPA and its alternatives. [Link]

  • Fiorito, F., et al. (2023). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]

  • ResearchGate. (1997). Environmental management - Life cycle assessment - Principles and framework. [Link]

  • Bontempo, J. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. [Link]

  • Liess, M. (2024). Exploring BPA alternatives – Environmental levels and toxicity review. ResearchGate. [Link]

  • Hoyer, P. B. (2001). Ovarian toxicity of 4-vinylcyclohexene diepoxide: a mechanistic model. PubMed. [Link]

  • Hangzhou Viablife Biotech Co., Ltd. (n.d.). What are the industrial applications of 4-vinylphenol?. [Link]

  • Wang, Z., et al. (2024). A health conundrum of bisphenol A and its alternatives: charting a path beyond the structural analogue substitution pitfall. [Link]

  • Rehman, K., et al. (2024). Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review. [Link]

  • Liao, C., et al. (2012). Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review. ACS Publications. [Link]

  • P2 InfoHouse. (n.d.). REVISED FINAL REPORT CRADLE-TO-GATE LIFE CYCLE INVENTORY OF NINE PLASTIC RESINS AND TWO POLYURETHANE PRECURSORS. [Link]

  • BSI Knowledge. (2020). BS EN ISO 14040:2006+A1:2020: The Standard for Environmental management. Life cycle assessment. Principles and framework. [Link]

  • Mouterde, L. M. M., et al. (2018). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry (RSC Publishing). [Link]

  • European Union. (n.d.). Life cycle assessment. Knowledge for policy. [Link]

  • Marques, C., et al. (2023). Ecotoxicological Evaluation of Bisphenol A and Alternatives: A Comprehensive In Silico Modelling Approach. MDPI. [Link]

  • Wang, Y., et al. (2023). 4-vinylcyclohexene diepoxide induces apoptosis by excessive reactive oxygen species and DNA damage in human ovarian granulosa cells. PubMed. [Link]

  • Data Seeker X. (n.d.). The Role of 4-Vinylphenol in Modern Material Science and Food Technology. [Link]

Sources

Chemical Resistance & Performance Guide: 4,4'-Vinylidenediphenol (VD) vs. Bisphenol A (BPA) Materials

[1][2]

Executive Summary

This technical guide evaluates the chemical resistance and performance profile of 4,4'-Vinylidenediphenol (VD) (CAS: 46699-50-7), also known as 1,1-bis(4-hydroxyphenyl)ethylene.[1] Unlike standard Bisphenol A (BPA), which serves purely as a structural monomer, VD possesses a reactive vinylidene (


) bridge11

Key Finding: While linear VD-based polycarbonates exhibit solubility profiles similar to BPA, cross-linked VD materials demonstrate superior resistance to chlorinated solvents (e.g., Dichloromethane) and aggressive ketones (e.g., Acetone), environments where standard BPA-polycarbonate fails catastrophically.[1]

Chemical Structure & Mechanistic Advantage[2]

The core differentiator of VD is the unsaturated double bond connecting the phenol rings. This "Vinylidene Handle" enables a dual-mode utility that BPA cannot offer.[1]

Comparative Structure Analysis[1][2]
FeatureBisphenol A (BPA) This compound (VD)
Bridge Structure Isopropylidene (

)
Vinylidene (

)
Reactivity Inert bridge; Thermoplastic only.[1]Active bridge ; Capable of thermal/radical cross-linking.[1]
Char Yield Low (~20% at 800°C)High (Promotes char formation, inherent flame retardancy).[1]
Primary Failure Mode Solvent-induced stress cracking (Crazing).[1]Resistant to crazing if cured.
The "Vinylidene Advantage" Pathway

The following diagram illustrates how the VD monomer is converted into a polymer and subsequently cross-linked to achieve maximum chemical resistance.

VD_PathwayVDThis compound(Monomer)PolymerizationStep 1: Polymerization(Phosgene/DPC)VD->PolymerizationSynthesisLinearPCLinear VD-Polycarbonate(Thermoplastic)Polymerization->LinearPCForms ChainsCuringStep 2: Curing/Cross-linking(Thermal or Radical Initiator)LinearPC->CuringActivation ofVinylidene GroupNetworkCross-linked VD-Network(High Chemical Resistance)Curing->NetworkForms 3D Grid

Caption: Transformation of VD monomer from linear thermoplastic to chemically resistant thermoset network.

Comparative Chemical Resistance Data

The data below contrasts standard BPA-Polycarbonate (BPA-PC) with Cross-linked VD-Polycarbonate (VD-PC).[1] Note that Linear VD-PC behaves similarly to BPA-PC in organic solvents but exhibits higher thermal stability.[1]

Resistance Profile Table[1][2][3][4][5]
Chemical EnvironmentBPA-Polycarbonate (Standard) VD-Polycarbonate (Cross-linked) Performance Delta
Acetone (Ketones) Fails (Dissolves/Crazes instantly)Excellent (No swelling)VD network prevents solvent ingress.[1]
Dichloromethane (DCM) Fails (Rapid Dissolution)Good (Minor Swelling)Cross-linking blocks solvation.[1]
Sodium Hydroxide (10%) Poor (Hydrolysis/Haze)Good (Surface resistant)Higher steric hindrance & network density.[1]
Ethanol (Alcohols) Fair (Stress cracking under load)Excellent (Inert)Resistance to environmental stress cracking.[1]
Hydrochloric Acid (20%) Good Excellent Both backbones are acid-stable.[1]
Boiling Water Fair (Hydrolysis over time)Good Improved hydrolytic stability.[1]

Critical Insight: The chemical resistance of VD materials is process-dependent .[1] If the material is not cured (cross-linked), it will remain soluble in polar aprotic solvents. Researchers must verify the degree of cure (gel content) to ensure resistance.

Experimental Protocols for Validation

To validate the chemical resistance of VD-based materials in your lab, follow these standardized protocols. These methods are designed to be self-validating control systems.[1]

Protocol A: Solvent Immersion & Gel Content Test

Objective: Determine if the VD-polymer has successfully cross-linked to form a resistant network.

  • Sample Preparation: Cut 10mm x 10mm films of the VD-polymer (cured) and BPA-PC (control).[1]

  • Weighing (Initial): Record dry weight (

    
    ) to 0.1mg precision.
    
  • Immersion: Submerge samples in Dichloromethane (DCM) for 24 hours at 25°C.

    • Note: BPA-PC will likely dissolve completely.[1]

  • Extraction & Drying: Remove the VD sample. If intact, dry in a vacuum oven at 80°C for 4 hours to remove absorbed solvent.[1]

  • Weighing (Final): Record final weight (

    
    ).
    
  • Calculation:

    • Gel Content (%) =

      
      [1]
      
    • Target: >95% Gel Content indicates a fully cured, chemically resistant network.[1]

Protocol B: Environmental Stress Cracking Resistance (ESCR)

Objective: Simulate performance under mechanical stress in aggressive environments.

ESCR_WorkflowPrepPrepare Flexural Bars(ASTM D790 Geometry)FixtureMount on Strain Jig(1% Fixed Strain)Prep->FixtureApplyApply Chemical Agent(e.g., Ethanol/Toluene)Fixture->ApplyMonitorMonitor for Crazing/Crack(Time to Failure)Apply->Monitor

Caption: Workflow for determining stress cracking resistance under fixed strain.

Step-by-Step:

  • Mount the polymer strip on a curved jig to induce a calculated surface strain (typically 1.0%).[1]

  • Apply a cotton patch saturated with the test chemical (e.g., Ethanol or Toluene) to the center of the strip.

  • Observation: Measure the time to visible crazing or catastrophic fracture.[1]

    • BPA-PC: Typically fails within minutes in Toluene.[1]

    • VD-PC (Cured): Should withstand exposure >24 hours without crazing.[1]

Thermal & Flame Retardancy Context

While chemical resistance is the primary focus, the thermal stability of VD materials directly supports their use in harsh chemical environments (where heat often accelerates degradation).

  • Glass Transition (Tg): Linear VD-PC has a Tg comparable to or slightly higher than BPA-PC (~150°C).[1] Cured VD networks can exceed 200°C.[1]

  • Flame Retardancy: The vinylidene group promotes "charring" rather than dripping during combustion.[1] This intrinsic property often eliminates the need for halogenated flame retardants, which can leach out and compromise chemical purity in pharmaceutical applications.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Plastic Stockist. Chemical Resistance of Polycarbonate Products. [Link]

  • CP Lab Safety. Polycarbonate Chemical Compatibility Chart. [Link]

  • Fibox Enclosures. Polycarbonate Chemical Resistance Guide. [Link]

  • ResearchGate. Study on synthesis of polycarbonate by melt transesterification. [Link]

Safety Operating Guide

Navigating the Disposal of 4,4'-Vinylidenediphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical extends far beyond its use in experimentation. The proper disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 4,4'-Vinylidenediphenol (also known as 1,1-bis(4-hydroxyphenyl)ethylene), a compound requiring careful management due to its chemical properties as a phenolic substance.

The causality behind these rigorous disposal protocols is rooted in the inherent hazards of phenolic compounds. These substances can exhibit significant toxicity to aquatic life and may possess corrosive properties.[1][2] Improper disposal, such as discharge into sewer systems, is strictly prohibited as it can disrupt wastewater treatment processes and harm ecosystems.[3] Therefore, a self-validating system of waste management, from point of generation to final disposal, is essential.

Waste Identification and Characterization: The "Why" Behind the Procedure

Before any disposal action is taken, a thorough understanding of the waste is paramount. This compound, as a derivative of phenol, must be treated as a hazardous waste unless definitively proven otherwise through analytical testing. This precautionary principle is the cornerstone of laboratory safety.

Key Characteristics:

  • Physical State: The physical state of the waste (solid, liquid, or in solution) will dictate the appropriate containment and handling procedures.

  • Contaminants: Any solvents, reactants, or byproducts mixed with the this compound must be identified, as these can alter the waste's hazard profile and require specific disposal considerations. For instance, mixing with strong oxidizing agents or bases can lead to violent reactions.[4]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically listed. Phenolic compounds are often regulated as toxic hazardous waste.[5] Consult your institution's Environmental Health & Safety (EHS) department for specific waste code determination.

On-Site Handling and Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compatibility with disposal methods.

Protocol for Handling and Segregation:

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[5]

  • Container Compatibility: The container must be made of a material compatible with phenolic compounds. For example, acids and bases should not be stored in metal containers.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the names and approximate concentrations of all other constituents.[5] Do not use abbreviations or chemical formulas.

  • Segregation: Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4]

  • Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, well-ventilated area, away from heat or ignition sources, and within a designated satellite accumulation area (SAA).[6][7]

Disposal Procedures: The Final Step

The disposal of this compound must be conducted through a licensed hazardous waste disposal contractor. On-site treatment or disposal is not recommended for typical laboratory settings due to the complex regulatory requirements and potential hazards.

Recommended Disposal Method:

  • Incineration: The preferred method for the disposal of many organic compounds, including phenolic waste, is high-temperature incineration at a permitted hazardous waste facility.[3] This process ensures the complete destruction of the chemical.

  • Licensed Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.

Spill Management: An Emergency Protocol

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (e.g., Butyl rubber), safety goggles or a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[4][8]

  • Containment: For liquid spills, contain the material using an inert absorbent such as sand, earth, or other non-combustible material.[8] For solid spills, carefully sweep up the material to avoid generating dust.[4]

  • Collection: Place the absorbed or swept material into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Quantitative Data for Phenolic Compounds

ParameterValueSource
Phenol OSHA PEL (Permissible Exposure Limit) 5 ppm (8-hr TWA)[1]
Phenol NIOSH REL (Recommended Exposure Limit) 5 ppm (10-hr TWA)[1]
Phenol ACGIH TLV (Threshold Limit Value) 5 ppm (8-hr TWA)[1]
Phenol EPA Reportable Quantity (RQ) 1,000 pounds[2][9]

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of this compound waste.

References

Sources

Personal protective equipment for handling 4,4'-Vinylidenediphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Vinylidenediphenol (VD) (CAS: 6465-01-6), also known as 1,1-Bis(4-hydroxyphenyl)ethylene, is a functionalized bisphenol analogue utilized primarily as a monomer in the synthesis of high-performance polycarbonates and polyesters.

Unlike standard laboratory reagents, VD presents a dual-hazard profile:

  • Phenolic Toxicity: Structural similarity to Bisphenol A (BPA) necessitates handling it as a potential endocrine disruptor and severe irritant.

  • Reactive Stability: The vinylidene group introduces polymerization potential, requiring strict temperature and light control.

Immediate Directive: Do not handle this compound on an open benchtop. All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.

Hazard Identification & Risk Assessment

Scientific Rationale: The lipophilic nature of the vinylidene moiety facilitates dermal absorption, while the phenolic hydroxyl groups act as protein denaturants.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationPhenolic compounds penetrate the stratum corneum, causing protein denaturation and necrosis.
Eye Damage H319 Causes serious eye irritationCorrosive action on corneal epithelium; risk of permanent opacity if untreated.
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in the upper respiratory tract.
Endocrine N/ASuspected Endocrine DisruptorStructural analogue to BPA; acts as an estrogen receptor agonist/antagonist.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard latex gloves are contraindicated for handling this compound. Phenolic compounds can permeate natural rubber latex in <10 minutes.

Hand Protection Strategy
MaterialThickness (min)Breakthrough TimeRecommendation
Nitrile Rubber 0.11 mm (4 mil)> 480 minPrimary Choice. Excellent resistance to phenolic solids and aqueous solutions.
Laminate (Silver Shield) 0.07 mm> 480 minRequired for handling concentrated solutions in organic solvents (e.g., DCM, THF).
Natural Rubber (Latex) Any< 10 minDO NOT USE. Rapid permeation and degradation.
Respiratory & Body Protection[1][2][3][4][5]
  • Respiratory: If weighing <10 mg outside a hood (discouraged), use an N95 or P100 particulate respirator . In solution, the volatility is low, but the solvent carrier dictates the protection level.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses do not provide a seal against floating dust particles or splashes.

  • Body: 100% Cotton or Nomex lab coat (synthetic blends can melt if a fire occurs during polymerization).

Operational Workflow Visualization

The following diagram outlines the "Self-Validating Safety Loop" for handling VD.

VD_Safety_Protocol Start Start: Risk Assessment Check_Eng Check Engineering Controls (Fume Hood > 100 fpm) Start->Check_Eng Verify Airflow Check_Eng->Start Fail (Stop) PPE_Don Don PPE: Nitrile Gloves + Goggles Check_Eng->PPE_Don Pass Weighing Weighing Procedure (Static Control) PPE_Don->Weighing Double Glove Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Closed Vessel Reaction Reaction/Polymerization Solubilization->Reaction Inert Atmosphere Decon Decontamination (Ethanol Wipe) Reaction->Decon Post-Process Disposal Disposal (Solid vs Liquid) Decon->Disposal Segregate

Caption: Figure 1: Operational safety workflow for this compound. Note the critical checkpoint at Engineering Controls before PPE donning.

Detailed Experimental Protocols

A. Weighing & Transfer (The Critical Step)

Context: VD is a crystalline solid that can acquire a static charge, causing "fly-away" powder that contaminates the balance and user.

  • Preparation: Place a disposable anti-static balance boat inside the fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the powder container before opening.

  • Transfer: Use a stainless steel spatula (plastic spatulas increase static).

  • Containment: Immediately cap the weighing vessel. Do not transport open boats across the lab.

  • Decontamination: Wipe the balance area with a tissue dampened with Ethanol (70%) . Phenols are more soluble in alcohols than water.

B. Solubilization

Context: VD is sparingly soluble in water but soluble in organic solvents (Methanol, THF, DMSO).

  • Solvent Addition: Always add the solvent to the powder, not the powder to the solvent, to prevent splash-back of the solid.

  • Exotherm Check: While VD dissolution is generally not highly exothermic, subsequent polymerization reactions are. Ensure the reaction vessel is equipped with a reflux condenser if heating is required.

Disposal & Waste Management

Scientific Integrity: Improper disposal of bisphenol analogues contributes to environmental endocrine disruption.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid Waste. Do not use regular trash. Label as "Phenol-Contaminated Debris."
Liquid Waste (A) VD dissolved in organic solvents (THF, DCM).Halogenated/Non-Halogenated Organic Waste (depending on solvent). Incineration required.
Liquid Waste (B) Aqueous washes.Aqueous Hazardous Waste. Do not pour down the drain. Aquatic toxicity (H412) is significant.[1]
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Container. Even if chemically contaminated, sharps protocols take precedence.

Emergency Response

  • Skin Contact: Immediately wash with Polyethylene Glycol (PEG 300) or copious amounts of soap and water for 15 minutes. Note: PEG is superior to water for solubilizing phenols from skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3][4][5][6] Seek immediate ophthalmological attention.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (ethanol/water mix), scoop into a bag, and seal.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound. Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Agent. Retrieved February 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.